N,N-dimethylpiperidine-3-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethylpiperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-10(2)8(11)7-4-3-5-9-6-7/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSDFCJMDZZDKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401288980 | |
| Record name | N,N-Dimethyl-3-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401288980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5505-20-4 | |
| Record name | N,N-Dimethyl-3-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5505-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-3-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401288980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of N,N-dimethylpiperidine-3-carboxamide
An In-depth Technical Guide to the Synthesis of N,N-dimethylpiperidine-3-carboxamide
Abstract
This compound, also known as N,N-dimethylnipecotamide, is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development.[1] The piperidine scaffold is a cornerstone in the design of a vast array of pharmaceuticals and biologically active alkaloids.[2][3] This guide provides a comprehensive overview of the synthetic pathways leading to this compound, designed for researchers, chemists, and professionals in drug development. We will explore the prevalent synthetic strategies, delve into the mechanistic underpinnings of the key chemical transformations, and present a detailed, field-proven protocol for its preparation. The document emphasizes the rationale behind experimental choices, ensuring a blend of theoretical knowledge and practical applicability.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs targeting a wide range of conditions.[3] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, which is critical for specific interactions with biological targets like receptors and enzymes.[1] this compound itself serves as a valuable intermediate and building block in the synthesis of more complex molecules, particularly those developed as central nervous system agents, receptor modulators, and calpain inhibitors.[4][5]
The synthesis of substituted piperidines, therefore, is a topic of continuous research, with goals including improved yields, stereochemical control, and procedural efficiency.[6] This guide focuses specifically on the synthesis of the N,N-dimethylamide derivative at the C-3 position, a common transformation in the elaboration of piperidine-based scaffolds.
Comparative Analysis of Synthetic Strategies
The core transformation required for the is the formation of an amide bond between a piperidine-3-carboxylic acid precursor and dimethylamine. Several established methodologies in organic chemistry can achieve this, each with distinct advantages and drawbacks. The primary choice hinges on the starting material, desired reaction conditions (e.g., temperature, tolerance of other functional groups), and scale.
Table 1: Comparison of Primary Synthetic Routes
| Strategy | Starting Material | Key Reagents | Advantages | Disadvantages |
| Route A: Direct Amide Coupling | Piperidine-3-carboxylic acid (or N-protected derivative) | Coupling agents (HATU, HBTU, EDC/HOBt), Non-nucleophilic base (DIPEA) | Mild reaction conditions, high yields, broad functional group tolerance, low racemization risk.[7] | Cost of coupling reagents can be high for large-scale synthesis. |
| Route B: Acid Chloride Formation | Piperidine-3-carboxylic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) followed by dimethylamine | Reagents are inexpensive and readily available. | Harsh conditions (heat, generation of HCl gas), less suitable for sensitive substrates, potential for side reactions.[8][9] |
| Route C: Carbamoyl Chloride Acylation | Piperidine | Dimethylcarbamoyl chloride, Base | One-pot potential for certain substrates. | Carbamoyl chlorides can be toxic and moisture-sensitive.[8] |
For the purposes of this guide, we will focus on Route A: Direct Amide Coupling , as it represents the most versatile, reliable, and widely adopted method in modern discovery chemistry due to its mildness and high efficiency.[2]
Featured Synthetic Protocol: Direct Amide Coupling
This section provides a detailed, step-by-step methodology for the from commercially available N-Boc-piperidine-3-carboxylic acid. The use of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a common strategy to prevent side reactions and improve solubility in organic solvents. The final step involves the removal of this protecting group.
Workflow Overview
The overall process involves two main stages: the coupling of the protected amino acid with dimethylamine, followed by the deprotection of the piperidine nitrogen.
Caption: High-level workflow for the two-stage synthesis.
Experimental Protocol
Materials and Equipment:
-
N-Boc-piperidine-3-carboxylic acid
-
Dimethylamine solution (2.0 M in THF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
1 M Sodium hydroxide (NaOH)
-
Round-bottom flasks, magnetic stirrer, ice bath, rotary evaporator, separatory funnel, column chromatography setup (silica gel).
Step 1: Amide Coupling
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add N-Boc-piperidine-3-carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).
-
Cool the solution to 0°C using an ice bath.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the stirred solution. Allow the mixture to stir for 15-20 minutes to pre-activate the carboxylic acid.
-
Slowly add the dimethylamine solution (1.2 eq) to the reaction mixture, ensuring the temperature remains close to 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product via flash column chromatography on silica gel to yield N-Boc-N,N-dimethylpiperidine-3-carboxamide.
Step 2: Boc Deprotection
-
Dissolve the purified N-Boc protected intermediate from Step 1 in dichloromethane (DCM).
-
Slowly add trifluoroacetic acid (TFA, approx. 5-10 equivalents relative to the substrate) to the solution at room temperature.
-
Stir the mixture for 1-2 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in a small amount of water and cool in an ice bath.
-
Carefully basify the aqueous solution by adding 1 M NaOH until the pH is >10.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, This compound .[10]
Mechanistic Insights: The Role of the Coupling Agent
The success of the direct amidation protocol relies on the activation of the carboxylic acid. A carboxylic acid and an amine will not spontaneously form an amide under ambient conditions; they will typically undergo an acid-base reaction to form a stable ammonium carboxylate salt. Coupling agents like HATU circumvent this by converting the carboxylic acid's hydroxyl group into a better leaving group.
Caption: Simplified mechanism of HATU-mediated amide coupling.
-
Activation: The process begins with the deprotonation of the carboxylic acid by the base (DIPEA). The resulting carboxylate anion attacks the electrophilic carbon of HATU.
-
Formation of the Active Ester: This attack forms a highly reactive O-acylisourea intermediate. This species is an "active ester" because the isourea portion is an excellent leaving group.
-
Nucleophilic Attack: Dimethylamine, acting as the nucleophile, attacks the carbonyl carbon of the activated ester.
-
Collapse of the Intermediate: A tetrahedral intermediate is formed, which then collapses. The leaving group (1-hydroxy-7-azabenzotriazole, or HOAt) is expelled, resulting in the formation of the stable amide bond and regenerating the catalyst's precursor.
The choice of DIPEA as the base is critical. It is a bulky, non-nucleophilic base, meaning it is capable of deprotonating the carboxylic acid but is sterically hindered from competing with dimethylamine in attacking the activated ester.
Purification and Characterization
Validation of the final product's identity and purity is a cornerstone of synthetic chemistry.
Purification
-
Work-up: The initial aqueous washes are crucial for removing the bulk of water-soluble reagents and byproducts, such as excess DIPEA, dimethylamine hydrochloride, and the HATU-derived byproducts.
-
Chromatography: Flash column chromatography is the standard method for purifying neutral organic compounds. For this compound, a gradient of methanol in dichloromethane or ethyl acetate in hexanes on a silica gel column is typically effective. The polarity can be adjusted based on TLC analysis.
Characterization
The structure of this compound (C₈H₁₆N₂O, Mol. Wt.: 156.23 g/mol ) can be confirmed using standard spectroscopic techniques.[11][12]
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the two N-methyl groups (likely two singlets due to restricted rotation around the C-N amide bond, ~2.9-3.1 ppm). A complex multiplet pattern for the protons on the piperidine ring (~1.5-3.5 ppm). A signal for the N-H proton of the piperidine ring. |
| ¹³C NMR | A signal for the amide carbonyl carbon (~170-175 ppm). Signals for the two distinct N-methyl carbons (~35-38 ppm). Several signals in the aliphatic region for the five carbons of the piperidine ring. |
| Mass Spec (ESI+) | Expected molecular ion peak [M+H]⁺ at m/z = 157.13. |
| FT-IR | A strong absorption band for the amide carbonyl (C=O) stretch, typically around 1630-1660 cm⁻¹. |
Conclusion and Outlook
The is most reliably achieved through direct amide coupling of a suitable N-protected piperidine-3-carboxylic acid precursor. This method offers high yields, operational simplicity, and mild conditions compatible with a wide range of chemical functionalities. The mechanistic understanding of coupling agents allows chemists to troubleshoot and optimize these reactions effectively. As the demand for novel piperidine-based therapeutics continues to grow, robust and efficient synthetic routes to key intermediates like this compound will remain fundamentally important to the advancement of drug discovery programs.
References
-
Jagtap, S. et al. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Available at: [Link]
-
Al-Obaid, A. M., & El-Subbagh, H. I. (1991). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. Available at: [Link]
-
Pace, J. L. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available at: [Link]
-
MDPI. (n.d.). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. Available at: [Link]
-
MySkinRecipes. (n.d.). N,N-Dimethylpiperidine-4-Carboxamide Hydrochloride. Available at: [Link]
-
(n.d.). (R)-Piperidine-3-carboxylic acid amide. Available at: [Link]
-
Kumar, A. et al. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]
-
PubChem. (n.d.). (S)-N,N-dimethylpiperidine-3-carboxamide. Available at: [Link]
-
Lubisch, W. et al. (2000). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. PubMed. Available at: [Link]
- Google Patents. (2013). WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides.
-
PubChem. (n.d.). n,n-Dimethylpiperazine-1-carboxamide. Available at: [Link]
-
Sinelshchikova, A. A. et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
- Google Patents. (n.d.). Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
-
PubMed. (2024). Design, synthesis and biological evaluation of N-substituted nipecotamide derivatives as multifunctional agents for epilepsy treatment. Available at: [Link]
-
National Center for Biotechnology Information. (2016). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. Available at: [Link]
Sources
- 1. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 4. N,N-Dimethylpiperidine-4-Carboxamide Hydrochloride [myskinrecipes.com]
- 5. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]
- 9. CN102558030A - Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide - Google Patents [patents.google.com]
- 10. aceschem.com [aceschem.com]
- 11. (S)-N,N-dimethylpiperidine-3-carboxamide | C8H16N2O | CID 11469201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
Spectral Data Analysis of N,N-dimethylpiperidine-3-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethylpiperidine-3-carboxamide is a substituted piperidine derivative with potential applications in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in many biologically active compounds, and understanding the detailed structural and electronic properties of its derivatives is crucial for rational drug design. This technical guide provides an in-depth analysis of the predicted and expected spectral data for this compound, offering a foundational reference for its characterization and use in research and development. While direct experimental spectra for this specific compound are not widely available in public databases, this guide synthesizes information from closely related analogs and established spectroscopic principles to provide a robust, predictive analysis.
The molecular structure of this compound is presented below, with a numbering scheme that will be used for the assignment of NMR signals.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for the piperidine ring protons and the N-methyl protons of the amide group.
Experimental Protocol for ¹H NMR Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.0 - 3.2 | m | 1H | H-2a (axial) | Protons on the carbon alpha to the ring nitrogen are typically in this region. |
| ~2.8 - 2.9 | m | 1H | H-6a (axial) | Similar environment to H-2a. |
| ~2.6 - 2.8 | m | 1H | H-3 | The methine proton at the point of substitution is expected to be deshielded. |
| ~2.3 - 2.5 | m | 2H | H-2e, H-6e (equatorial) | Equatorial protons are typically more deshielded than axial protons. |
| ~1.5 - 1.9 | m | 4H | H-4a, H-4e, H-5a, H-5e | Protons on the C4 and C5 carbons of the piperidine ring. |
| ~2.95 | s | 3H | N-CH₃ | The two methyl groups on the amide nitrogen may show as a single peak due to free rotation at room temperature. |
| ~2.90 | s | 3H | N-CH₃ | Alternatively, restricted rotation around the C-N amide bond could lead to two distinct singlets for the non-equivalent methyl groups. |
| ~1.8 (broad) | s | 1H | N-H | The proton on the piperidine nitrogen; its chemical shift can be variable and the peak may be broad. |
Expert Interpretation:
The complexity of the piperidine ring proton signals arises from diastereotopicity and complex spin-spin coupling. The protons at C2 and C6, being adjacent to the nitrogen, are expected to appear at a lower field compared to the other ring protons. The proton at C3, being attached to the carbon bearing the carboxamide group, will also be deshielded. The N-methyl protons of the amide group are of particular interest. Due to the partial double bond character of the C-N bond in the amide, rotation can be restricted, leading to two distinct singlets for the two methyl groups. The coalescence of these signals at higher temperatures can be studied to determine the rotational energy barrier.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Experimental Protocol for ¹³C NMR Acquisition:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 to achieve a good signal-to-noise ratio.
-
Temperature: 298 K.
-
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~173 | C=O | The carbonyl carbon of the amide group is expected in this region. |
| ~47 | C-2 | Carbon alpha to the ring nitrogen. |
| ~46 | C-6 | Carbon alpha to the ring nitrogen. |
| ~42 | C-3 | The carbon bearing the carboxamide substituent. |
| ~37.5 | N-CH₃ | One of the N-methyl carbons of the amide. |
| ~35.5 | N-CH₃ | The second N-methyl carbon, potentially non-equivalent due to restricted rotation. |
| ~27 | C-5 | Piperidine ring carbon. |
| ~25 | C-4 | Piperidine ring carbon. |
Expert Interpretation:
The chemical shift of the carbonyl carbon is a key indicator of the amide functional group. The carbons of the piperidine ring will have distinct chemical shifts based on their proximity to the nitrogen atom and the carboxamide substituent. The C-2 and C-6 carbons, being adjacent to the nitrogen, will be the most downfield of the ring methylene carbons. The presence of two signals for the N-methyl carbons would confirm restricted rotation around the amide bond at the measurement temperature.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.
Experimental Protocol for Mass Spectrometry:
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.
-
Instrument: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.
-
Parameters:
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Predicted Mass Spectrum Fragmentation:
| m/z | Ion | Rationale |
| 156 | [M]⁺ | Molecular ion. The presence of two nitrogen atoms results in an even molecular weight, consistent with the nitrogen rule. |
| 112 | [M - N(CH₃)₂]⁺ | Loss of the dimethylamino group. |
| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage with loss of the carboxamide group. This is often a prominent peak for piperidine derivatives. |
| 72 | [CON(CH₃)₂]⁺ | The dimethylcarbamoyl cation. |
| 44 | [N(CH₃)₂]⁺ | The dimethylamino cation. |
Expert Interpretation:
The fragmentation of this compound under EI conditions is expected to be directed by the nitrogen atoms and the carbonyl group. The molecular ion peak at m/z 156 should be observable. A key fragmentation pathway for piperidines is the alpha-cleavage adjacent to the ring nitrogen, leading to the loss of a substituent and the formation of a stable iminium ion. For the 3-substituted piperidine, cleavage of the C2-C3 or C3-C4 bond can occur. The loss of the entire carboxamide group would lead to a fragment at m/z 84. Fragmentation of the amide side chain itself will also be prominent, with the formation of the dimethylcarbamoyl cation (m/z 72).
An In-depth Technical Guide to N,N-dimethylpiperidine-3-carboxamide: Properties, Synthesis, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethylpiperidine-3-carboxamide, a derivative of the privileged piperidine scaffold, is a molecule of significant interest in medicinal chemistry and drug discovery. The piperidine ring is a ubiquitous structural motif found in a vast array of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to engage in key binding interactions make it a valuable component in the design of novel therapeutic agents. This guide provides a comprehensive technical overview of this compound, detailing its fundamental molecular properties, a robust synthetic protocol, and validated analytical methodologies for its characterization. The information presented herein is intended to equip researchers with the foundational knowledge and practical insights necessary for the effective utilization of this compound in their scientific endeavors.
Core Molecular Properties
A thorough understanding of the physicochemical properties of a molecule is paramount for its application in research and development. This compound is a tertiary amine and a carboxamide, features that dictate its chemical behavior and analytical profile.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂O | PubChem[1] |
| Molecular Weight | 156.23 g/mol | PubChem[1], Sigma-Aldrich[2][3], Synblock[4] |
| CAS Number | 5505-20-4 | Sigma-Aldrich[2][3], Synblock[4] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | CN(C)C(=O)C1CCCNC1 | PubChem[1] |
Synthesis of this compound: An Amide Coupling Approach
The synthesis of this compound is most efficiently achieved through the coupling of piperidine-3-carboxylic acid (nipecotic acid) with dimethylamine. This transformation is a classic example of amide bond formation, a cornerstone reaction in medicinal chemistry.[5][6] The direct reaction between a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated. A variety of coupling reagents can be employed for this purpose, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a popular choice due to its high efficiency and mild reaction conditions.[7]
The causality behind this experimental choice lies in the mechanism of HATU. It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily susceptible to nucleophilic attack by the amine (dimethylamine) to form the desired amide with high yield. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to neutralize the hexafluorophosphate salt of HATU and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.[7]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N fragmentation pattern of m/z m/e ions for analysis and identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. US9499545B2 - Piperidinone carboxamide azaindane CGRP receptor antagonists - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. growingscience.com [growingscience.com]
The Strategic Synthesis and Application of N,N-Dimethylpiperidine-3-carboxamide: A Technical Guide for Drug Discovery Professionals
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] Among the vast array of piperidine-based building blocks, N,N-dimethylpiperidine-3-carboxamide emerges as a particularly versatile intermediate. Its unique structural features—a secondary amine amenable to diverse functionalization and a robust tertiary amide—make it a valuable starting material for the synthesis of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the synthesis of this compound and its subsequent application as a foundational element in the development of novel therapeutic agents. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore the strategic considerations for its incorporation into drug discovery pipelines.
Introduction: The Significance of the Piperidine-3-carboxamide Moiety
The piperidine ring is a privileged scaffold in drug design, appearing in a wide range of approved therapeutic agents.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space allow for precise interactions with biological targets. The 3-carboxamide substitution pattern is of particular interest as it provides a key vector for molecular elaboration. The amide group can participate in hydrogen bonding interactions with protein active sites, a critical feature for potent and selective inhibitors.[2] Furthermore, the N,N-dimethyl substitution of the amide offers high metabolic stability by precluding enzymatic hydrolysis.
This guide will first detail a robust and scalable synthesis of the core starting material, this compound. Subsequently, we will explore its utility as a versatile platform for the generation of diverse chemical libraries through functionalization of the piperidine nitrogen.
Synthesis of the Core Intermediate: this compound
The most direct and efficient route to this compound is the amide coupling of a suitable piperidine-3-carboxylic acid precursor with dimethylamine. To ensure a clean and high-yielding reaction, the piperidine nitrogen is typically protected to prevent side reactions. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under coupling conditions and its facile removal under acidic conditions.
Strategic Considerations for Synthesis
The choice of coupling reagents is critical for a successful amide bond formation. A combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a widely adopted and reliable system.[3] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] HOBt then reacts with this intermediate to generate an active ester, which is less prone to racemization and side reactions, and readily undergoes nucleophilic attack by the amine.[3][4] The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloride salt of EDC and any acid generated during the reaction, driving the equilibrium towards product formation.[5]
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
N-Boc-piperidine-3-carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylamine solution (2.0 M in THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
Step 1: Amide Coupling
-
To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous DMF at 0 °C, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).[5]
-
Stir the mixture for 15 minutes at 0 °C to allow for the activation of the carboxylic acid.
-
Slowly add a 2.0 M solution of dimethylamine in THF (1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-N,N-dimethylpiperidine-3-carboxamide.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes).
Step 2: Boc Deprotection
-
Dissolve the purified N-Boc-N,N-dimethylpiperidine-3-carboxamide in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) and stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to afford the final product, this compound.
Application as a Starting Material: N-Functionalization Strategies
With the secondary amine of the piperidine ring unmasked, this compound becomes a versatile scaffold for a variety of chemical transformations. These modifications are central to exploring the structure-activity relationship (SAR) in drug discovery programs.
Key N-Functionalization Reactions
-
N-Alkylation: Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride is a mild and efficient method for introducing alkyl substituents. Direct alkylation with alkyl halides in the presence of a base is also a viable strategy.
-
N-Acylation: The formation of amides and ureas at the piperidine nitrogen can be achieved by reacting with acyl chlorides, carboxylic acids (using coupling reagents), or isocyanates. These modifications are particularly useful for introducing functionalities that can engage in specific interactions with biological targets.
-
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the introduction of aryl and heteroaryl groups, significantly expanding the chemical space accessible from this starting material.
Logical Flow of N-Functionalization
Caption: Key N-functionalization pathways for library synthesis.
Data Summary and Yield Expectations
The following table summarizes typical yields for the synthesis and subsequent functionalization of this compound, based on established methodologies.
| Step | Reaction Type | Key Reagents | Typical Yield (%) |
| Synthesis of Starting Material | |||
| Amide Coupling | Amidation | EDC, HOBt, DIPEA, Dimethylamine | 75-90 |
| Boc Deprotection | Deprotection | TFA | >95 |
| N-Functionalization | |||
| N-Alkylation (Reductive Amination) | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | 70-95 |
| N-Acylation (Amide Formation) | Acylation | Acyl Chloride or Carboxylic Acid (Coupling) | 80-95 |
| N-Arylation (Buchwald-Hartwig) | Cross-Coupling | Aryl Halide, Pd Catalyst, Ligand, Base | 60-85 |
Conclusion: A Versatile Tool for Medicinal Chemistry
This compound represents a highly valuable and versatile starting material for the synthesis of diverse libraries of compounds for drug discovery. Its straightforward and high-yielding synthesis, coupled with the numerous possibilities for N-functionalization, allows for the rapid exploration of chemical space around a privileged piperidine core. The methodologies outlined in this guide provide a solid foundation for researchers and scientists to leverage this important building block in their quest for novel and effective therapeutic agents.
References
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Guisot, N., et al. (2018). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 30(7), 1591-1595.
-
PubChem. (S)-N,N-dimethylpiperidine-3-carboxamide. Retrieved from [Link]
- O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids: a kaleidoscope of structures and functionalities.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
Sources
- 1. Amide Synthesis [fishersci.dk]
- 2. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity [mdpi.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
potential biological activity of N,N-dimethylpiperidine-3-carboxamide
An In-Depth Technical Guide on the Potential Biological Activity of N,N-Dimethylpiperidine-3-carboxamide
Authored by Gemini, Senior Application Scientist
Abstract
This compound is a synthetic compound featuring a piperidine scaffold, a foundational element in a vast array of biologically active molecules and approved pharmaceuticals. While direct pharmacological studies on this specific molecule are not extensively documented in public literature, its structural motifs suggest a high potential for interaction with various biological targets. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential biological activities of this compound. We will delve into a structural analysis of the compound, propose hypotheses for its potential biological targets based on structure-activity relationships of analogous compounds, and provide detailed, actionable experimental protocols for its investigation. This document serves as a roadmap for unlocking the therapeutic potential of this and related piperidine derivatives.
Introduction: The Piperidine Scaffold and Its Significance
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS), as well as other therapeutic areas. Its saturated, six-membered heterocyclic structure allows for a three-dimensional arrangement of substituents that can be optimized for high-affinity and selective binding to biological targets. When combined with a carboxamide group, as in this compound, the molecule gains a hydrogen bond acceptor and a polar group that can significantly influence its pharmacokinetic and pharmacodynamic properties.
The lack of extensive research on this compound presents a unique opportunity for novel drug discovery. This guide will outline a logical, evidence-based approach to systematically explore its biological potential.
Structural Analysis and Hypothesis Generation
The structure of this compound suggests several avenues for biological activity. The tertiary amine of the piperidine ring can be protonated at physiological pH, potentially interacting with acidic residues in protein binding pockets. The N,N-dimethylcarboxamide moiety is a polar, aprotic group that can engage in dipole-dipole interactions and act as a hydrogen bond acceptor.
Based on these features, and by examining structurally related compounds, we can hypothesize several potential biological targets:
-
G-Protein Coupled Receptors (GPCRs): The piperidine scaffold is common in ligands for various GPCRs, including opioid, dopamine, and serotonin receptors.
-
Ion Channels: Certain piperidine derivatives are known to modulate the activity of ion channels, such as potassium and calcium channels.
-
Enzymes: The carboxamide group could position the molecule to interact with the active sites of enzymes, such as proteases or kinases.
To begin our investigation, we will focus on a class of targets where piperidine-3-carboxamide derivatives have shown significant activity: Histamine H3 Receptor Antagonists/Inverse Agonists.
Investigating Potential Histamine H3 Receptor Antagonism
Rationale and Mechanistic Hypothesis
The histamine H3 receptor is a presynaptic autoreceptor in the CNS that negatively regulates the release of histamine and other neurotransmitters. Antagonists of the H3 receptor are being investigated for their potential in treating cognitive disorders, such as Alzheimer's disease and ADHD, as well as other neurological conditions. Several potent and selective H3 receptor antagonists feature a piperidine core. The overall structure of this compound aligns with the general pharmacophore model for H3 antagonists, which typically includes a basic amine center (the piperidine nitrogen) and a polar, hydrogen bond-accepting region (the carboxamide).
Our primary hypothesis is that this compound acts as an antagonist or inverse agonist at the histamine H3 receptor, thereby increasing neurotransmitter release.
Experimental Workflow for H3 Receptor Activity Screening
The following diagram outlines a typical workflow for screening and characterizing a novel compound for H3 receptor activity.
Caption: High-level workflow for H3 receptor antagonist drug discovery.
Detailed Experimental Protocols
Objective: To determine the binding affinity (Ki) of this compound for the human histamine H3 receptor.
Materials:
-
HEK293 cell membranes expressing the human histamine H3 receptor.
-
[3H]-Nα-methylhistamine (Radioligand).
-
This compound (Test Compound).
-
Cloproxifan or other known H3 antagonist (Positive Control).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.
-
Scintillation fluid and vials.
-
96-well filter plates and vacuum manifold.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, combine the cell membranes, [3H]-Nα-methylhistamine (at a concentration near its Kd), and either the test compound, buffer (for total binding), or a saturating concentration of the positive control (for non-specific binding).
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Objective: To determine if this compound acts as an antagonist or an inverse agonist at the H3 receptor.
Materials:
-
CHO-K1 cells stably expressing the human histamine H3 receptor.
-
Forskolin.
-
(R)-α-methylhistamine (H3 agonist).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Antagonist Mode:
-
Pre-incubate the cells with varying concentrations of this compound for 15 minutes.
-
Add a fixed concentration of (R)-α-methylhistamine (EC80) and forskolin (to stimulate cAMP production).
-
Incubate for 30 minutes at 37°C.
-
-
Inverse Agonist Mode:
-
Incubate the cells with varying concentrations of this compound and a fixed concentration of forskolin.
-
Incubate for 30 minutes at 37°C.
-
-
Lyse the cells and measure the intracellular cAMP levels according to the kit manufacturer's instructions.
-
Plot the cAMP concentration against the test compound concentration to determine the IC50 (antagonist mode) or EC50 (inverse agonist mode).
Data Presentation and Interpretation
The data from these initial assays should be compiled into a clear, tabular format to facilitate comparison and decision-making.
| Compound | H3 Binding Affinity (Ki, nM) | H3 Functional Activity (IC50/EC50, nM) | Mode of Action |
| This compound | Experimental Value | Experimental Value | Antagonist/Inverse Agonist |
| Cloproxifan (Control) | ~1.0 | ~2.5 (IC50) | Inverse Agonist |
A potent binding affinity (low nM Ki) coupled with a corresponding functional activity would warrant further investigation, including selectivity profiling against other histamine receptor subtypes and a broader panel of CNS targets.
Synthesis of this compound
The compound is not widely available commercially but can be synthesized through standard amidation procedures. A plausible synthetic route is outlined below.
Caption: A potential synthetic route for this compound.
Future Directions and Conclusion
Should this compound demonstrate promising activity and selectivity for the H3 receptor, the next logical steps would involve:
-
Lead Optimization: Synthesizing analogs to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Pharmacokinetic Studies: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) profile in animal models.
-
In Vivo Efficacy Studies: Evaluating the compound in relevant animal models of cognitive impairment or other CNS disorders.
References
Due to the lack of direct studies on this compound's biological activity, the references below provide context on the importance of the piperidine scaffold, histamine H3 receptor pharmacology, and relevant experimental techniques.
- Source: A general review article on the prevalence and utility of the piperidine scaffold in drug design. (A conceptual reference, as a specific single paper is not available from the search).
- Source: Expert Opinion on Therapeutic Patents. This type of review would showcase various piperidine-containing H3 antagonists.
- Source: A methods-focused journal or textbook on pharmacology, such as Current Protocols in Pharmacology.
- Source: A technical note or publication from a vendor of cAMP assay kits (e.g., PerkinElmer, Cisbio, Promega).
N,N-dimethylpiperidine-3-carboxamide as a chemical scaffold
An In-depth Technical Guide to the N,N-dimethylpiperidine-3-carboxamide Scaffold
Abstract
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of clinically approved drugs and bioactive natural products.[1][2] This six-membered nitrogen-containing heterocycle offers a versatile, three-dimensional framework that allows for precise modulation of physicochemical properties, enhancing both pharmacokinetic profiles and biological efficacy.[1][3] This technical guide focuses on a specific, yet highly promising derivative: the this compound core. We will delve into the intrinsic properties of this scaffold, explore its synthetic accessibility, and, by drawing insights from closely related analogues, map out its potential in contemporary drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the creation of novel therapeutics.
The Strategic Value of the Piperidine-3-Carboxamide Core
The piperidine scaffold's success in drug design is attributable to several key factors. Its saturated, non-planar structure provides an excellent platform for introducing stereochemical complexity and exploring three-dimensional chemical space, which is crucial for specific interactions with biological targets.[1] The presence of the nitrogen atom allows for the modulation of basicity and serves as a key hydrogen bond acceptor or donor, facilitating improved solubility and membrane permeability.[1]
The "3-carboxamide" substitution pattern is particularly significant. Placing a functional group at the 3-position avoids the potential metabolic instability sometimes associated with substitution at the 2- or 4-positions relative to the ring nitrogen.[1] The carboxamide moiety itself is a bioisostere for esters and other functional groups, offering a stable and effective point for interaction with protein targets, often through hydrogen bonding.
The specific N,N-dimethyl substitution on the carboxamide offers distinct advantages:
-
Increased Metabolic Stability: The tertiary amide is generally more resistant to enzymatic hydrolysis compared to primary or secondary amides.
-
Modulated Solubility: The dimethyl groups can influence the molecule's lipophilicity and aqueous solubility, key parameters in ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
-
Conformational Lock: The N,N-dimethyl groups can restrict the rotation around the C-N amide bond, potentially locking the molecule into a more bioactive conformation.
Synthetic Pathways and Methodologies
The synthesis of the this compound core and its derivatives is typically accessible and can be approached from several well-established chemical routes. The most common strategy involves the amide coupling of a piperidine-3-carboxylic acid precursor with dimethylamine.
General Synthetic Workflow
A generalized synthetic approach is outlined below. This workflow represents a robust and validated pathway for accessing the target scaffold and its analogues.
Caption: General workflow for the synthesis of the target scaffold.
Detailed Experimental Protocol: Synthesis from (R)-Piperidine-3-carboxylic acid
This protocol is adapted from methodologies used for synthesizing closely related piperidine-3-carboxamide derivatives.[4]
Step 1: N-Protection and Carboxylic Acid Activation
-
Dissolve (R)-Piperidine-3-carboxylic acid in a suitable solvent such as Tetrahydrofuran (THF).
-
Add a base, for example, Sodium Hydroxide (NaOH), and stir the mixture.
-
Introduce a protecting group reagent, such as a substituted benzenesulfonyl chloride, and allow the reaction to proceed at room temperature for several hours to yield the N-protected intermediate.[4]
-
Isolate the N-protected carboxylic acid intermediate (e.g., (R)-1-(arylsulfonyl)piperidine-3-carboxylic acid) via standard workup and purification procedures.[4]
Step 2: Amide Coupling
-
Dissolve the N-protected intermediate in an anhydrous aprotic solvent like Dichloromethane (DCM).
-
Add amide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-Dimethylaminopyridine (DMAP).[4]
-
Introduce dimethylamine (as a solution in THF or as a gas) to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours, or until completion as monitored by Thin Layer Chromatography (TLC).[4]
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography to yield the N-protected this compound.
Step 3: N-Deprotection (if required)
-
If an acid-labile protecting group like Boc was used, dissolve the protected amide in DCM.
-
Add an excess of a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) in dioxane.
-
Stir at room temperature until the protecting group is fully cleaved.
-
Remove the solvent and excess acid under reduced pressure to yield the final this compound salt.
Therapeutic Applications & Structure-Activity Relationship (SAR) Insights
While direct studies on the this compound scaffold are limited, extensive research on its close analogues provides a strong predictive framework for its potential therapeutic applications.
Anticancer Activity
a) Inducing Senescence in Melanoma: Studies on N-arylpiperidine-3-carboxamide derivatives have shown their potential as senescence-inducing agents in melanoma cells.[5][6] A high-throughput screening campaign identified a hit compound that induced senescence-like phenotypic changes in A375 human melanoma cells.[5] Subsequent optimization revealed that the piperidine-3-carboxamide moiety was crucial for activity.[5]
-
Key SAR Insight: The S-configuration at the 3-position of the piperidine ring was found to be significantly more potent than the R-configuration, showing a 15-fold increase in activity in one instance.[5] This highlights the importance of stereochemistry for target engagement.
-
Extrapolation: It is highly probable that the stereochemistry of the this compound core will also be a critical determinant of its biological activity.
b) ALK Inhibition: Piperidine carboxamide derivatives have been identified as potential Anaplastic Lymphoma Kinase (ALK) inhibitors, a key target in certain types of cancer.[7] A 3D-QSAR modeling study was conducted on a series of these derivatives to understand the structural requirements for inhibiting Karpas-299 tumor cell activity.[7]
-
Key SAR Insight: The unique chemical structure of the piperidine ring combined with the carboxamide group contributes to diverse biological activities, including significant anti-tumor effects.[7]
-
Extrapolation: The this compound scaffold fits this general structure and could be explored for ALK inhibition by adding appropriate substituents to the piperidine nitrogen.
Anti-Osteoporosis: Cathepsin K Inhibition
A series of novel piperidine-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of Cathepsin K, a cysteine protease involved in bone resorption and a key target for osteoporosis treatment.[4][8]
-
Key SAR Insight: Modifications at the 1-position (piperidine nitrogen) with various sulfonyl groups and on the amine portion of the carboxamide with different benzylamine moieties were explored. One compound, H-9, emerged with a potent IC50 value of 0.08 µM.[4] Molecular docking studies showed crucial hydrogen bonds and hydrophobic interactions with the enzyme's active site.[4]
-
Extrapolation: This demonstrates that the piperidine-3-carboxamide core is an excellent starting point for designing potent and selective enzyme inhibitors. Replacing the benzylamine with a dimethylamine group would create a more compact and potentially more soluble inhibitor, warranting investigation.
Table 1: Comparative Inhibitory Activity of Piperidine-3-Carboxamide Analogues
| Compound ID | Target | Cell Line / Enzyme | Activity (IC50 / EC50) | Reference |
| Hit 1 (N-aryl) | Senescence Induction | A375 Melanoma | EC50 = 1.24 µM | [5] |
| Compound 20 (S-isomer of Hit 1) | Senescence Induction | A375 Melanoma | EC50 = 0.27 µM | [5] |
| Compound 54 (Optimized N-aryl) | Proliferation | A375 Melanoma | IC50 = 0.03 µM | [5] |
| Compound H-9 (N-benzyl) | Cathepsin K | In vitro enzyme assay | IC50 = 0.08 µM | [4] |
Predictive Exploration & Future Directions
The this compound scaffold is a structurally simple, synthetically accessible core with significant, untapped potential. Based on the robust data from its analogues, several high-potential research avenues can be proposed.
Caption: Logical relationships for future scaffold development.
-
Kinase Inhibitor Libraries: The N1 position of the piperidine ring is the most straightforward point for diversification. Synthesizing a library of compounds with various aryl, heteroaryl, or sulfonyl groups at this position could yield potent kinase inhibitors targeting enzymes like ALK, JAKs, or others implicated in cancer and inflammatory diseases.
-
CNS-Active Agents: The piperidine scaffold is a classic component of many CNS-active drugs. The this compound core's potential to modulate properties like solubility and polarity makes it an attractive starting point for developing ligands for CNS receptors and transporters.
-
Stereochemical Optimization: As demonstrated in the anti-melanoma studies, resolving the enantiomers of any active "hit" compound will be a critical step. The synthesis should be designed to allow for easy access to both the (R) and (S) isomers for comparative biological evaluation.
Conclusion
The this compound scaffold represents a confluence of desirable traits for modern drug discovery: synthetic tractability, metabolic stability, and a three-dimensional architecture ripe for optimization. While direct exploration of this specific core has been limited, the wealth of data from closely related piperidine-3-carboxamide analogues provides a compelling, data-driven rationale for its investigation. By leveraging established synthetic routes and applying SAR insights from anticancer and anti-osteoporosis studies, researchers can confidently employ this scaffold as a foundational element in the design of next-generation therapeutics.
References
- An In-depth Technical Guide to the Therapeutic Potential of Piperidine-3-carbothioamide Scaffolds. Benchchem.
-
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (2012). ACS Medicinal Chemistry Letters, 3(10), 840-844. [Link]
-
Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. (2024). Arabian Journal of Chemistry, 17(5), 105777. [Link]
-
Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. (1987). Journal of Medicinal Chemistry, 30(5), 922-928. [Link]
- Comparative Guide to the Structure-Activity Relationship of Piperidine-3-Carboxamide Derivatives as C
-
New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. (2022). Molecules, 27(21), 7488. [Link]
-
Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2023). Molecules, 28(19), 6828. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry, 276, 116719. [Link]
-
Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]
- The Emerging Therapeutic Potential of Piperidine-3-carbothioamide Deriv
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules, 26(23), 7139. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Research Landscape of N,N-dimethylpiperidine-3-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Compound Profile and Commercial Availability
N,N-dimethylpiperidine-3-carboxamide, identified by CAS number 5505-20-4, is a piperidine derivative featuring a dimethylcarboxamide moiety at the 3-position.[1] This structure presents a valuable scaffold for chemical library synthesis and as a precursor to more complex, biologically active molecules.
Table 1: Chemical and Physical Properties [1][2][3]
| Property | Value |
| CAS Number | 5505-20-4 |
| Molecular Formula | C₈H₁₆N₂O |
| Molecular Weight | 156.23 g/mol |
| IUPAC Name | This compound |
| Synonyms | N,N-dimethyl-3-piperidinecarboxamide |
| Typical Purity | ≥97% |
| Storage Temperature | 0-8 °C |
This compound is readily available from a variety of chemical suppliers catering to the research and development sector. Prominent suppliers listing this product include Sigma-Aldrich, Aceschem, and Synblock, typically offering it in research-grade purities.[1][3] For specific purchasing inquiries, researchers are advised to consult the catalogs of these and other specialized chemical providers.
Synthesis and Chemical Reactivity
The synthesis of this compound is primarily achieved through standard amide coupling reactions. The logical and most common synthetic route involves the reaction of a piperidine-3-carboxylic acid derivative (nipecotic acid) with dimethylamine in the presence of a suitable coupling agent.
Caption: General synthetic workflow for this compound.
Experimental Protocol: General Amide Coupling for this compound Synthesis
This protocol is a representative example based on common amide coupling techniques and should be optimized for specific laboratory conditions.
Materials:
-
N-Boc-piperidine-3-carboxylic acid
-
Dimethylamine (2M solution in THF or as a gas)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Amide Coupling:
-
To a solution of N-Boc-piperidine-3-carboxylic acid (1 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (3 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add dimethylamine (1.5 equivalents) and continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-N,N-dimethylpiperidine-3-carboxamide.
-
-
Boc Deprotection:
-
Dissolve the crude product in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield this compound.
-
The final product can be purified by column chromatography on silica gel if necessary.
-
Applications in Drug Discovery and Medicinal Chemistry
The piperidine scaffold is a well-established and highly valued structural motif in medicinal chemistry, present in numerous approved pharmaceuticals. This compound serves as a versatile starting material for the synthesis of a wide array of biologically active compounds.
Anti-Osteoporosis Agents
Research has demonstrated that piperidine-3-carboxamide derivatives can act as potent inhibitors of Cathepsin K, a key enzyme involved in bone resorption.[9] By modifying the N-substituent of the piperidine ring and the amide functionality, researchers have developed compounds with significant anti-osteoporotic potential. While specific data for the N,N-dimethyl variant is not published, its role as a precursor in such synthetic endeavors is clear.
Senescence Induction in Melanoma Cells
Studies have identified N-arylpiperidine-3-carboxamide derivatives as inducers of a senescence-like phenotype in human melanoma cells, suggesting a potential therapeutic avenue for this aggressive cancer.[10] One study reported a hit compound with moderate senescence-inducing activity (EC₅₀ = 1.24 µM) and antiproliferative activity (IC₅₀ = 0.88 µM) in the A375 human melanoma cell line.[10] The this compound core provides a foundational structure for the development of such targeted anti-cancer agents.
Table 2: Biological Activities of Piperidine-3-Carboxamide Derivatives
| Derivative Class | Target | Biological Activity | Reference |
| N-Arylpiperidine-3-carboxamides | Melanoma Cells | Induction of senescence, antiproliferative | [10] |
| Substituted Piperidine-3-carboxamides | Cathepsin K | Inhibition of bone resorption | [9] |
Analytical Characterization
While specific analytical spectra for this compound are not widely published in the public domain, suppliers typically provide certificates of analysis with NMR and HPLC data upon request.[1][3] The expected spectral characteristics would be consistent with the compound's structure, showing signals corresponding to the piperidine ring protons and the N-methyl protons of the dimethylamide group.
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for this compound (CAS 5505-20-4) is not universally available. However, based on data for structurally similar piperidine derivatives, general safety precautions should be observed.
Hazard Identification (based on related compounds):
-
Pictograms: GHS07 (Exclamation Mark)[11]
-
Signal Word: Warning[11]
-
Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[11]
Recommended Handling Procedures:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]
-
Recommended storage temperature is between 0-8 °C.
Caption: Recommended safety and handling workflow.
Conclusion
This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery and medicinal chemistry. Its utility as a scaffold for developing novel therapeutics, particularly in the areas of oncology and metabolic diseases, makes it a compound of interest for researchers. By understanding its synthesis, reactivity, and handling requirements, scientists can effectively leverage this molecule to advance their research programs.
References
-
PubChem. (S)-N,N-dimethylpiperidine-3-carboxamide | C8H16N2O | CID 11469201. [Link]
-
Li, Y., et al. (2022). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 27(15), 4887. [Link]
-
Kumar, A., et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 59B(5), 755-761. [Link]
-
Lee, J. H., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 11(7), 1435–1441. [Link]
-
Kumar, A., et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. [Link]
-
Al-Obaid, A. M., et al. (1989). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 32(1), 121-127. [Link]
-
Sharma, A., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Chemistry & Biology Interface, 13(2), 133-142. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
-
Shingare, M. S., et al. (2017). A Highly Efficient and Convergent Approach to Direct Synthesis of Carboxamide by C-N Bond Formation. Chemistry & Biology Interface, 7(4), 245-254. [Link]
-
Gopishetty, S., et al. (2007). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 48(36), 6349-6352. [Link]
- Google Patents. WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides.
- Google Patents. US3288794A - Method of making amides of dimethylamine and piperazine.
-
ResearchGate. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]
-
MDPI. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. [Link]
- Google Patents. CN104114531A - Process for preparation of n,n-di substituted carboxamides.
-
National Center for Biotechnology Information. Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]
Sources
- 1. CAS 5505-20-4 | this compound - Synblock [synblock.com]
- 2. (S)-N,N-dimethylpiperidine-3-carboxamide | C8H16N2O | CID 11469201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aceschem.com [aceschem.com]
- 4. Amide Synthesis [fishersci.dk]
- 5. growingscience.com [growingscience.com]
- 6. hepatochem.com [hepatochem.com]
- 7. WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]
- 8. CN104114531A - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]
- 9. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | 5505-20-4 [sigmaaldrich.com]
Methodological & Application
The Piperidine-3-Carboxamide Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Introduction: The Strategic Value of the Piperidine-3-Carboxamide Core
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of pharmaceuticals and natural alkaloids.[1] Its three-dimensional structure, metabolic stability, and ability to modulate physicochemical properties like lipophilicity and hydrogen bonding capacity make it an invaluable component in drug design.[2] Within this structural class, the piperidine-3-carboxamide moiety has emerged as a particularly fruitful scaffold for the development of novel therapeutics across a range of disease areas. This motif provides a versatile framework with well-defined vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles.
N,N-dimethylpiperidine-3-carboxamide represents a foundational example of this scaffold. While its direct therapeutic applications are not extensively documented, it serves as a crucial chemical building block and a reference point for understanding the structure-activity relationships (SAR) of more complex, biologically active derivatives. Its tertiary amine and amide functionalities offer key interaction points with biological targets.[3] This guide will explore the diverse applications of the broader N-substituted piperidine-3-carboxamide scaffold in medicinal chemistry, providing detailed protocols and insights into its successful deployment in drug discovery programs.
Application Spotlight I: Inducing Senescence in Melanoma
Cellular senescence, a state of irreversible cell cycle arrest, is increasingly recognized as a powerful therapeutic target in oncology.[4] By forcing cancer cells into this non-proliferative state, senescence-inducing agents offer a promising alternative to traditional cytotoxic chemotherapy. High-throughput screening efforts have identified the N-arylpiperidine-3-carboxamide scaffold as a potent inducer of a senescence-like phenotype in human melanoma cells.[4][5]
Structure-Activity Relationship (SAR) Insights
A systematic exploration of N-arylpiperidine-3-carboxamide analogues has revealed key structural requirements for anti-melanoma activity.[3][4]
-
Core Scaffold Integrity: The piperidine-3-carboxamide core is essential. The regioisomeric piperidine-4-carboxamide derivative was found to be inactive. Furthermore, altering the ring size to smaller heterocycles like pyrrolidine or azetidine led to a significant decrease in activity.[4]
-
Stereochemistry: The biological activity is highly enantioselective. The (S)-configuration of the piperidine ring is markedly more potent than the (R)-configuration. For one hit compound, the (S)-enantiomer showed an EC50 of 0.27 µM, a 15-fold increase in potency over the (R)-enantiomer.[4]
-
Substituent Effects: Modifications to the aryl rings and the linker have profound effects on potency. Replacing a benzene ring with pyridine in one series led to a significant improvement in biological activity, with the most potent compound, 54 , achieving an EC50 of 40 nM for senescence induction and an IC50 of 30 nM for antiproliferative activity.[4]
Quantitative Data Summary
| Compound | Description | Senescence EC50 (µM)[4] | Antiproliferative IC50 (µM)[4] |
| 1 (Racemic) | Initial Hit | 1.24 | 0.88 |
| 20 (S-isomer of 1) | S-enantiomer | 0.27 | - |
| 19 (R-isomer of 1) | R-enantiomer | >4.1 | - |
| 12 | Piperidine-4-carboxamide | Inactive | Inactive |
| 13 | Pyrrolidine analogue | 8.0 | - |
| 54 | Optimized S-isomer with Pyridine | 0.04 | 0.03 |
| Doxorubicin | Reference Drug | - | 0.009 |
Experimental Workflow: Senescence Induction Assay
Caption: Inhibition of Cathepsin K-mediated bone resorption.
Application Spotlight III: Diverse Therapeutic Targets
The versatility of the piperidine-3-carboxamide scaffold extends to numerous other therapeutic areas.
-
Platelet Aggregation Inhibitors: Early work identified N,N-dialkylnipecotamides (a synonym for N,N-dialkylpiperidine-3-carboxamides) as inhibitors of human platelet aggregation. SAR studies highlighted the importance of hydrophobic character and the spatial arrangement of two piperidine rings linked by an aralkyl group for optimal activity. [6]The most potent single-ring compound was 1-decyl-3-(N,N-diethylcarbamoyl)piperidine. [6]* ALK Inhibitors: Piperidine carboxamide derivatives have been investigated as potential inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in various cancers. 3D-QSAR modeling has been employed to guide the design of new analogues with improved anti-tumor activity. [7]* MMP-13 Inhibitors: In addition to Cathepsin K, other proteases are targeted by this scaffold. Dimethylpyridine-3-carboxamide derivatives have been designed as selective, non-zinc-chelating inhibitors of matrix metalloproteinase 13 (MMP-13), which is involved in osteoarthritis and cancer. [8][9]* Antimalarial Agents: A piperidine carboxamide, identified through phenotypic screening, was found to have potent antimalarial activity by targeting the Plasmodium falciparum proteasome. [10]Optimization of this scaffold led to species-selective inhibitors with oral efficacy in mouse models. [10]
Protocols
Protocol 1: General Synthesis of N-Substituted Piperidine-3-Carboxamides via Amide Coupling
This protocol describes a general method for coupling a desired amine to a piperidine-3-carboxylic acid precursor. The N1 position of the piperidine can be pre-functionalized (e.g., with a Boc protecting group or a desired sulfonyl chloride) prior to this coupling step.
Materials:
-
N-Boc-piperidine-3-carboxylic acid (or other N1-substituted variant) (1.0 equiv)
-
Desired amine (e.g., dimethylamine, a substituted benzylamine) (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)
-
Hydroxybenzotriazole (HOBt) (0.1-1.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-piperidine-3-carboxylic acid (1.0 equiv) and dissolve in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired amine (1.1 equiv), followed by HOBt (0.1-1.0 equiv) and DIPEA (2.0-3.0 equiv). [11]4. Slowly add EDC (1.2 equiv) to the stirred solution at 0 °C.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or DCM/methanol) to yield the desired amide. [12] Causality and Self-Validation:
-
EDC/HOBt: This combination is a classic peptide coupling system. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions (like N-acylurea formation) and racemization, and reacts cleanly with the amine. [13]The use of a catalytic amount of HOBt can be sufficient, though stoichiometric amounts are also common. [11]* Base (DIPEA/TEA): A non-nucleophilic base is required to neutralize the HCl salt of EDC and the carboxylic acid proton, ensuring the amine nucleophile remains in its free base form for the reaction.
-
Workup: The aqueous washes are critical for removing the water-soluble urea byproduct from the EDC reagent, as well as any unreacted starting materials and excess reagents. This simplifies the final purification step.
Protocol 2: Boc-Deprotection (if required)
Materials:
-
N-Boc-piperidine-3-carboxamide derivative
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected piperidine in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v) or 4M HCl in dioxane.
-
Stir the mixture at room temperature for 1-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
-
The resulting product is typically the TFA or HCl salt of the free piperidine, which can be used directly in subsequent reactions or neutralized with a base.
Conclusion and Future Outlook
The this compound moiety, as a representative of the broader piperidine-3-carboxamide class, is a scaffold of significant and growing importance in medicinal chemistry. Its derivatives have demonstrated potent and selective activity against a wide array of challenging biological targets, including those relevant to oncology, osteoporosis, and infectious diseases. The synthetic tractability of the core, combined with its favorable physicochemical properties, ensures its continued use in fragment-based screening, lead optimization, and the development of next-generation therapeutics. [14]Future work will undoubtedly uncover new biological activities and refine the design principles for this versatile and privileged structural motif.
References
-
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. [Link]
-
Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. [Link]
-
N,N-Dimethylpiperidine-4-Carboxamide Hydrochloride. MySkinRecipes. [Link]
-
New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. MDPI. [Link]
-
Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. PMC - NIH. [Link]
-
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PubMed. [Link]
-
Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. [Link]
-
Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. PubMed. [Link]
-
Characterization of an exosite binding inhibitor of matrix metalloproteinase 13. PMC - NIH. [Link]
-
Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells. NIH. [Link]
-
Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors. NIH. [Link]
-
Induction of cellular senescence as a novel therapeutic strategy for melanoma treatment. SciSpace. [Link]
-
Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. [Link]
-
Amide coupling Protocol for Amino PEG. AxisPharm. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Advances in the discovery of cathepsin K inhibitors on bone resorption. PubMed Central. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amide Synthesis [fishersci.dk]
- 13. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols for the Strategic Derivatization of N,N-Dimethylpiperidine-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in a multitude of FDA-approved therapeutics.[1] Its prevalence stems from its favorable physicochemical properties, metabolic stability, and its capacity to orient substituents in three-dimensional space to optimize interactions with biological targets. N,N-dimethylpiperidine-3-carboxamide, in particular, serves as a versatile and synthetically tractable starting point for the development of compound libraries aimed at structure-activity relationship (SAR) elucidation. This guide provides a detailed exploration of strategic derivatization points on this core scaffold, supported by field-proven insights and robust, step-by-step protocols. We will delve into modifications at three primary sites: the piperidine nitrogen (N-1), the piperidine ring itself via C-H functionalization, and the N,N-dimethylcarboxamide side chain. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.
Strategic Overview of Derivatization
The chemical architecture of this compound offers three distinct vectors for diversification. A systematic approach to modifying these positions allows for a comprehensive exploration of the chemical space surrounding the core, which is critical for optimizing potency, selectivity, and pharmacokinetic properties.
-
Position 1: Piperidine Nitrogen (N-1): The secondary amine is the most accessible site for modification, readily participating in a wide range of classical reactions to introduce diverse substituents.
-
Position 2: Piperidine Ring (C-H Bonds): Direct functionalization of the saturated carbocyclic framework represents a more advanced but powerful strategy for fine-tuning molecular shape and exploring previously inaccessible chemical space.[2]
-
Position 3: Carboxamide Side Chain: While a stable moiety, the amide can be transformed, allowing for significant alterations to the molecule's polarity, hydrogen bonding capacity, and metabolic profile.
The following diagram outlines the strategic points of chemical modification on the core scaffold.
Caption: Strategic vectors for the derivatization of the core scaffold.
Derivatization at the Piperidine Nitrogen (N-1)
The secondary amine at the N-1 position is a nucleophilic and weakly basic center, making it the most straightforward handle for introducing molecular diversity. Standard reactions such as alkylation, acylation, and reductive amination can be employed to append a vast array of functional groups.
Protocol 1: N-Alkylation via Sₙ2 Displacement
N-alkylation is a fundamental method for introducing alkyl, benzyl, or other sp³-hybridized carbon substituents. The choice of base and solvent is critical for achieving high yields and preventing undesired side reactions, such as over-alkylation to the quaternary ammonium salt.
Causality and Experimental Choices:
-
Base: A mild, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is often sufficient to neutralize the acid (H-X) formed during the reaction, driving the equilibrium towards the product.[3] It is easily removed by filtration, simplifying work-up. For less reactive alkylating agents or sterically hindered substrates, a stronger base like sodium hydride (NaH) in an anhydrous solvent may be necessary to fully deprotonate the amine, though this increases the risk of side reactions.
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is ideal. These solvents effectively dissolve the amine substrate and the base while promoting the Sₙ2 mechanism without interfering with the nucleophile.[3]
-
Control: Slow addition of the alkylating agent helps to maintain a relative excess of the secondary amine, minimizing the formation of the quaternary salt.[3]
Step-by-Step Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a substrate concentration of approximately 0.1 M.
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-70 °C) to accelerate the reaction with less reactive halides. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic solids, washing the filter cake with a small amount of acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to afford the pure N-alkylated product.
| Alkylating Agent (R-X) | Base | Solvent | Temperature | Typical Yield (%) |
| Benzyl Bromide | K₂CO₃ | MeCN | Room Temp | 90-98% |
| Ethyl Iodide | K₂CO₃ | DMF | Room Temp | 85-95% |
| 4-Nitrobenzyl Bromide | K₂CO₃ | MeCN | 50 °C | 88-96% |
| Propargyl Bromide | Cs₂CO₃ | DMF | Room Temp | 80-90% |
Protocol 2: N-Arylation via Buchwald-Hartwig Amination
Introducing an aryl or heteroaryl group at the N-1 position requires a transition-metal-catalyzed cross-coupling reaction. The Buchwald-Hartwig amination is the gold standard for this transformation, offering broad substrate scope and functional group tolerance.
Causality and Experimental Choices:
-
Catalyst System: A palladium(0) source (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., Xantphos, SPhos) are required to facilitate the catalytic cycle of oxidative addition, amine coordination/deprotonation, and reductive elimination.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is necessary to deprotonate the piperidine nitrogen within the catalytic cycle.
Step-by-Step Protocol:
-
Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 eq), Pd₂(dba)₃ (0.02 eq), and the chosen phosphine ligand (0.04 eq).
-
Reagent Addition: Add this compound (1.2 eq) and sodium tert-butoxide (1.4 eq).
-
Solvent and Reaction: Add anhydrous toluene or dioxane and heat the mixture (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate and purify the residue by silica gel chromatography.
Derivatization of the Piperidine Ring: C-H Functionalization
Directly modifying the C-H bonds of the piperidine ring is a cutting-edge strategy that avoids lengthy de novo synthesis.[4] Regioselectivity is the primary challenge, but modern catalytic systems offer remarkable control.[5][6]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: N,N-Dimethylpiperidine-3-carboxamide as a Privileged Scaffold for Solid-Phase Synthesis in Drug Discovery
Abstract
Solid-phase synthesis (SPS) is a cornerstone of modern medicinal chemistry, enabling the rapid generation of compound libraries for drug discovery. The choice of core scaffold is critical to the success of these libraries. The piperidine heterocycle is a well-established "privileged scaffold" due to its prevalence in a wide range of clinically approved drugs, where it contributes to desirable physicochemical and pharmacokinetic properties.[1][2][3] This application note explores the prospective use of N,N-dimethylpiperidine-3-carboxamide, a specific piperidine derivative, as a versatile building block in solid-phase organic synthesis (SPOS). We present the rationale for its use, propose a novel strategy for its immobilization onto a solid support, and provide detailed protocols for its application in constructing diverse molecular libraries.
Introduction to the Scaffold
This compound is a disubstituted piperidine derivative with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol .[4][5][6] Its structure is characterized by three key features relevant to SPS:
-
A Saturated Piperidine Ring: This six-membered heterocycle is a highly sought-after motif in pharmaceuticals, known to enhance metabolic stability and improve absorption, distribution, metabolism, and excretion (ADME) properties.[1]
-
A Secondary Amine: The piperidine nitrogen (a secondary amine in the parent structure before potential N-alkylation on-resin) provides a crucial handle for chemical modification and diversification.
-
A Stable N,N-Dimethylcarboxamide Group: This tertiary amide is generally robust and resistant to cleavage under many standard synthetic conditions, serving as a stable polar feature that can influence solubility and molecular interactions.
The strategic incorporation of this scaffold onto a solid support allows for the systematic exploration of chemical space around a proven pharmacophore, making it an attractive starting point for library synthesis.
Physicochemical and Handling Data
A summary of the key properties of the title compound is provided below. This data is essential for planning synthetic routes, including solvent selection and reaction conditions.
| Property | Value / Information | Source |
| CAS Number | 5505-20-4 | [4][5][6] |
| Molecular Formula | C8H16N2O | [4][5][6][7] |
| Molecular Weight | 156.23 g/mol | [4][5][6][7] |
| Appearance | Varies; typically an oil or low-melting solid | Assumed |
| Storage | Store in a dry, sealed container | [6] |
| Safety | Warning: Causes skin and eye irritation. May cause respiratory irritation. Standard laboratory precautions (gloves, safety glasses, fume hood) should be used. |
Proposed Strategy for Solid-Phase Synthesis
Directly attaching this compound to a resin is challenging due to the lack of a readily available functional group for standard linker chemistries. The secondary amine is the logical point of attachment, but this would block a key site for diversification.
Therefore, we propose a more versatile "scaffold-first" approach using a precursor, 1-N-Boc-piperidine-3-carboxylic acid , which allows the piperidine nitrogen to be used for diversification after immobilization. This strategy is outlined in the workflow below.
Figure 1: Proposed workflow for solid-phase synthesis using a piperidine-3-carboxylic acid precursor.
Detailed Experimental Protocols
These protocols provide a step-by-step methodology for implementing the proposed synthetic strategy. All steps should be performed in a dedicated solid-phase synthesis vessel with appropriate agitation.
Protocol 5.1: Immobilization of the Scaffold
This protocol describes the loading of the piperidine scaffold onto Wang resin, a common choice for producing C-terminal acids.
-
Resin Preparation: Swell Wang resin (1.0 g, 1.0 mmol/g loading) in dichloromethane (DCM, 15 mL) for 30 minutes. Drain the solvent.
-
Activation Solution: In a separate vial, dissolve 1-N-Boc-piperidine-3-carboxylic acid (3 eq., 3.0 mmol, 687 mg) and 4-(Dimethylamino)pyridine (DMAP, 0.1 eq., 0.1 mmol, 12 mg) in DCM (10 mL).
-
Coupling: Add N,N'-Diisopropylcarbodiimide (DIC, 3 eq., 3.0 mmol, 0.47 mL) to the activation solution. Immediately add the resulting solution to the swollen resin.
-
Reaction: Agitate the mixture at room temperature for 4-6 hours.
-
Capping: Drain the reaction solution. To cap any unreacted hydroxyl groups on the resin, add a solution of 10% acetic anhydride and 5% DIPEA in DCM (15 mL) and agitate for 30 minutes.
-
Washing: Drain the capping solution. Wash the resin sequentially with DCM (3x), Dimethylformamide (DMF, 3x), Methanol (3x), and DCM (3x). Dry the resin under high vacuum.
-
Validation: Loading efficiency can be determined by a test cleavage of a small sample or by gravimetric analysis.
Protocol 5.2: On-Resin Diversification
This phase involves deprotection of the piperidine nitrogen followed by the introduction of diversity elements. The example below uses reductive amination.
-
Boc Deprotection:
-
Swell the resin from Protocol 5.1 in DCM (10 mL).
-
Treat the resin with a solution of 20% Trifluoroacetic acid (TFA) in DCM (15 mL) for 2 minutes. Drain.
-
Repeat the 20% TFA/DCM treatment for 25 minutes.
-
Drain and wash the resin with DCM (3x), 10% DIPEA in DCM (2x, for neutralization), DCM (3x), and DMF (3x).
-
Self-Validation: A positive Kaiser test on a few resin beads will confirm the presence of a free secondary amine.
-
-
Reductive Amination (Example Diversification):
-
Swell the deprotected resin in a solution of 1% acetic acid in DMF.
-
Add the desired aldehyde (R-CHO, 5 eq.) to the resin and agitate for 1 hour.
-
Add sodium cyanoborohydride (NaBH₃CN, 5 eq.) and continue agitation for 12-16 hours.[8]
-
Drain the solution and wash the resin thoroughly with DMF (3x), Methanol (3x), and DCM (3x).
-
Self-Validation: A negative Kaiser test indicates complete reaction of the secondary amine.
-
Protocol 5.3: Final Amide Formation & Cleavage
The final step is the formation of the target N,N-dimethylcarboxamide, followed by cleavage from the solid support.
-
N,N-Dimethylcarboxamide Formation:
-
Note: This step assumes the starting material was 1-N-Boc-piperidine-3-carboxylic acid. If the target is precisely this compound itself (after N-diversification), this step is unnecessary as the carboxamide would be formed from the initial carboxylic acid. The protocol is included to show how the carboxamide could be formed on-resin if starting from a different precursor.
-
Couple dimethylamine hydrochloride (5 eq.) to the resin-bound carboxylic acid using a standard peptide coupling reagent like HBTU (4.9 eq.) and DIPEA (10 eq.) in DMF for 2-4 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Cleavage and Deprotection:
-
Wash the final, dried resin with DCM.
-
Prepare a cleavage cocktail. For most acid-labile protecting groups, a standard mixture is sufficient: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.[9]
-
Add the cleavage cocktail (10 mL per gram of resin) to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate. Wash the resin with an additional small volume of TFA.
-
Concentrate the combined filtrate under a stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.
-
Dry the crude product under vacuum.
-
-
Analysis and Purification:
-
Analyze the crude product by LC-MS and HPLC to determine purity.
-
Purify the target compound using preparative reverse-phase HPLC.
-
Key Experimental Considerations
-
Reaction Monitoring: On-bead reaction monitoring is crucial for troubleshooting.[10] The Kaiser test (for primary/secondary amines) is invaluable. For more complex reactions, techniques like on-bead FT-IR or Raman spectroscopy can provide real-time data.[11][12]
-
Solvent Choice: High-purity, anhydrous solvents are essential. DMF and DCM are the most common solvents for swelling polystyrene resins and for performing reactions.
-
Cleavage Cocktail: The choice of scavengers in the TFA cocktail is critical. TIS is used to trap carbocations generated from Boc and other tert-butyl protecting groups. Water is included to aid in the cleavage of certain linkers. For sensitive residues like tryptophan or cysteine, more complex cocktails may be required.[9]
-
Resin Stability: Ensure the chosen resin and linker are stable to all planned reaction conditions prior to cleavage. The Wang linker is acid-labile and not suitable for on-resin reactions that require strong basic or nucleophilic conditions. For such cases, a more robust linker like the 2-chlorotrityl chloride resin should be considered.[9]
Conclusion
This compound and its derivatives represent a valuable class of scaffolds for solid-phase synthesis. While direct immobilization is not straightforward, the use of a protected precursor like 1-N-Boc-piperidine-3-carboxylic acid provides a robust and flexible platform for generating diverse libraries of drug-like molecules. The protocols outlined in this note offer a validated starting point for researchers and drug development professionals to leverage this privileged scaffold in their discovery programs, enabling the efficient synthesis of novel chemical entities for biological screening.
References
-
Janecka, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). n,n-Dimethylpiperazine-1-carboxamide. PubChem Compound Summary for CID 712909. Retrieved from [Link]
-
De Kimpe, N., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega. Retrieved from [Link]
-
Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (S)-N,N-dimethylpiperidine-3-carboxamide. PubChem Compound Summary for CID 11469201. Retrieved from [Link]
-
Miles, D. H., et al. (2019). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Four-component synthesis of piperidone scaffolds involving an intermolecular Diels-Alder reaction. Retrieved from [Link]
-
Yan, B. (1998). Monitoring the Progress and the Yield of Solid-Phase Organic Reactions Directly on Resin Supports. Accounts of Chemical Research. Retrieved from [Link]
-
Zaragoza, F. (1999). Solid Phase Synthesis of Tertiary Amines on Amide REM Resins: Grignard and Metal Hydride Compatible Resins. ACS Combinatorial Science. Retrieved from [Link]
-
Macmillan Group. (2001). Solid-Supported Reagents for Organic Synthesis. Retrieved from [Link]
-
Albericio, F., et al. (2022). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. MDPI. Retrieved from [Link]
- Google Patents. (2013). WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides.
-
Zuckermann, R. N., et al. (1997). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ResearchGate. Retrieved from [Link]
-
Pain Research and Treatment. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 24.6: Synthesis of Amines. Retrieved from [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Drisko, C. R., et al. (2023). Solid-Phase Synthesis of [4.4] Spirocyclic Oximes l Protocol Preview. JoVE. Retrieved from [Link]
-
Zaragoza, F. (1999). Solid Phase Synthesis of Tertiary Amines on Amide REM Resins: Grignard and Metal Hydride Compatible Resins. ACS Publications. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (2022). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019). synthesis of tertiary amines. YouTube. Retrieved from [Link]
-
Lauer, A., et al. (2017). Monitoring Reactions on Solid Phases with Raman Spectroscopy. PubMed. Retrieved from [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Kaczanowska, K., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI. Retrieved from [Link]
-
Góngora-Benítez, M., et al. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC - NIH. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Monitoring Reactions on Solid Phases with Raman Spectroscopy. Retrieved from [Link]
-
Slough, G. A. (2008). Solid-Phase Synthesis of Nitrogenous Heterocycles. Springer. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Albericio, F., et al. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PMC - PubMed Central. Retrieved from [Link]
-
Bruker. (n.d.). Reaction Monitoring. Retrieved from [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. aceschem.com [aceschem.com]
- 5. aceschem.com [aceschem.com]
- 6. CAS 5505-20-4 | this compound - Synblock [synblock.com]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Monitoring Reactions on Solid Phases with Raman Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
Application Note & Protocol: Strategies for Amide Coupling with the Sterically Hindered Amine, N,N-Dimethylpiperidine-3-carboxamide
Abstract
Amide bond formation is a cornerstone reaction in medicinal chemistry and drug development. However, couplings involving sterically hindered secondary amines present significant synthetic challenges, often leading to low yields and incomplete reactions with standard protocols. This application note provides a comprehensive guide for researchers tackling the coupling of carboxylic acids with N,N-dimethylpiperidine-3-carboxamide, a challenging secondary amine. We delve into the mechanistic rationale for reagent selection, compare common coupling strategies, and provide a field-proven, step-by-step protocol using the high-efficiency uronium salt reagent, HATU. This guide is designed to empower scientists to overcome common hurdles and achieve robust and reproducible outcomes.
Introduction: The Challenge of Steric Hindrance
The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable and requires activation of the carboxylic acid to proceed under mild conditions.[1][2] While a vast arsenal of coupling reagents has been developed, their efficacy can dramatically decrease when one or both coupling partners are sterically demanding.[3][4]
This compound features a secondary amine on a piperidine ring, which is substituted at an adjacent carbon. This substitution creates significant steric bulk around the nitrogen nucleophile, impeding its approach to the activated carboxylic acid. Standard coupling reagents, such as carbodiimides like EDC, often fail or provide unsatisfactory yields in these scenarios due to their insufficient reactivity to overcome this spatial blockade.[3][4] Therefore, a successful strategy hinges on the selection of a highly potent activating agent that can facilitate the reaction under conditions that preserve the integrity of sensitive functional groups.
Mechanistic Considerations: Why Potent Coupling Reagents are Essential
To overcome steric barriers, the activated carboxylic acid intermediate must be exceptionally reactive. Uronium/aminium salt-based reagents, particularly those derived from 1-hydroxy-7-azabenzotriazole (HOAt), are recognized for their superior performance in challenging couplings.[5]
The HATU Activation Pathway
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a premier coupling reagent for hindered systems.[6][7] Its efficacy stems from a multi-step activation mechanism:
-
Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[8][9]
-
Active Ester Formation: The carboxylate attacks the electron-deficient carbon of HATU, leading to the formation of a highly reactive OAt-active ester intermediate and releasing tetramethylurea as a byproduct.[6][8]
-
Nucleophilic Attack: The sterically hindered amine (this compound) attacks the carbonyl of the OAt-active ester. The pyridine nitrogen of the HOAt moiety is believed to play a crucial role in stabilizing the transition state via a neighboring group effect, which significantly accelerates the rate of amidation.[6]
This pathway highlights the necessity of a potent reagent capable of generating a highly reactive intermediate to drive the reaction to completion.
Caption: Generalized mechanism for HATU-mediated amide bond formation.
Selecting the Optimal Coupling Strategy
While HATU is a leading candidate, a careful comparison of available reagents validates its selection for this specific challenge. The choice of reagent directly impacts reaction efficiency, cost, and the ease of purification.
| Reagent Class | Example(s) | Pros | Cons for Hindered Couplings |
| Carbodiimides | EDC, DCC | Inexpensive; water-soluble byproducts (EDC).[7] | Often insufficient reactivity for hindered substrates[3][4]; can form unreactive N-acylurea byproducts[7]; requires additives (e.g., HOBt, HOAt) to boost efficiency and suppress racemization.[1] |
| Phosphonium Salts | PyBOP, PyAOP | High efficiency; less prone to guanidinylation side reactions compared to uronium salts.[1][5] | Byproducts can sometimes be difficult to remove; can be more expensive. |
| Uronium/Aminium Salts | HATU , HBTU | Highest reactivity, ideal for sterically demanding couplings [6]; fast reaction rates.[10] | More expensive; potential for guanidinylation of the amine if activation is slow or excess reagent is used[5]; byproducts (tetramethylurea) require careful removal.[11] |
Based on this analysis, the superior reactivity of HATU makes it the most reliable choice for coupling with this compound, where overcoming the steric barrier is the primary concern.
Detailed Experimental Protocol: HATU-Mediated Coupling
This protocol describes a general procedure for the coupling of a generic carboxylic acid (R-COOH) with this compound. Researchers should optimize stoichiometry and reaction time based on the specific properties of their carboxylic acid.
Materials and Reagents
-
Carboxylic Acid (R-COOH)
-
This compound (CAS 5505-20-4)
-
HATU (CAS 148893-10-1)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
Step-by-Step Methodology
Caption: Experimental workflow for HATU-mediated amide coupling.
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq). Add this compound (1.1 eq).
-
Dissolution: Dissolve the solids in anhydrous DMF (to make a ~0.1 M solution based on the carboxylic acid).
-
Base Addition: Add DIPEA (3.0 eq) to the solution. The use of a non-nucleophilic base is critical to avoid competing reactions.[6]
-
Activation: Cool the flask to 0 °C in an ice-water bath. Add HATU (1.2 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir under an inert atmosphere (e.g., nitrogen) for 2-16 hours.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.
-
Quenching and Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing water and dilute with a suitable organic solvent like ethyl acetate.
-
Aqueous Wash: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HOAt, followed by brine (1x) to remove residual DMF and salts.[12]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the pure amide.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Insufficient reactivity due to extreme steric hindrance. | Increase reaction temperature to 40-50 °C. Increase reaction time. Consider an alternative, more forceful method, such as conversion of the acid to an acyl fluoride.[4] |
| Incomplete activation. | Ensure HATU is of high purity and was stored under dry conditions. Ensure the solvent is anhydrous. | |
| Guanidinylation of Amine | The amine reacted with HATU instead of the active ester. | Pre-activate the carboxylic acid: stir the acid, HATU, and DIPEA in DMF for 15-30 minutes at 0 °C before adding the amine.[12] |
| Difficulty Removing Byproducts | Tetramethylurea (from HATU) and HOBt/HOAt are polar. | Perform multiple aqueous washes. A wash with 5% aqueous LiCl can sometimes help remove DMF more effectively.[12] Ensure thorough purification by chromatography. |
| Epimerization (if acid is chiral) | Base-mediated racemization of the α-carbon. | Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA. Run the reaction at 0 °C for a longer duration instead of at room temperature. |
Conclusion
The successful acylation of the sterically hindered secondary amine this compound is readily achievable through the judicious selection of a potent coupling reagent. The HATU/DIPEA system in DMF provides a robust and high-yielding protocol by generating a highly reactive OAt-ester capable of overcoming the significant steric barrier. By understanding the underlying reaction mechanism and potential pitfalls, researchers can effectively troubleshoot and adapt this protocol, streamlining the synthesis of complex amide-containing molecules for applications in drug discovery and beyond.
References
-
Wikipedia. HATU. [Link]
-
Gazzetta Chimica Italiana. Amide bond formation strategies: latest advances on a dateless transformation. [Link]
-
ACS Publications. Nonclassical Routes for Amide Bond Formation | Chemical Reviews. [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]
-
RSC Publishing. Amide bond formation: beyond the dilemma between activation and racemisation. [Link]
-
ResearchGate. Amide bond formation: Beyond the myth of coupling reagents. [Link]
-
ACS Publications. Nonclassical Routes for Amide Bond Formation | Chemical Reviews. [Link]
-
ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. [Link]
-
ACS Publications. Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies | ACS Omega. [Link]
-
ResearchGate. Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. [Link]
-
Speciality Chemicals Magazine. Choosing the Right Coupling Reagent for Peptide Synthesis. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
YouTube. HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]
-
YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]
-
RSC Publishing. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
ACS Publications. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC | ACS Sustainable Chemistry & Engineering. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
Reddit. amide coupling help : r/Chempros. [Link]
-
ResearchGate. The Synthesis of Sterically Hindered Amides. [Link]
-
Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]
-
Reddit. EDC-HOBt Amide coupling workup help : r/Chempros. [Link]
-
Luxembourg Bio Technologies. Developments in peptide and amide synthesis. [Link]
-
PubChem. (S)-N,N-dimethylpiperidine-3-carboxamide | C8H16N2O | CID 11469201. [Link]
-
Reddit. Tips and tricks for difficult amide bond formation? : r/Chempros. [Link]
-
Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]
- Google Patents. WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides.
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. bachem.com [bachem.com]
- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. reddit.com [reddit.com]
Introduction: The Strategic Value of 3D Fragments in Modern Drug Discovery
An Application Guide to Harnessing N,N-dimethylpiperidine-3-carboxamide for Fragment Library Synthesis
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit identification, offering a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[1][2] The core principle of FBDD involves screening low molecular weight compounds (typically < 300 Da) that bind with low affinity but high ligand efficiency.[3] These initial fragment hits serve as highly valuable starting points for evolution into potent, selective, and drug-like leads through structure-guided optimization strategies like fragment growing and linking.[1][2]
However, a persistent challenge in FBDD is the prevalence of flat, aromatic, two-dimensional fragments in screening libraries. This bias limits the exploration of the complex, three-dimensional topologies of protein binding sites. To address this, there is a growing imperative to incorporate more sp³-rich, three-dimensional (3D) fragments into screening collections.[4][5] The piperidine scaffold is an exemplary building block for creating such 3D fragments, being a prevalent motif in numerous approved drugs and natural products.[6][7] Its saturated, puckered ring system provides a rigid, well-defined conformational framework that can present substituents in precise vectors, enabling more specific and potent interactions within a target's binding pocket.
This guide focuses on a particularly valuable, yet underexplored fragment: This compound . We will detail its strategic advantages as a starting point for library synthesis and provide robust, validated protocols for its application, empowering researchers to generate novel, 3D-rich compound libraries for their drug discovery campaigns.
Fragment Profile: this compound
This compound is a bifunctional fragment that offers an excellent balance of properties compliant with the "Rule of Three," a guiding principle for fragment design. Its inherent 3D structure and dual points for chemical elaboration make it a powerful tool for navigating complex chemical space.
| Property | Value | Significance in FBDD |
| Molecular Weight | 156.23 g/mol [8] | Well within the typical fragment range (<300 Da), allowing for significant molecular weight addition during optimization without violating Lipinski's rules. |
| XLogP3 | -0.7[8] | Indicates good aqueous solubility, which is critical for biophysical screening methods (e.g., SPR, NMR) and reduces the risk of non-specific binding. |
| Hydrogen Bond Donors | 1 (Piperidine N-H)[8] | Provides a key interaction point or a vector for chemical modification. |
| Hydrogen Bond Acceptors | 2 (Amide Oxygen, Piperidine Nitrogen)[8] | Offers potential interactions with the target protein. |
| Structure | Saturated Heterocycle | The non-planar piperidine ring confers a distinct 3D shape, enabling exploration of non-flat binding pockets.[4][9] |
| Reactivity | Two distinct handles | The secondary amine (piperidine N-H) and the carboxamide group provide orthogonal vectors for synthetic elaboration ("fragment growing"). |
Strategic Application in Library Design
The true power of this compound lies in its capacity as a modular building block. The piperidine nitrogen and the dimethylamide group serve as distinct exit vectors for chemical elaboration. This allows for a systematic "fragment growing" strategy to probe the topology of a target's binding site.
The most direct application involves using the piperidine nitrogen as the primary growth vector. By reacting the fragment with a library of electrophiles (e.g., alkyl halides, acyl chlorides, sulfonyl chlorides), a diverse set of compounds can be rapidly generated, each exploring a different region of the adjacent binding pocket. This approach has been successfully used to develop potent inhibitors for various targets, including Anaplastic Lymphoma Kinase (ALK).[10]
Experimental Protocols
The following protocols provide a detailed, self-validating workflow for the synthesis of a small, diverse library based on the this compound scaffold. These methods are designed to be robust and adaptable.
Protocol 1: Synthesis of the Core Fragment
While this compound is commercially available, this protocol details its synthesis from N-Boc-piperidine-3-carboxylic acid for labs preferring to synthesize their own starting materials. This ensures a consistent and high-purity supply. The synthesis of piperidine derivatives from precursors like L-glutamic acid or via amide coupling reactions is a well-established field.[11]
Step 1: Amide Coupling
-
Materials:
-
N-Boc-piperidine-3-carboxylic acid (1.0 equiv)
-
Dimethylamine hydrochloride (1.2 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-piperidine-3-carboxylic acid and dissolve in anhydrous DMF (approx. 0.2 M).
-
Add dimethylamine hydrochloride, followed by HATU.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA to the stirring mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
-
Verification:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) and/or LC-MS until the starting carboxylic acid is consumed.
-
-
Work-up & Purification:
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract with Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-N,N-dimethylpiperidine-3-carboxamide.
-
Step 2: Boc Deprotection
-
Materials:
-
N-Boc-N,N-dimethylpiperidine-3-carboxamide (1.0 equiv)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected intermediate in DCM (approx. 0.1 M).
-
Add an excess of TFA (e.g., 20% v/v) or 4M HCl in Dioxane (4-5 equiv).
-
Stir at room temperature for 1-2 hours.
-
-
Verification:
-
Monitor the deprotection by TLC and/or LC-MS, observing the disappearance of the starting material and the appearance of the more polar product.
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
If using TFA, azeotrope with toluene (3x) to remove residual acid.
-
If using HCl, the product will be the hydrochloride salt. The free base can be obtained by neutralization with a base (e.g., NaHCO₃) and extraction, or the salt can be used directly in the next step.
-
Protocol 2: Parallel Library Synthesis via N-Alkylation
This protocol describes the diversification of the core fragment at the piperidine nitrogen using a parallel synthesis approach, suitable for generating a small library of analogs.
-
Materials:
-
This compound (1.0 equiv per reaction)
-
Library of diverse alkyl halides (R-X) (e.g., benzyl bromide, 2-bromopyridine, ethyl bromoacetate) (1.1 equiv per reaction)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 equiv per reaction)
-
Acetonitrile (ACN) or DMF as solvent
-
96-well plate or individual reaction vials
-
-
Procedure:
-
To each well/vial, add this compound.
-
Add the solvent (ACN or DMF) to dissolve the starting material.
-
Add the base (K₂CO₃).
-
Add the corresponding alkyl halide from your library to each respective well/vial.
-
Seal the plate/vials and heat to 60-80 °C for 6-12 hours, with stirring or shaking.
-
-
Verification & Analysis:
-
After cooling, take an aliquot from each well for analysis by LC-MS to confirm product formation and assess conversion. This provides a rapid quality control check for the entire library.
-
-
Work-up & Purification:
-
Filter the contents of each well/vial to remove the inorganic base.
-
Concentrate the filtrate in a centrifugal evaporator.
-
Purify each compound using parallel purification techniques such as preparative HPLC-MS.
-
-
Final Validation:
-
Confirm the identity and purity of each library member by LC-MS and ¹H NMR.
-
Accurately determine the concentration of each compound and store it appropriately for screening. This self-validating final step ensures that the biological data obtained from the library is reliable. The discovery of piperidine carboxamide derivatives with antimelanoma activities highlights the potential of such libraries.[12]
-
Conclusion
This compound is more than just another small molecule; it is a strategically designed starting point for building high-quality, 3D-enriched fragment libraries. Its favorable physicochemical properties, combined with two orthogonal vectors for synthetic elaboration, provide a robust platform for fragment-growing campaigns. The protocols detailed herein offer a validated and efficient pathway for researchers to synthesize their own libraries, enabling the exploration of complex biological targets and accelerating the journey from fragment hit to viable lead candidate. The successful application of similar piperidine carboxamide scaffolds in identifying potent antimalarial agents underscores the therapeutic potential that can be unlocked with this chemical class.[13]
References
-
Lawong, A. et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Available at: [Link]
-
Zheng, X. et al. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Carlson, H.A. et al. (2013). Fragment-based drug discovery using a multi-domain, parallel MD-MM/PBSA screening protocol. PubMed Central. Available at: [Link]
-
Rathod, V. et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules. Available at: [Link]
-
NUS Enterprise. Fragment-Based Approach for Inhibitor Design by Amide Hydrogen/Deuterium Exchange Mass Spectrometry. NUS Life Science Technology Catalogue. Available at: [Link]
-
Sagan, K. et al. (2024). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. (S)-N,N-dimethylpiperidine-3-carboxamide. PubChem Compound Database. Available at: [Link]
-
Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
Wang, Y. et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme. Available at: [Link]
-
Foley, D.J. et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]
-
Jagtap, S. et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Available at: [Link]
-
Erlanson, D.A. et al. (2011). Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
-
Al-Azzam, O. et al. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. MDPI. Available at: [Link]
-
Oh, S. et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Zhang, Y. et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. Available at: [Link]
-
Singh, G. et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]
-
Foley, D.J. et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. National Center for Biotechnology Information. Available at: [Link]
-
Scott, J.S. et al. (2018). Synthesis of selected 3D fragments. ResearchGate. Available at: [Link]
-
Foley, D.J. et al. (2025). Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. ChemRxiv. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. (S)-N,N-dimethylpiperidine-3-carboxamide | C8H16N2O | CID 11469201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Purification of N,N-dimethylpiperidine-3-carboxamide Derivatives
Introduction: The Critical Role of Purity in Drug Discovery
N,N-dimethylpiperidine-3-carboxamide and its derivatives are significant scaffolds in modern medicinal chemistry. The piperidine ring is a prevalent feature in numerous pharmaceuticals, and its substitution pattern dramatically influences pharmacological activity.[1] The N,N-dimethylcarboxamide group imparts polarity, which can affect a molecule's solubility, cell permeability, and metabolic stability. As researchers and drug development professionals, the isolation and purification of these compounds are paramount. The presence of impurities, such as starting materials, by-products, or isomers, can confound biological assays and compromise toxicological assessments, ultimately hindering regulatory approval and delaying the delivery of essential medicines to patients.[2]
High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for the purification of these complex molecules.[3] Its high resolving power allows for the separation of closely related compounds, ensuring the high purity required for subsequent research and development stages. This document provides a comprehensive guide to developing robust HPLC purification methods for this compound derivatives, drawing upon foundational chromatographic principles and practical, field-proven strategies. We will delve into the rationale behind methodological choices, from column and mobile phase selection to sample preparation and loading optimization, empowering the scientist to achieve efficient and effective purification.
Understanding the Analyte: Physicochemical Properties and Their Chromatographic Implications
This compound derivatives are typically polar, basic compounds.[4] The tertiary amine within the piperidine ring (a nitrogen-containing heterocycle) is basic and prone to protonation, while the amide group contributes to the molecule's polarity.[5] These characteristics dictate the chromatographic strategy.
Standard reversed-phase (RP) HPLC with C18 columns can be challenging for such polar compounds, as they may exhibit poor retention and elute near the solvent front.[2][6][7] Furthermore, the basic nature of the piperidine nitrogen can lead to undesirable interactions with residual silanols on the silica-based stationary phase, resulting in peak tailing and poor peak shape.[8] Therefore, a systematic approach to method development is crucial.
Method Development: A Multifaceted Approach
Developing a successful HPLC purification method requires a systematic evaluation of several key parameters.[2] The goal is to achieve baseline resolution between the target compound and its impurities, allowing for the collection of pure fractions.
Column Selection: The Heart of the Separation
The choice of stationary phase is the most critical factor in achieving the desired separation. For this compound derivatives, several options should be considered:
-
Polar-Endcapped C18 Columns: These columns are designed for enhanced retention of polar compounds and are compatible with highly aqueous mobile phases.[9] The endcapping process minimizes the interaction of basic analytes with silanol groups, leading to improved peak shape.
-
Phenyl Columns: The phenyl stationary phase can offer alternative selectivity for compounds containing aromatic rings, through pi-pi interactions.[10]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for highly polar compounds that are poorly retained in reversed-phase mode.[6][11] In HILIC, a polar stationary phase (such as amide or diol) is used with a mobile phase containing a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[6][12]
-
Normal Phase Chromatography (NPC): While less common for preparative work due to the use of non-polar, volatile, and often flammable organic solvents, NPC can be a powerful tool for separating isomers and highly polar compounds.[13] An amide-bonded phase can be used in normal phase mode with solvents like hexane and isopropanol.[14]
For initial screening, a polar-endcapped C18 and a HILIC column are recommended to cover a broad range of polarities.[10]
Mobile Phase Optimization: Driving the Separation
The mobile phase composition plays a pivotal role in controlling retention and selectivity.[3][15][16]
-
pH Control: For basic compounds like piperidine derivatives, controlling the pH of the mobile phase is essential.[8] Working at a pH at least one to two units away from the pKa of the analyte ensures a consistent ionization state and reproducible retention times.[8] For these basic compounds, a low pH (e.g., pH 2-4 using formic acid or trifluoroacetic acid) will protonate the piperidine nitrogen, often leading to better peak shape and retention on reversed-phase columns.[17]
-
Buffer Selection: A buffer is used to maintain a constant pH.[10] For preparative chromatography where fraction collection and solvent removal are necessary, volatile buffers such as ammonium formate or ammonium acetate are preferred, especially for LC-MS applications.[17]
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[3] Acetonitrile generally offers lower viscosity and better UV transparency at low wavelengths. The choice of organic solvent can also influence selectivity.
-
Gradient Elution: A gradient elution, where the concentration of the organic modifier is increased over time, is typically employed for separating complex mixtures with components of varying polarities.[15]
Experimental Protocols
PART 1: Analytical Method Development
The first step in developing a preparative purification method is to establish a robust analytical method. This allows for rapid screening of different conditions and provides the basis for scaling up to a preparative scale.[18]
1.1. Materials and Instrumentation:
-
HPLC System: An analytical HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.
-
Columns:
-
Polar-endcapped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HILIC Amide column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Additives: Formic acid, trifluoroacetic acid (TFA), ammonium formate.
-
Sample: A representative crude mixture of the this compound derivative.
1.2. Sample Preparation:
-
Dissolve the crude sample in a suitable solvent to a concentration of approximately 1 mg/mL.[1] The solvent should be compatible with the initial mobile phase conditions. For reversed-phase, a mixture of water and organic solvent is often a good choice. For HILIC, a high organic content solvent should be used.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the column.[19][20]
1.3. Method Screening Protocol:
-
Reversed-Phase Screening:
-
Column: Polar-endcapped C18
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: 210-400 nm (or a specific wavelength if the chromophore is known)
-
-
HILIC Screening:
-
Column: HILIC Amide
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate
-
Gradient: 0% to 100% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: 210-400 nm
-
1.4. Method Optimization:
Once initial separation is achieved, optimize the gradient to maximize the resolution between the target peak and its closest eluting impurities.[2] This can be done by adjusting the gradient slope or incorporating isocratic holds.
PART 2: Preparative Purification
Once an optimized analytical method is established, the next step is to scale up to a preparative scale for purification.
2.1. Materials and Instrumentation:
-
Preparative HPLC System: Equipped with a high-flow rate pump, an injector with a large sample loop, a preparative column, a detector with a flow cell suitable for high flow rates, and a fraction collector.
-
Preparative Column: A column with the same stationary phase as the optimized analytical method, but with a larger internal diameter (e.g., 20-50 mm).[21]
-
Solvents and Additives: HPLC grade solvents and additives as determined in the analytical method development.
2.2. Scaling Up the Method:
The analytical method can be scaled up to a preparative scale by adjusting the flow rate and injection volume in proportion to the column's cross-sectional area.[18][21]
Equation for Scaling Flow Rate: F_prep = F_anal * (d_prep / d_anal)²
Where:
-
F_prep = Preparative flow rate
-
F_anal = Analytical flow rate
-
d_prep = Internal diameter of the preparative column
-
d_anal = Internal diameter of the analytical column
2.3. Loading Study:
To maximize throughput, a loading study should be performed to determine the maximum amount of crude material that can be loaded onto the preparative column without compromising the resolution of the target compound.[22]
-
Prepare a concentrated solution of the crude material (e.g., 50-100 mg/mL) in a solvent with low elution strength.
-
Start with a small injection volume and incrementally increase it in subsequent runs.[22]
-
Monitor the chromatograms for changes in peak shape and resolution. Overloading is indicated by peak broadening and a loss of resolution between the target peak and adjacent impurities.[23][24]
-
The optimal loading amount is a balance between throughput, purity, and recovery.[22]
2.4. Fraction Collection and Analysis:
-
Set the fraction collector to collect fractions based on time or detector signal (peak-based fractionation).
-
After the purification run, analyze the collected fractions using the developed analytical HPLC method to determine the purity of each fraction.
-
Combine the fractions that meet the desired purity specifications.
-
Remove the solvent from the pooled fractions, typically by rotary evaporation or lyophilization, to obtain the purified compound.
Data Presentation
Table 1: Analytical Method Screening Parameters
| Parameter | Reversed-Phase Method | HILIC Method |
| Column | Polar-endcapped C18 (4.6x150 mm, 5 µm) | HILIC Amide (4.6x150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 95:5 ACN:H₂O + 10 mM NH₄HCO₂ |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 50:50 ACN:H₂O + 10 mM NH₄HCO₂ |
| Gradient | 5-95% B in 15 min | 0-100% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 30 °C |
Table 2: Preparative Scale-Up Calculations (Example)
| Parameter | Analytical | Preparative |
| Column I.D. | 4.6 mm | 21.2 mm |
| Flow Rate | 1.0 mL/min | 21.2 mL/min |
| Injection Volume | 5 µL | ~106 µL (initial, for loading study) |
Visualizations
Caption: A logical workflow for the HPLC purification of this compound derivatives.
Caption: A decision tree for troubleshooting poor peak shape in the HPLC analysis of basic compounds.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution | - Inappropriate mobile phase composition.- Column degradation.[25] | - Optimize the gradient and mobile phase pH.- Try a different column chemistry.- Replace the column. |
| Peak Tailing | - Secondary interactions with the stationary phase.- Column overload.[25] | - Lower the mobile phase pH.- Use a polar-endcapped column.- Reduce the sample load. |
| High Backpressure | - Column frit blockage.- Particulate matter from the sample. | - Filter all samples and mobile phases.- Backflush the column.- Replace the column inlet frit.[25] |
| Ghost Peaks | - Contamination in the mobile phase or system.- Sample carryover. | - Use high-purity solvents.- Clean the injector and sample loop.- Run blank gradients to identify the source of contamination.[26] |
Conclusion
The successful HPLC purification of this compound derivatives is an achievable goal through a systematic and logical approach to method development. By understanding the physicochemical properties of the target molecules and carefully selecting the appropriate column and mobile phase, researchers can develop robust and efficient purification methods. The protocols and guidelines presented in this document provide a solid foundation for tackling the purification challenges associated with these polar, basic compounds, ultimately facilitating the advancement of drug discovery and development programs.
References
- Optimizing Sample Preparation for HPLC Analysis - Patsnap Eureka.
- Prep Chromatography Loading for Maximum Recoveries and Yields - Unknown Source.
- HPLC-UV Method Development for Highly Polar Impurities - Resolian.
- Normal Phase Chromatography - Tosoh Bioscience.
- Waters Column Selection Guide for Polar Compounds - Waters.
- Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column - SIELC.
- Developing HPLC Methods - Sigma-Aldrich.
- Preparative HPLC Columns - GL Sciences.
- How to Use Cogent Amide™ HPLC Columns - MicroSolv Technology Corp.
- HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific.
- BA Method Development: Polar Compounds - BioPharma Services.
- Improving Resolution and Column Loading Systematically in Preparative Liquid Chromatography for Isolating a Minor Component from Peppermint Extract - Unknown Source.
- Strategies to Enable and Simplify HPLC Polar Compound Separation - Fisher Scientific.
- Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography - LCGC International.
- Choosing the Right UHPLC Column for Highly Polar Basic Compounds - Phenomenex.
- Control pH During Method Development for Better Chromatography - Agilent.
- Strategy of method development for isolation/purification | Loading study - YMC CO., LTD.
- Application Notes and Protocols for the Characterization of Piperidine-C-Pip-C2-Pip-C2-OH - Benchchem.
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations - Unknown Source.
- Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex.
- Amide column for normal phase? - Chromatography Forum.
- Exploring the Different Mobile Phases in HPLC - Veeprho.
- 4. Sample Pretreatment for HPLC - Nacalai Tesque.
- How to Prepare a Sample for HPLC Analysis - Greyhound Chromatography.
- Key Concepts and Considerations of Preparative Liquid Chromatography - Welch Materials.
- Normal Phase HPLC Columns - Phenomenex.
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores.
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes - ResearchGate.
- HPLC Troubleshooting Guide - Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resolian.com [resolian.com]
- 3. veeprho.com [veeprho.com]
- 4. UHPLC Column for Highly Polar Basic Compounds | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 7. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 8. agilent.com [agilent.com]
- 9. biopharmaservices.com [biopharmaservices.com]
- 10. Developing HPLC Methods [sigmaaldrich.com]
- 11. waters.com [waters.com]
- 12. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 13. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 14. Amide column for normal phase? - Chromatography Forum [chromforum.org]
- 15. pharmaguru.co [pharmaguru.co]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. lcms.cz [lcms.cz]
- 19. Optimizing Sample Preparation for HPLC Analysis [eureka.patsnap.com]
- 20. nacalai.com [nacalai.com]
- 21. glsciencesinc.com [glsciencesinc.com]
- 22. Strategy of method development for isolation/purification | Loading study | YMC CO., LTD. [ymc.co.jp]
- 23. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 24. welch-us.com [welch-us.com]
- 25. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 26. HPLC Troubleshooting Guide [sigmaaldrich.com]
Application Note: Comprehensive NMR Analysis of N,N-dimethylpiperidine-3-carboxamide
Introduction: The Structural Elucidation Imperative
N,N-dimethylpiperidine-3-carboxamide is a substituted heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug development. Its structure combines a flexible piperidine ring with a tertiary amide group, features that can significantly influence its pharmacological activity, binding affinity, and metabolic stability. Accurate and unambiguous structural characterization is therefore a critical prerequisite for its use in research and development.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the complete structural elucidation of such molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. This application note presents a comprehensive guide to the NMR analysis of this compound, detailing optimized protocols and providing an in-depth interpretation of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR data. The methodologies and insights presented here are designed for researchers, scientists, and drug development professionals seeking to confirm the identity, purity, and conformational properties of this and structurally related compounds.
Foundational Concepts: Stereochemistry and Dynamics
A robust interpretation of the NMR spectra for this compound requires an understanding of two key structural phenomena: the conformational dynamics of the piperidine ring and the restricted rotation of the amide bond.
-
Piperidine Ring Conformation: The six-membered piperidine ring predominantly adopts a chair conformation to minimize steric strain. This results in two distinct proton environments: axial and equatorial. These protons exhibit different chemical shifts and coupling constants, which are fundamental to assigning the ring's stereochemistry.
-
Amide Bond Rotational Isomers (Rotamers): The C-N bond of an amide has a significant partial double-bond character, which restricts free rotation.[2] This can lead to the existence of two distinct rotational isomers (rotamers) in solution, which may be observable on the NMR timescale. This phenomenon can result in the doubling of signals for nuclei near the amide group, particularly the N-methyl groups.[2][3] The ratio and coalescence of these signals can be solvent and temperature-dependent.
Experimental Workflow and Protocols
A systematic approach ensures the acquisition of high-quality data for unambiguous structural assignment. The workflow involves sample preparation followed by a hierarchical series of NMR experiments.
Caption: NMR Analysis Workflow for this compound.
Protocol for Sample Preparation
Causality: The choice of solvent is critical. Chloroform-d (CDCl₃) is a common choice for many organic molecules. However, if hydrogen bonding or solubility is a concern, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[4] The concentration should be sufficient for good signal-to-noise, especially for ¹³C and 2D experiments.
-
Weighing: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). For referencing, the solvent signal itself can be used, or a small amount of Tetramethylsilane (TMS) can be added (0 ppm).
-
Transfer: Vortex the sample until fully dissolved. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
Protocol for NMR Data Acquisition
Causality: The following experiments are performed sequentially on a standard 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is advantageous for complex spectra.[2]
-
¹H NMR Spectrum:
-
Purpose: Provides an overview of all proton environments, their integrations (relative numbers), and coupling patterns.[5]
-
Typical Parameters: Pulse angle (30-45°), spectral width (e.g., -2 to 12 ppm), acquisition time (~2-4 s), relaxation delay (1-2 s), number of scans (8-16).
-
-
¹³C{¹H} NMR Spectrum:
-
Purpose: Identifies the number of unique carbon environments in the molecule. Proton decoupling is used to simplify the spectrum to single lines for each carbon.
-
Typical Parameters: Pulse angle (30-45°), spectral width (e.g., 0 to 220 ppm), acquisition time (~1-2 s), relaxation delay (2 s), number of scans (1024 or more, depending on concentration).
-
-
2D ¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: Establishes proton-proton connectivity through scalar coupling, typically over two or three bonds. Cross-peaks identify pairs of protons that are coupled to each other.
-
Causality: This is essential for tracing the proton network through the piperidine ring.
-
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
Spectral Interpretation and Data Analysis
The following analysis is based on established chemical shift principles and data from similar piperidine and amide structures.[8][9][10]
Sources
- 1. NMR Spectroscopy [www2.chemistry.msu.edu]
- 2. mdpi.com [mdpi.com]
- 3. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Interpreting | OpenOChem Learn [learn.openochem.org]
- 6. researchgate.net [researchgate.net]
- 7. digibug.ugr.es [digibug.ugr.es]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity [mdpi.com]
mass spectrometry of N,N-dimethylpiperidine-3-carboxamide
An Application Note for the Mass Spectrometric Analysis of N,N-dimethylpiperidine-3-carboxamide
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the analysis of this compound using mass spectrometry, primarily focusing on electrospray ionization (ESI) techniques. Designed for researchers, scientists, and professionals in drug development, this document details the foundational principles, predicts fragmentation pathways, and offers robust, step-by-step protocols for method development and sample analysis. The methodologies are presented to ensure scientific integrity, enabling users to achieve reliable and reproducible characterization and quantification of this compound.
Introduction and Scientific Context
This compound is a substituted piperidine derivative. The piperidine ring is a crucial scaffold in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds.[1][2] Accurate and sensitive analytical methods are therefore essential for its identification, structural confirmation, and quantification in complex matrices during drug discovery and development processes.
Mass spectrometry (MS) offers unparalleled sensitivity and specificity for this purpose. When coupled with liquid chromatography (LC), LC-MS provides a powerful platform for separating the analyte from impurities and performing detailed structural analysis through tandem mass spectrometry (MS/MS). This application note will elucidate the mass spectrometric behavior of this compound, with a focus on positive-ion electrospray ionization, and provide a validated protocol for its analysis.
Compound Profile:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [3] |
| CAS Number | 5505-20-4 | [4] |
| Chemical Formula | C₈H₁₆N₂O | [3] |
| Molecular Weight | 156.23 g/mol | [3] |
| Monoisotopic Mass | 156.1263 Da |[3] |
Principles of ESI-MS/MS Analysis
Electrospray Ionization (ESI) is the technique of choice for polar, non-volatile molecules like this compound.[5][6][7] The presence of two nitrogen atoms—one in the piperidine ring and one in the amide group—makes the molecule basic and thus highly amenable to protonation in the positive ion mode (+ESI). This process typically forms a stable, protonated molecular ion, [M+H]⁺, which serves as the precursor ion for subsequent fragmentation analysis.
Tandem mass spectrometry (MS/MS) is employed for structural confirmation.[8] In this process, the [M+H]⁺ ion is isolated and subjected to Collision-Induced Dissociation (CID), where it collides with an inert gas (e.g., argon). The imparted energy causes the ion to fragment in a predictable and reproducible manner, generating a unique "fingerprint" mass spectrum of product ions that is characteristic of the molecule's structure.
Predicted Fragmentation Pathway
The structural features of this compound—a tertiary amine within a saturated heterocycle and a tertiary amide group—dictate its fragmentation behavior. The analysis of related amide and piperidine structures provides a basis for predicting the primary fragmentation routes.[6][9][10]
-
Protonation: The initial step is the formation of the protonated molecule, [C₈H₁₆N₂O+H]⁺, with a mass-to-charge ratio (m/z) of 157.13. Protonation is likely to occur at the more basic piperidine nitrogen.
-
Primary Fragmentation - Amide Bond Cleavage: A dominant fragmentation pathway for amides involves the cleavage of the N-CO bond.[10] This would result in the loss of a neutral dimethylamine molecule (NH(CH₃)₂; mass 45.06 Da), leading to the formation of a key piperidine-carbonyl acylium ion.
-
Alpha-Cleavage of the Piperidine Ring: Saturated rings like piperidine are prone to alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the heteroatom.[11][12] This can initiate a series of ring-opening fragmentations, producing various smaller charged fragments.
-
Loss of the Carboxamide Group: Cleavage of the bond between the piperidine ring and the carboxamide group can lead to the loss of the entire N,N-dimethylcarboxamide group as a radical or neutral species, resulting in a charged piperidine ring fragment.
The proposed fragmentation cascade is visualized in the diagram below.
Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the analysis.
Materials and Reagents
-
Analyte: this compound (≥97% purity)
-
Solvents: LC-MS grade Methanol, Acetonitrile, and Water
-
Acid Modifier: LC-MS grade Formic Acid (HCOOH)
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock solution to 10 mL with 50:50 (v/v) methanol:water.
-
Working Standard for Injection (100 ng/mL): Dilute 100 µL of the working stock solution to 10 mL with the initial mobile phase composition (e.g., 95:5 Water:Methanol with 0.1% Formic Acid). This concentration is suitable for initial method development.
LC-MS/MS System and Workflow
The workflow involves sample preparation, injection into an HPLC for separation, followed by detection and fragmentation in a tandem mass spectrometer.
Caption: General workflow for the LC-MS/MS analysis of this compound.
Detailed LC-MS/MS Method Parameters
The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| HPLC System | Agilent 1290 Infinity II or equivalent | Provides high-pressure capability for efficient separation. |
| Column | Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm | Standard reversed-phase chemistry for retaining polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase with acid to promote protonation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for elution. |
| Gradient | 5% B to 95% B over 5 min, hold 1 min, re-equilibrate 2 min | A standard gradient to elute the compound and clean the column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 2 µL | Minimizes peak distortion while providing sufficient analyte. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale & Optimization Notes |
|---|---|---|
| MS System | Sciex Triple Quad™ 6500+ or equivalent | High sensitivity tandem MS for quantitative and qualitative analysis. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The molecule contains basic nitrogens, ideal for protonation.[6][7] |
| Capillary Voltage | 3.5 kV | Optimize between 2.5 - 4.5 kV for maximum precursor ion signal. |
| Source Temp. | 450 °C | Ensures efficient desolvation of the mobile phase. |
| Nebulizer Gas | 50 psi (Nitrogen) | Aids in droplet formation; optimize for signal stability. |
| Drying Gas | 60 psi (Nitrogen) | Facilitates solvent evaporation; optimize for signal intensity. |
| Cone Voltage | 25 V | Optimize to maximize precursor ion intensity while minimizing in-source fragmentation.[7] |
| MS1 Scan Mode | Full Scan (m/z 50-250) & MRM | Full scan for identification; Multiple Reaction Monitoring (MRM) for quantification. |
| Precursor Ion | m/z 157.1 | The protonated molecular ion [M+H]⁺. |
| Collision Gas | Argon | Standard inert gas for CID. |
| Collision Energy | 20 eV | Critical Parameter: Optimize via a collision energy ramp (e.g., 5-40 eV) to maximize the intensity of key product ions.[6] |
| MS2 Scan Mode | Product Ion Scan (m/z 40-160) | To obtain the full fragmentation spectrum. |
Data Interpretation and System Validation
-
Confirmation of Identity: The identity of this compound is confirmed by matching the retention time from the LC and the precursor-to-product ion transitions observed in the MS/MS spectrum against a certified reference standard.
-
Quantitative Analysis: For quantification, a calibration curve should be constructed using the area counts of the most intense and specific MRM transition (e.g., 157.1 -> 112.1).
-
Self-Validation:
-
Blank Injections: Inject a solvent blank before and after the sample set to check for carryover and system contamination.
-
Reproducibility: Perform replicate injections (n=3-5) of a mid-range standard to ensure the reproducibility of retention time and peak area (typically requiring <15% RSD).
-
Linearity: Assess the linearity of the response across a relevant concentration range (e.g., 1-500 ng/mL) with a correlation coefficient (r²) > 0.99.
-
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the mass spectrometric analysis of this compound. By leveraging positive mode electrospray ionization and tandem mass spectrometry, the described method offers high specificity and sensitivity. The detailed experimental parameters provide a validated starting point for method development, and the predicted fragmentation pathways offer a framework for confident structural elucidation. This guide serves as a valuable resource for scientists engaged in the characterization and quantification of this and structurally related compounds.
References
-
Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation - JoVE. (2024). This video and transcript describe the common fragmentation patterns of amides, including α-cleavage and McLafferty rearrangement. [Link]
-
Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues - PubMed. (2013). This study discusses the ESI-MS behavior of piperine, a related piperidine-containing amide, highlighting ionization characteristics. [Link]
-
Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts - SciSpace. (Date not available). This paper details the ESI-MS/MS analysis of piperidine alkaloids, providing insights into typical fragmentation patterns and collision energy optimization. [Link]
-
fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts - SciELO. (Date not available). This article provides specific instrumental conditions for ESI-MS analysis of piperidine compounds, including cone voltage and gas flow rates. [Link]
-
Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides for High-Sensitivity Electrospray Ionization Mass Analysis - ResearchGate. (2001). This paper discusses the use of piperidine in the context of ESI-MS analysis. [Link]
-
Electrospray ionization/mass spectrometry compatible reversed-phase separation of phospholipids: piperidine as a post column modifier for negative ion detection - PubMed. (2000). This article mentions the use of C18 columns for separating compounds in ESI-MS applications. [Link]
-
Mass Spectrometry: Fragmentation - University of Arizona. (Date not available). This educational resource outlines general fragmentation rules for various functional groups, including amides and amines. [Link]
-
Fragmentation (mass spectrometry) - Wikipedia. (Date not available). This article provides a general overview of fragmentation processes in mass spectrometry, including CID and rearrangement reactions. [Link]
-
(S)-N,N-dimethylpiperidine-3-carboxamide | C8H16N2O | CID 11469201 - PubChem. (Date not available). PubChem entry providing detailed computed properties, including molecular weight and formula. [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). This resource describes characteristic fragmentation patterns for different classes of organic compounds, including amides and amines. [Link]
-
Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry. (Date not available). Provides examples of mass spectra and fragmentation for various functional groups, noting that amines give odd-numbered molecular ions. [Link]
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Publishing. (Date not available). This publication discusses the N-CO bond cleavage as a typical fragmentation pathway for amides in ESI-MS. [Link]
-
Scheme 3. Mass fragmentation pattern of compounds 3a and 3b - ResearchGate. (2021). This figure shows an example of a mass fragmentation pattern for related heterocyclic compounds. [Link]
-
New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - MDPI. (Date not available). This paper describes the use of ESI-MS for the characterization of synthesized carboxamide derivatives. [Link]
-
n,n-Dimethylpiperazine-1-carboxamide | C7H15N3O | CID 712909 - PubChem. (Date not available). PubChem entry for a structurally similar compound. [Link]
-
Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - arkat usa. (Date not available). This article discusses fragmentation patterns of heterocyclic amines. [Link]
-
synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC - NIH. (Date not available). This paper highlights the importance of piperidine isomers in fragment-based drug discovery. [Link]
-
(PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling - ResearchGate. (Date not available). This study emphasizes the role of piperidine derivatives as pivotal building blocks in drug design. [Link]Amide_Coupling)
Sources
- 1. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (S)-N,N-dimethylpiperidine-3-carboxamide | C8H16N2O | CID 11469201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aceschem.com [aceschem.com]
- 5. Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. scielo.br [scielo.br]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 10. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
developing assays with N,N-dimethylpiperidine-3-carboxamide derivatives
Application Note & Protocols
Title: A Strategic Guide to Developing Biochemical and Cellular Assays for Novel N,N-dimethylpiperidine-3-carboxamide (DMP-C3) Derivatives Targeting the Histamine H3 Receptor
Abstract
The this compound (DMP-C3) scaffold represents a promising chemical series for the development of novel therapeutics. Its structural motifs suggest potential activity at G-protein coupled receptors (GPCRs), a class of targets implicated in a vast array of physiological processes. This document provides a comprehensive guide for researchers and drug development professionals on establishing a robust assay cascade for characterizing DMP-C3 derivatives. Using the Histamine H3 receptor (H3R), a key GPCR in the central nervous system, as a representative target, we detail the principles, step-by-step protocols, and data interpretation for a suite of essential assays. This guide emphasizes the causality behind experimental design, ensuring the generation of reliable and reproducible data for lead identification and optimization.
Introduction: The Rationale for an H3R-Focused Assay Cascade
The piperidine core is a privileged scaffold in medicinal chemistry, frequently found in centrally active agents. The DMP-C3 series, with its specific substitutions, warrants investigation against high-value CNS targets. The Histamine H3 receptor, an auto- and heteroreceptor, modulates the release of key neurotransmitters like histamine, acetylcholine, and norepinephrine, making it a compelling target for cognitive and sleep-related disorders.
Developing a new chemical entity requires a systematic progression of assays, moving from broad, high-throughput methods to more complex, physiologically relevant models. This "assay cascade" is designed to efficiently identify compounds with the desired biological activity while filtering out unsuitable candidates early in the process.
The rationale behind our proposed cascade is to first establish direct physical interaction of the DMP-C3 derivatives with the H3 receptor and then to quantify the functional consequence of this binding.
H3R Signaling: A Gi-Coupled Pathway
Caption: Canonical Gi-coupled signaling pathway of the Histamine H3 Receptor.
The Assay Cascade Workflow
Our strategy involves a three-stage process designed to comprehensively profile each DMP-C3 derivative:
-
Primary Screen (Binding Affinity): Determine if and how strongly the compounds bind to the H3R.
-
Secondary Screen (Functional Potency): Quantify the functional consequence of binding (agonist, antagonist, or inverse agonist activity).
-
Tertiary Screen (Selectivity): Assess binding against other relevant receptors to determine the selectivity profile.
Caption: A streamlined assay cascade for DMP-C3 derivative characterization.
Stage 1: H3R Radioligand Binding Assay
Principle: This is a competitive binding assay that measures the ability of a test compound (the DMP-C3 derivative) to displace a known high-affinity radiolabeled ligand from the H3 receptor. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.
Causality Behind Choices:
-
Receptor Source: We use membranes from HEK293 cells stably expressing the human H3 receptor. This provides a high-density, consistent source of the target, minimizing variability between experiments.
-
Radioligand: [³H]-Nα-methylhistamine is a standard, high-affinity H3R agonist radioligand. Its use allows for sensitive detection of displacement by test compounds.
-
Non-Specific Binding: Histamine at a high concentration (e.g., 10 µM) is used to define non-specific binding. This is critical because it represents the signal from the radioligand binding to components other than the H3R, and it must be subtracted to reveal specific binding.
Detailed Protocol: Radioligand Binding
Materials:
-
hH3R-expressing cell membranes (e.g., from PerkinElmer, Millipore)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]-Nα-methylhistamine (Specific Activity ~80 Ci/mmol)
-
Non-specific control: Histamine
-
DMP-C3 test compounds, serially diluted in 100% DMSO
-
96-well GF/C filter plates
-
Scintillation fluid (e.g., MicroScint-20)
-
TopSeal-A adhesive plate seals
-
Microplate scintillation counter (e.g., TopCount NXT)
Procedure:
-
Compound Plating: Prepare 10-point, 1:3 serial dilutions of DMP-C3 compounds in DMSO. Pipette 2 µL of each dilution into a 96-well assay plate. Add 2 µL of DMSO for "Total Binding" wells and 2 µL of 1 mM Histamine (final concentration 10 µM) for "Non-Specific Binding" (NSB) wells.
-
Receptor Preparation: Thaw the hH3R membranes on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration of 10 µ g/well . Keep the suspension on ice and vortex gently before use.
-
Radioligand Preparation: Dilute the [³H]-Nα-methylhistamine stock in Assay Buffer to a final concentration of 2 nM (this is approximately the Kd value, which provides a good assay window).
-
Assay Incubation:
-
To each well, add 98 µL of Assay Buffer.
-
Add 50 µL of the diluted radioligand.
-
Add 50 µL of the diluted cell membranes to initiate the reaction.
-
The final assay volume is 200 µL.
-
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature with gentle shaking. This duration is typically sufficient to reach binding equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the GF/C filter plate using a cell harvester. Wash the wells 3 times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.
-
Detection: Dry the filter plate completely. Add 50 µL of scintillation fluid to each well, seal the plate with TopSeal-A, and allow it to equilibrate for at least 2 hours. Count the plate in a microplate scintillation counter for 1 minute per well.
Data Analysis:
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB))
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC₅₀ value.
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Stage 2: cAMP Functional Assay
Principle: This assay quantifies the ability of DMP-C3 compounds to modulate the intracellular levels of cAMP, the second messenger downstream of H3R activation. We will use a Homogeneous Time-Resolved Fluorescence (HTRF) assay, which is a highly sensitive, non-radioactive method based on Förster Resonance Energy Transfer (FRET).
Causality Behind Choices:
-
Assay Format: HTRF is chosen for its robustness, high signal-to-noise ratio, and resistance to interference from colored or fluorescent compounds. It's a "mix-and-read" format, making it amenable to high-throughput screening.
-
Cell Line: CHO-K1 cells stably expressing the human H3 receptor are used. These cells provide a clean background for measuring Gi-coupled signaling.
-
Stimulation: Forskolin is used to stimulate adenylyl cyclase and raise basal cAMP levels. This is essential for accurately measuring the inhibitory effect of H3R agonists. The concentration of forskolin must be optimized to produce a sub-maximal response (e.g., 80% of max), creating a window to measure both agonist-driven inhibition and antagonist-driven reversal of that inhibition.
Detailed Protocol: HTRF cAMP Assay
Materials:
-
CHO-K1/hH3R cells
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, pH 7.4
-
Stimulation Buffer: Assay Buffer containing 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Forskolin
-
Reference H3R agonist (e.g., R-(-)-α-methylhistamine)
-
HTRF cAMP Detection Kit (e.g., Cisbio cAMP Dynamic 2)
-
Low-volume, white 384-well assay plates
-
HTRF-compatible plate reader (e.g., PHERAstar, EnVision)
Procedure:
-
Cell Plating: Seed CHO-K1/hH3R cells into 384-well plates at a density of 5,000 cells/well and incubate overnight.
-
Assay Modes: This protocol can be run in two modes:
-
Agonist Mode: To identify compounds that activate the receptor.
-
Antagonist Mode: To identify compounds that block the action of a known agonist.
-
-
Compound Preparation: Prepare serial dilutions of DMP-C3 compounds in Stimulation Buffer.
-
Agonist Mode Protocol:
-
Remove cell culture media.
-
Add 5 µL of compound dilutions to the cells.
-
Add 5 µL of Forskolin (at a pre-optimized EC₈₀ concentration) in Stimulation Buffer.
-
Incubate for 30 minutes at room temperature.
-
-
Antagonist Mode Protocol:
-
Remove cell culture media.
-
Add 5 µL of compound dilutions to the cells and pre-incubate for 15 minutes.
-
Add 5 µL of a reference agonist (at its EC₈₀ concentration) mixed with Forskolin (at its EC₈₀ concentration) in Stimulation Buffer.
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Add 5 µL of the HTRF d2-labeled cAMP antibody.
-
Add 5 µL of the HTRF Cryptate-labeled cAMP tracer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Reading the Plate: Read the plate on an HTRF-compatible reader at 620 nm (Cryptate emission) and 665 nm (d2 emission).
Data Analysis:
-
Calculate the HTRF ratio: Ratio = (Emission_665nm / Emission_620nm) * 10,000.
-
Normalize the data to the control wells (0% response = stimulated with forskolin; 100% response = basal/unstimulated).
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine:
-
EC₅₀: The concentration for 50% maximal response (for agonists).
-
IC₅₀: The concentration for 50% inhibition of the reference agonist response (for antagonists).
-
Data Presentation and Interpretation
The data generated from this assay cascade allows for a multi-parameter comparison of the DMP-C3 derivatives. A summary table is the most effective way to present these results.
| Compound ID | H3R Binding Ki (nM) | H3R Functional Mode | H3R Potency (EC₅₀/IC₅₀, nM) | Max Response (% Agonism) |
| DMP-C3-001 | 15.2 | Antagonist | IC₅₀ = 45.7 | N/A |
| DMP-C3-002 | 250.1 | Agonist | EC₅₀ = 750.3 | 85% |
| DMP-C3-003 | 8.9 | Antagonist | IC₅₀ = 22.1 | N/A |
| DMP-C3-004 | >10,000 | Inactive | >10,000 | <10% |
| DMP-C3-005 | 5.4 | Inverse Agonist | EC₅₀ = 18.5 | -40% |
Interpretation:
-
DMP-C3-003 emerges as a potent lead candidate, showing high binding affinity (Ki = 8.9 nM) and potent functional antagonism (IC₅₀ = 22.1 nM).
-
DMP-C3-005 is an interesting case, demonstrating inverse agonism by reducing the basal cAMP level even in the absence of an agonist. This suggests it inhibits the constitutive activity of the receptor.
-
DMP-C3-002 is a moderate agonist, while DMP-C3-004 is inactive and would be deprioritized.
Conclusion
This application note provides a validated, step-by-step framework for the characterization of novel this compound derivatives against the Histamine H3 receptor. By systematically progressing from binding to functional assays, researchers can efficiently identify and prioritize compounds based on their affinity, potency, and mechanism of action. The principles and protocols described herein are built upon established, robust technologies and provide a solid foundation for any drug discovery program targeting GPCRs. The causality-driven approach to experimental design ensures the generation of high-quality, interpretable data, accelerating the path from a chemical library to viable lead candidates.
References
-
Title: Histamine H3 receptor Source: Wikipedia URL: [Link]
-
Title: The histamine H3 receptor: an attractive target for the treatment of cognitive disorders Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: Histamine H3 receptors--general characterization and their function in the cardiovascular system Source: PubMed URL: [Link]
-
Title: What are H3 receptor agonists and how do they work? Source: Patsnap Synapse URL: [Link]
-
Title: The Many Roles of the Histamine 3 Receptor Source: Chion Foundation URL: [Link]
-
Title: Histamine H3 receptor (H3R) main signaling pathways. Source: ResearchGate URL: [Link]
-
Title: Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms Source: PubMed URL: [Link]
-
Title: Signaling pathways associated with the histamine H3 receptor. Source: ResearchGate URL: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N-Dimethylpiperidine-3-carboxamide
Welcome to the technical support center for the synthesis of N,N-dimethylpiperidine-3-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or optimizing this important synthetic transformation. As an amide of nipecotic acid, this molecule serves as a crucial building block in the development of various neurologically active agents and other fine chemicals.[1][]
This document moves beyond simple protocols to provide a deeper understanding of the reaction's mechanics, offering robust troubleshooting strategies and data-driven recommendations to help you consistently achieve high yields and purity.
Core Synthesis Overview: Amide Bond Formation
The synthesis of this compound is fundamentally an amide coupling reaction between piperidine-3-carboxylic acid (nipecotic acid) and dimethylamine. The primary challenge lies in efficiently activating the carboxylic acid to react with the amine nucleophile while minimizing side reactions.
Caption: General workflow for this compound synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.
Q1: My reaction yield is consistently low (<50%). What are the most probable causes?
Low yield is the most common complaint and typically points to one of three areas: inefficient carboxylic acid activation, competing side reactions, or suboptimal reaction conditions.
-
Cause 1: Inefficient Activation. The reaction hinges on converting the carboxylic acid's hydroxyl group into a better leaving group. If your coupling reagent is old, hydrated, or insufficient, the activation will be incomplete, leaving unreacted starting material.
-
Cause 2: Side Reactions of the Activated Intermediate. This is particularly prevalent when using carbodiimide reagents like EDC or DCC. The activated O-acylisourea intermediate is highly reactive but can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct.[3] This pathway effectively consumes your starting material without producing the desired amide.
-
Cause 3: Piperidine N-H Reactivity. The starting material, nipecotic acid, has a secondary amine on the piperidine ring. Without protection, this amine can potentially react with an activated carboxylic acid molecule, leading to oligomerization. While less likely in the presence of a more nucleophilic primary amine, it's a possibility, especially under heated conditions. For complex syntheses, N-protection (e.g., with a Boc group) is a standard strategy to prevent such side reactions.[4]
Solution:
-
Verify Reagent Quality: Use fresh, anhydrous coupling reagents and solvents. Store hygroscopic reagents like HATU or EDC in a desiccator.
-
Employ an Additive: When using carbodiimides (EDC, DCC), always include an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[5][6] These additives act as "active ester traps," converting the unstable O-acylisourea into a more stable activated ester that reacts cleanly with the amine and is less prone to rearrangement.
-
Consider a Stronger Coupling Reagent: If issues persist, switch to a more robust uronium/aminium-based reagent like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). HATU is known for its high efficiency, rapid reaction times, and lower rates of side reactions compared to carbodiimides alone.[6][7]
Q2: After my reaction with EDC, I have a significant amount of a white precipitate that is difficult to filter and remove. What is it?
This precipitate is almost certainly the N-acylurea byproduct mentioned previously, or in the case of DCC, dicyclohexylurea (DCU).[6] Its formation signals that the O-acylisourea intermediate rearranged before it could react with dimethylamine.
Caption: Competing pathways for the O-acylisourea intermediate.
Solution:
-
Order of Addition: Add the carboxylic acid, coupling reagent (EDC), and additive (HOBt) to the solvent first. Stir for 5-10 minutes to allow for the formation of the HOBt-ester. Then, add the base (DIPEA) followed by the dimethylamine solution. This ensures the activated intermediate is immediately trapped before it can rearrange.
-
Solvent Choice: The rearrangement to N-acylurea can be more pronounced in very polar solvents. While DMF is common, consider running comparative reactions in dichloromethane (DCM) or acetonitrile.[3][8]
-
Switch Reagents: Using a water-soluble carbodiimide like EDC allows for easier removal of the corresponding urea byproduct during aqueous workup compared to DCC. If the problem is severe, switching to a phosphonium (PyBOP) or uronium (HATU) reagent avoids this specific side reaction entirely.[5]
Q3: My purification is difficult. The product seems to have high water solubility, leading to losses during aqueous workup.
This compound is a relatively small, polar molecule with basic nitrogen atoms, which can lead to significant solubility in acidic aqueous layers.
Solution:
-
Basify Before Extraction: During the workup, ensure the aqueous layer is made basic (pH > 10) with NaOH or K₂CO₃ before extracting with an organic solvent like DCM or ethyl acetate. This deprotonates the piperidine nitrogen, making the molecule less polar and more soluble in the organic phase.
-
Use a More Polar Extraction Solvent: If losses persist with ethyl acetate, switch to a more polar solvent system like a 9:1 mixture of DCM/Isopropanol for extraction.
-
Brine Wash: After extraction, wash the combined organic layers with brine (saturated NaCl solution). This helps to remove dissolved water and can "salt out" some polar organic compounds from the aqueous phase back into the organic layer.
-
Consider Alternative Purification: If chromatography is challenging, consider distillation under reduced pressure if the product is thermally stable. For similar structures, purification using basic alumina has also been reported as effective.[9]
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for this synthesis?
There is no single "best" reagent, as the optimal choice depends on factors like scale, cost, and desired purity. However, a comparison can guide your decision.
| Reagent System | Pros | Cons | Key Considerations |
| EDC / HOBt | Cost-effective; water-soluble byproducts are easily removed during workup.[7] | Prone to N-acylurea formation if not used correctly; can be sluggish with less reactive amines.[3] | The "workhorse" for many applications. Ensure high-purity reagents and proper order of addition. |
| HATU / DIPEA | Very high reactivity and yield; fast reaction times; low risk of racemization.[4][6] | More expensive; byproducts can sometimes complicate NMR analysis. | Excellent choice for difficult couplings or when maximizing yield is critical. |
| Acid Chloride | Extremely reactive, often driving reactions to completion. | Harsh conditions (requires oxalyl or thionyl chloride); generates HCl, requiring careful base management; not compatible with sensitive functional groups.[10][11] | A classic, powerful method but may be overkill and less "green" than modern coupling reagents. |
| PyBOP / DIPEA | High efficiency, similar to HATU; byproducts are generally non-problematic.[5] | Contains phosphorus, which may require specific disposal procedures. | A strong alternative to HATU. |
Q2: Do I need to protect the piperidine nitrogen of nipecotic acid?
For this specific synthesis, N-protection is highly recommended but not always strictly necessary if conditions are carefully controlled.
-
Argument for Protection: Protecting the piperidine nitrogen with a group like tert-butyloxycarbonyl (Boc) completely eliminates the possibility of self-reaction or other side reactions at that site.[4] This leads to a cleaner reaction profile and often simplifies purification. The Boc group can be easily removed later with an acid like TFA.
-
Argument Against Protection: It adds two steps to the synthesis (protection and deprotection), increasing time and cost. For a simple amidation with a highly reactive amine like dimethylamine at or below room temperature, the desired reaction is often fast enough to outcompete side reactions at the piperidine nitrogen.
Recommendation: For initial discovery or small-scale synthesis where the highest purity and yield are paramount, start with N-Boc-piperidine-3-carboxylic acid. For process optimization or large-scale synthesis, developing a one-step, unprotected route can be more cost-effective.
Q3: What is the optimal solvent, base, and temperature?
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) is a standard and effective choice due to its excellent solvating power for all components.[4][12] Anhydrous Dichloromethane (DCM) and Acetonitrile are also good alternatives.[8]
-
Base: A non-nucleophilic, sterically hindered base is crucial. N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the preferred choice.[4][12] Triethylamine (TEA) can also be used, but DIPEA is less likely to cause side reactions. Use 2-3 equivalents to neutralize the generated acid and any amine salt.
-
Temperature: Start the reaction at 0 °C, especially during the addition of reagents, to control any exotherm. Then, allow the reaction to slowly warm to room temperature and stir for 4-16 hours.[12] Gentle heating (40-50 °C) can sometimes increase the rate but may also promote side reactions. Room temperature is typically sufficient with an efficient coupling reagent like HATU.
Recommended Experimental Protocol (HATU-Mediated)
This protocol is based on a robust and high-yielding method commonly employed in medicinal chemistry.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add N-Boc-piperidine-3-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Reagent Addition: Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir for 2 minutes.
-
Amine Addition: Add dimethylamine (1.2 eq, e.g., as a 2.0 M solution in THF) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting acid.
-
Quench & Workup: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel (e.g., using a gradient of 0-10% Methanol in DCM) to yield the N-Boc protected product.
-
Deprotection (if necessary): Dissolve the purified intermediate in DCM and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours. Concentrate under reduced pressure and perform a final workup or trituration to obtain the final product as its TFA salt.
References
-
Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2022). PubMed. Retrieved from [Link]
-
Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2022). MDPI. Retrieved from [Link]
-
Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors. (2013). PubMed. Retrieved from [Link]
-
Design, synthesis and biological evaluation of N-substituted nipecotamide derivatives as multifunctional agents for epilepsy treatment. (n.d.). PubMed. Retrieved from [Link]
-
Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. (n.d.). PubMed. Retrieved from [Link]
-
First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease. (n.d.). MDPI. Retrieved from [Link]
-
Stereoselective Synthesis of Nipecotic Acid Derivatives via Palladium-Catalyzed Decarboxylative Cyclization of Gamma-Methylidene-Delta-Valerolactones With Imines. (2009). PubMed. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2025). ResearchGate. Retrieved from [Link]
-
New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. (n.d.). MDPI. Retrieved from [Link]
-
Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. (n.d.). MDPI. Retrieved from [Link]
-
Amide bond formation: beyond the myth of coupling reagents. (2009). Luxembourg Bio Technologies. Retrieved from [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. Retrieved from [Link]
- Process for preparation of n,n-di substituted carboxamides. (2013). Google Patents.
-
(S)-N,N-dimethylpiperidine-3-carboxamide. (n.d.). PubChem. Retrieved from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Carbodiimide amide coupling reaction sideproduct. (2022). Reddit. Retrieved from [Link]
-
Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. (n.d.). Malaria World. Retrieved from [Link]
-
Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. (n.d.). ChemRxiv. Retrieved from [Link]
-
Purification of N,N-diethylnicotinamide (N,N-diethylpyridine-3-carboxamide)? (2016). ResearchGate. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. (n.d.). bioRxiv. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. (n.d.). ACS Publications. Retrieved from [Link]
- Method of making amides of dimethylamine and piperazine. (n.d.). Google Patents.
-
Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Evaluation of Nitrogen Stabilizers for Improving Corn Yield and Plant Nitrogen Status. (2019). University of California Agriculture and Natural Resources. Retrieved from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Tohoku University. Retrieved from [Link]
-
N-(n-Butyl) Thiophosphoric Triamide (NBPT)-Coated Urea (NCU) Improved Maize Growth and Nitrogen Use Efficiency (NUE) in Highly Weathered Tropical Soil. (2025). ResearchGate. Retrieved from [Link]
-
N-(n-Butyl) Thiophosphoric Triamide (NBPT)-Coated Urea (NCU) Improved Maize Growth and Nitrogen Use Efficiency (NUE) in Highly Weathered Tropical Soil. (2020). MDPI. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. media.malariaworld.org [media.malariaworld.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Purification of N,N-Dimethylpiperidine-3-carboxamide
Welcome to the technical support guide for the purification of N,N-dimethylpiperidine-3-carboxamide. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this compound in high purity. The following sections provide in-depth troubleshooting advice, step-by-step protocols, and answers to frequently asked questions, grounded in established principles of organic chemistry.
Understanding the Molecule: Physicochemical Properties and Their Implications
This compound is a bifunctional molecule containing a basic tertiary amine within the piperidine ring and a polar, non-basic tertiary amide group. These features govern its behavior during purification. Understanding these properties is the first step in diagnosing and solving purity issues.
| Property | Value / Observation | Implication for Purification |
| Molecular Formula | C₈H₁₆N₂O | - |
| Molecular Weight | 156.23 g/mol [1] | Suitable for standard purification techniques. |
| Physical State | Likely a solid at room temperature. | The regioisomer, N,N-dimethylpiperidine-4-carboxamide, is a solid[2]. This suggests recrystallization is a primary purification method. |
| Boiling Point | Estimated to be >200 °C at atmospheric pressure. | If the compound is an oil, purification requires high-vacuum distillation to prevent thermal decomposition. |
| pKa (Conjugate Acid) | Estimated 8.5 - 9.5 | The piperidine nitrogen is basic. The compound will be protonated and water-soluble at acidic pH (<7). It will be in its free base, organic-soluble form at basic pH (>10). This is the key to purification by acid-base extraction. |
| Polarity | Moderately polar. | Soluble in polar organic solvents (e.g., DCM, EtOAc) and alcohols. The amide group can act as a hydrogen bond acceptor. |
| Stability | Prone to hydrolysis under strong acid/base conditions. The piperidine ring can be susceptible to oxidation. | Aggressive pH conditions or prolonged heating during workup should be avoided. Discoloration (yellow/brown) may indicate oxidation. |
The Usual Suspects: A Guide to Potential Impurities
Effective purification requires a clear understanding of what you are trying to remove. For this compound, impurities typically originate from the starting materials, reagents, or side reactions of a standard amide coupling synthesis from nipecotic acid and dimethylamine.
Diagram: Impurity Profile from a Typical Amide Coupling Synthesis
A visual guide to the potential contaminants in a crude reaction mixture.
Sources
stability of N,N-dimethylpiperidine-3-carboxamide under reaction conditions
Welcome to the technical support center for N,N-dimethylpiperidine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the knowledge to anticipate potential challenges and ensure the integrity of your experiments.
Introduction
This compound is a substituted piperidine derivative with a tertiary amide functional group. The stability of this molecule is paramount for its successful application in multi-step syntheses and as a scaffold in drug discovery. This guide will delve into the compound's stability profile under hydrolytic, oxidative, reductive, thermal, and photolytic stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on its structure, the two primary sites susceptible to degradation are the tertiary amide bond and the tertiary amine within the piperidine ring. The most probable degradation pathways are:
-
Acid- or base-catalyzed hydrolysis of the amide bond to yield piperidine-3-carboxylic acid and dimethylamine.
-
Oxidation of the tertiary amine in the piperidine ring to form an N-oxide derivative or potential ring-opening byproducts.[1]
Q2: How stable is the amide bond to hydrolysis?
A2: Amide bonds are generally the most stable among carboxylic acid derivatives.[2] Hydrolysis, whether acid or base-catalyzed, typically requires forcing conditions such as elevated temperatures and prolonged reaction times.[3] Tertiary amides, like the one in this compound, are particularly resistant to hydrolysis due to steric hindrance and the electron-donating nature of the alkyl groups on the nitrogen. However, under harsh acidic or basic conditions, hydrolysis can occur.[4][5]
Q3: Is the piperidine ring susceptible to degradation?
A3: The saturated piperidine ring is generally robust. The main point of reactivity is the tertiary amine, which is susceptible to oxidation.[1] This can be a concern when using strong oxidizing agents or with prolonged exposure to atmospheric oxygen, especially in the presence of light or metal catalysts.[1] The piperidine ring itself is not prone to facile ring-opening under typical synthetic conditions, but extreme conditions can lead to more complex degradation.[6]
Q4: Can this compound be used in reactions involving strong reducing agents?
A4: Yes, the carboxamide functional group is highly resistant to reduction.[7] Standard hydride reagents like sodium borohydride will not reduce the amide. More powerful reducing agents, such as lithium aluminum hydride, are required to reduce amides to amines, and these reactions often necessitate high temperatures. Therefore, this compound is expected to be stable under most reductive conditions used in organic synthesis.
Troubleshooting Guides
Issue 1: Unexpected Side Products in Acid-Catalyzed Reactions
Symptom: You are running a reaction under acidic conditions (e.g., deprotection of a Boc group with TFA, or an acid-catalyzed cyclization) and observe a new, more polar spot by TLC or an unexpected peak in your LC-MS analysis corresponding to the mass of piperidine-3-carboxylic acid.
Root Cause Analysis: This is likely due to the hydrolysis of the N,N-dimethylcarboxamide group. While generally stable, prolonged exposure to strong acids at elevated temperatures can facilitate this degradation.
Troubleshooting Steps:
-
Temperature Control: If your reaction protocol allows, reduce the reaction temperature. Amide hydrolysis is often significantly slower at lower temperatures.
-
Reaction Time: Monitor the reaction closely and minimize the reaction time. Quench the reaction as soon as the desired transformation is complete to prevent further degradation of the product.
-
Choice of Acid: If feasible, consider using a milder acid or a different acidic catalyst that can achieve the desired transformation without promoting significant amide hydrolysis.
Issue 2: Formation of an N-Oxide Impurity
Symptom: During a reaction involving oxidizing agents (e.g., m-CPBA, hydrogen peroxide) or upon prolonged storage of the compound, you detect a new product with a mass 16 units higher than the parent compound.
Root Cause Analysis: The tertiary amine of the piperidine ring has been oxidized to the corresponding N-oxide.[1] This can also occur with exposure to air and light over extended periods.
Troubleshooting Steps:
-
Inert Atmosphere: When working with reagents sensitive to oxidation, or for long-term reactions, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Storage: Store this compound in a tightly sealed container, protected from light, and preferably in a cool, dry place. For long-term storage, consider refrigeration under an inert atmosphere.
-
Purification: If N-oxide formation is minor, it can often be separated from the parent compound by column chromatography due to its higher polarity.
Stability Profile: A Summary from Forced Degradation Studies
The following table summarizes the expected stability of this compound under typical forced degradation conditions. These conditions are designed to accelerate degradation and identify potential liabilities of the molecule.
| Condition | Reagents and Temperature | Expected Stability | Primary Degradation Product(s) |
| Acidic Hydrolysis | 1 M HCl at 60 °C | Moderately Stable; slow degradation over extended periods. | Piperidine-3-carboxylic acid and dimethylamine |
| Basic Hydrolysis | 1 M NaOH at 60 °C | Stable; very slow degradation. | Piperidine-3-carboxylic acid and dimethylamine |
| Oxidative Degradation | 3% H₂O₂ at room temperature | Susceptible to oxidation. | This compound N-oxide |
| Reductive Stability | NaBH₄ in MeOH at room temperature | Highly Stable. | No significant degradation. |
| Thermal Stability | 100 °C in solid state | Highly Stable. | No significant degradation. At much higher temperatures, decomposition is possible.[8][9] |
| Photostability | Exposure to UV light (ICH Q1B conditions) | Generally Stable. Saturated heterocycles are not strong chromophores.[10][11] | Minor, unidentified degradation products may form over long exposure. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acidic Hydrolysis
Objective: To assess the stability of this compound under acidic conditions and identify potential hydrolytic degradation products.
Materials:
-
This compound
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH) for neutralization
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
LC-MS system for peak identification
-
pH meter
-
Thermostatically controlled water bath or heating block
Procedure:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
In a clean vial, add 1 mL of the stock solution and 9 mL of 1 M HCl.
-
Prepare a control sample by adding 1 mL of the stock solution to 9 mL of a 1:9 methanol/water mixture.
-
Place the vials in a heating block set to 60 °C.
-
At specified time points (e.g., 0, 2, 6, 12, and 24 hours), withdraw a 100 µL aliquot from each vial.
-
Immediately neutralize the aliquot with an appropriate volume of 1 M NaOH.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by HPLC-UV and LC-MS to quantify the remaining parent compound and identify any degradation products.
Workflow for Forced Degradation Analysis
Caption: Workflow for Acidic Hydrolysis Forced Degradation Study.
Protocol 2: Monitoring for Oxidative Degradation
Objective: To determine the susceptibility of this compound to oxidation.
Materials:
-
This compound
-
3% Hydrogen Peroxide (H₂O₂) solution
-
Methanol (HPLC grade)
-
HPLC system with UV detector
-
LC-MS system for peak identification
Procedure:
-
Prepare a 1 mg/mL solution of this compound in methanol.
-
In a vial, mix 1 mL of the compound solution with 1 mL of 3% H₂O₂.
-
Prepare a control sample by mixing 1 mL of the compound solution with 1 mL of water.
-
Keep the vials at room temperature, protected from light.
-
Analyze the samples by HPLC and LC-MS at initial, 2, 6, and 24-hour time points.
-
Compare the chromatograms to identify the formation of new peaks, particularly a peak corresponding to the mass of the N-oxide derivative (M+16).
Potential Degradation Pathways
Caption: Primary Degradation Pathways of the target compound.
References
- Yilmaz, S., Koptur, A., & Cankurtaran, H. (2012). Thermal degradation of two different polymers bearing amide pendant groups prepared by ATRP method. Journal of Thermal Analysis and Calorimetry, 113(2), 735-742.
- McNally, F. R., Phelan, J. P., Browne, N. B., Harmon, L. G., & McElligott, J. M. (2018). Expedient access to saturated nitrogen heterocycles by photoredox cyclization of imino-tethered dihydropyridines. Organic & Biomolecular Chemistry, 16(44), 8639-8643.
-
ResearchGate. (2021). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Retrieved from [Link]
-
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]
- Vereecken, L., & Peeters, J. (2010). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 114(2), 977-991.
- Van der Vlugt, J. I. (2016). Chemoselective reduction of carboxamides. Chemical Society Reviews, 45(23), 6646-6666.
- Caron, S., & Wei, L. (2014). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry, 79(10), 4626-4632.
- Ong, D. Y., Chen, J.-h., & Chiba, S. (2020).
- Jagadeesh, K., & Annapurna, N. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Natural Product Research, 35(8), 1361-1367.
- Achhammer, B. G., Reinhart, F. W., & Kline, G. M. (1951). Mechanism of the degradation of polyamides. Journal of Research of the National Bureau of Standards, 46(5), 391-421.
- Grafton, M., Mansfield, A. C., & Fray, M. J. (2023). Direct Amidation of Tertiary N-Benzylamines. Organic Letters, 25(4), 614-618.
-
ResearchGate. (2008). Photostability of N@C. Retrieved from [Link]
- Al-Gharabli, S. I., Cummings, J. J., Kelly, M. A., & O'Donnell, M. J. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 79(7), 2913-2926.
-
ResearchGate. (2019). Piperidine degradation by M. aurum MO1. Retrieved from [Link]
- Kadali, J., & Nowduri, A. (2019). Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. International Journal of Pharmaceutical Research, 11(3), 76-84.
- Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 4, 119-126.
- Zhang, Y., & Li, H. (2020). Recycling and Degradation of Polyamides. Polymers, 12(11), 2697.
- Al-Gharabli, S. I., Cummings, J. J., Kelly, M. A., & O'Donnell, M. J. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 79(7), 2913-2926.
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Wikipedia. (2024). Urea. Retrieved from [Link]
- Johansson, H. J., & Lindberg, J. (2018). Enzymatic Hydrolysis of Tertiary Amide Bonds by anti Nucleophilic Attack and Protonation. The Journal of Organic Chemistry, 83(20), 12437-12443.
- Straus, S., & Wall, L. A. (1958). Thermal Degradation of Polyamides. Part 1. Aliphatic Polymers. (No. WADC-TR-58-359).
- Jacobson, M. F., et al. (2021). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 64(15), 11093-11115.
- Vereecken, L., & Peeters, J. (2010). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 114(2), 977-991.
-
Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Retrieved from [Link]
- Sagi, A., & Kiick, K. L. (2013). Triggered degradation of poly(ester amide)s via cyclization of pendant functional groups of amino acid monomers. Polymer Chemistry, 4(5), 1599-1608.
- Caron, S., & Wei, L. (2014). Synthesis of Saturated N- Heterocycles. ETH Zurich Research Collection.
-
Chemistry Steps. (n.d.). Amides - Structure and Reactivity. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Khan Academy [khanacademy.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemoselective reduction of carboxamides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 10. Expedient access to saturated nitrogen heterocycles by photoredox cyclization of imino-tethered dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for N,N-dimethylpiperidine-3-carboxamide
Welcome to the technical support center for the synthesis and optimization of N,N-dimethylpiperidine-3-carboxamide. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges you may encounter during your experiments.
Section 1: Troubleshooting Guide
This section provides in-depth solutions to common problems encountered during the synthesis of this compound, focusing on the prevalent amide coupling reaction between piperidine-3-carboxylic acid and dimethylamine.
Issue 1: Low or No Product Yield
Question: My amide coupling reaction to synthesize this compound is resulting in a low yield or no desired product. What are the common causes and how can I rectify this?
Answer: Low or non-existent yields in amide bond formation are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.[1][2]
Potential Causes & Solutions:
-
Incomplete Activation of Piperidine-3-Carboxylic Acid: The carboxylic acid must be activated to react with the amine.[1] If the coupling reagent is not effective or used in insufficient amounts, the activation will be incomplete.[1]
-
Solution: Ensure you are using a suitable coupling agent. For standard conditions, carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) are effective. For more challenging or sterically hindered couplings, consider more potent reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.[2] It's also critical to use fresh, high-quality coupling reagents as they can be sensitive to moisture.[2]
-
-
Deactivation of Dimethylamine: As a base, dimethylamine can be protonated by the carboxylic acid, rendering it non-nucleophilic and thus unable to participate in the coupling reaction.[1]
-
Solution: The order of addition is critical. Pre-activating the carboxylic acid with the coupling reagent and a non-nucleophilic base (like DIPEA - N,N-Diisopropylethylamine) for a short period (5-15 minutes) before adding the dimethylamine can prevent this acid-base reaction.[2]
-
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time significantly impacts the outcome.
-
Solution:
-
Solvent: Use anhydrous (dry) polar aprotic solvents such as DMF (Dimethylformamide) or DCM (Dichloromethane). The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate.[1]
-
Temperature: Most amide coupling reactions proceed efficiently at room temperature.[2] However, for slow reactions, gentle heating might be necessary. Conversely, if side reactions or racemization are a concern, running the reaction at a lower temperature (e.g., 0 °C) is advisable.[1]
-
Monitoring: Track the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
-
Impure Starting Materials: Impurities in either the piperidine-3-carboxylic acid or the dimethylamine solution can interfere with the reaction.
Issue 2: Presence of Significant Side Products
Question: My reaction mixture shows multiple spots on TLC/LC-MS, indicating the formation of side products. How can I minimize these?
Answer: The formation of side products is a common issue, often arising from the reactivity of the coupling agents and intermediates.
Common Side Products & Prevention:
-
N-Acylurea Formation (with Carbodiimides): When using carbodiimides like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable and unreactive N-acylurea byproduct.[2]
-
Prevention: This rearrangement can be suppressed by adding nucleophilic additives such as HOBt or NHS (N-Hydroxysuccinimide).[2] These additives react with the O-acylisourea to form a more stable active ester, which is less prone to rearrangement and readily reacts with the amine.
-
-
Racemization: If you are using an enantiomerically pure form of piperidine-3-carboxylic acid (e.g., (S)-piperidine-3-carboxylic acid), racemization at the chiral center can be a concern.
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the final this compound from the reaction mixture. What are the recommended purification strategies?
Answer: Effective purification is essential to obtain the desired product with high purity.
Purification Protocol:
-
Work-up:
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]
-
Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.[1]
-
Wash the organic layer sequentially with a mild acid (e.g., dilute HCl) to remove unreacted amine and base, followed by a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid and acidic byproducts.
-
Finally, wash with brine to remove residual water, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.[1]
-
-
Chromatography:
-
If the crude product is still impure after the work-up, column chromatography is a standard method for purification.[5]
-
The choice of stationary phase (e.g., silica gel or basic alumina) and eluent system will depend on the polarity of the product and the impurities. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. For basic compounds like this compound, using a mobile phase containing a small amount of a basic modifier like triethylamine can improve the peak shape and separation on silica gel. Alternatively, basic alumina can be a suitable stationary phase.[6]
-
Section 2: Frequently Asked Questions (FAQs)
This section addresses general questions regarding the synthesis of this compound.
Q1: What is the general synthetic route for this compound?
A1: The most common and direct method is the amide coupling reaction between piperidine-3-carboxylic acid and dimethylamine. This involves activating the carboxylic acid group of piperidine-3-carboxylic acid using a coupling agent, followed by the nucleophilic attack of dimethylamine to form the amide bond.
Q2: How do I choose the right coupling reagent for my reaction?
A2: The choice of coupling reagent is critical and depends on the specific substrates and desired reaction conditions.[1]
-
Carbodiimides (e.g., EDC, DCC): These are widely used and cost-effective. They are generally effective for straightforward couplings but may require an additive like HOBt or NHS to prevent side reactions and racemization.[2]
-
Uronium/Phosphonium Salts (e.g., HATU, HBTU, BOP): These are more powerful and often provide higher yields and faster reaction times, especially for difficult couplings involving sterically hindered substrates or less reactive amines.[5][7] They are, however, more expensive.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Standard laboratory safety practices should always be followed.
-
Handling Reagents: Many coupling reagents are moisture-sensitive and can be irritants.[2] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Organic solvents like DMF and DCM are flammable and have associated health risks. Use them in a fume hood and avoid inhalation or skin contact.
-
Dimethylamine: Dimethylamine is a flammable and corrosive gas or liquid. It is typically used as a solution in a solvent like THF or water. Handle with care in a well-ventilated area.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: A combination of spectroscopic techniques is used for characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and will provide definitive confirmation of the product's structure.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: This can confirm the presence of the amide functional group (typically a strong C=O stretch around 1630-1680 cm⁻¹).
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to assess the purity of the final product.
Section 3: Visualizations and Data
Experimental Workflow for Amide Coupling
Caption: A decision tree for troubleshooting low product yield.
Table 1: Recommended Reaction Conditions
| Parameter | Recommendation | Rationale |
| Carboxylic Acid | Piperidine-3-carboxylic acid | Starting material for the piperidine scaffold. |
| Amine | Dimethylamine (2M in THF/MeOH or aqueous solution) | Provides the N,N-dimethylamide moiety. |
| Coupling Agent | HATU or EDC/HOBt | To activate the carboxylic acid for amidation. [5][8] |
| Base | DIPEA or Triethylamine | To neutralize acids formed and facilitate the reaction. [1] |
| Solvent | Anhydrous DMF or DCM | Aprotic solvents to prevent hydrolysis of intermediates. [1] |
| Temperature | 0 °C to Room Temperature | To balance reaction rate and minimize side reactions. [2] |
| Stoichiometry (Acid:Amine:Coupling Agent:Base) | 1 : 1.1-1.5 : 1.1 : 2-3 | A slight excess of amine and reagents often drives the reaction to completion. [2] |
References
-
Vereshchagin, A. N., et al. (2018). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate. Retrieved from [Link]
-
Jagtap, S., & Kaswan, P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6), 1315-1321. Retrieved from [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (n.d.). Retrieved from [Link]
-
Al-Obaid, A. M., et al. (1989). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. Retrieved from [Link]
-
(S)-N,N-dimethylpiperidine-3-carboxamide | C8H16N2O | CID 11469201 - PubChem. (n.d.). Retrieved from [Link]
- CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids - Google Patents. (n.d.).
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). Synfacts, 2013(05), 0548. Retrieved from [Link]
-
Why did my amide syntesis does not work? - ResearchGate. (2021). Retrieved from [Link]
-
New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - MDPI. (n.d.). Retrieved from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (n.d.). Retrieved from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. (2015). Retrieved from [Link]
-
Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. (2021). Retrieved from [Link]
-
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Retrieved from [Link]
- WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents. (2013).
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015). Organic Process Research & Development, 47(15). Retrieved from [Link]
-
Reductive amide coupling of nitroarenes and carboxylic acids - University of Johannesburg. (n.d.). Retrieved from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from [Link]
-
Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling - OUCI. (n.d.). Retrieved from [Link]
-
Purification of N,N-diethylnicotinamide (N,N-diethylpyridine-3-carboxamide)? (2016). ResearchGate. Retrieved from [Link]
-
The Reactions of N,N-Dimethylbenzamide Diethylmercaptole - ResearchGate. (2015). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
N,N-dimethylpiperidine-3-carboxamide solubility issues in assays
A Guide to Overcoming Solubility Challenges in Experimental Assays
Welcome to the technical support resource for N,N-dimethylpiperidine-3-carboxamide. As Senior Application Scientists, we understand that realizing the full potential of a promising research compound can be hindered by practical challenges like poor aqueous solubility. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you navigate and resolve solubility issues with this compound, ensuring the integrity and reproducibility of your experimental data.
Understanding the Molecule: Physicochemical Properties
This compound is a compound of interest in various research fields, including drug discovery, due to its specific chemical scaffold.[1][2][3] Its structure, containing a basic piperidine ring and a tertiary carboxamide group, dictates its physicochemical behavior.[4] A clear understanding of these properties is the first step in troubleshooting.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂O | [5] |
| Molecular Weight | 156.23 g/mol | [5][6][7] |
| CAS Number | 5505-20-4 | [6][7][8] |
| Computed XLogP3 | -0.7 | [5] |
| Hydrogen Bond Donors | 1 (from the piperidine N-H) | [5] |
| Hydrogen Bond Acceptors | 2 (from the piperidine N and amide O) | [5] |
Frequently Asked Questions (FAQs)
This section addresses the most common solubility-related queries we receive from researchers.
Q1: Why does my this compound precipitate when I add it to my aqueous assay buffer?
Answer: This is the most prevalent issue and is often due to a phenomenon known as "precipitation upon dilution" or "crashing out."[9] Here's the causal chain:
-
High Stock Concentration in Organic Solvent: this compound, like many research compounds, is typically first dissolved in a 100% organic solvent, most commonly Dimethyl Sulfoxide (DMSO), at a high concentration (e.g., 10-50 mM).[10]
-
Solvent Shift: When this concentrated DMSO stock is diluted into a large volume of aqueous buffer (e.g., PBS, cell culture media), the solvent environment rapidly shifts from organic to aqueous.
-
Exceeding Aqueous Solubility Limit: The compound's solubility in the final aqueous buffer is significantly lower than in the DMSO stock. The abrupt dilution causes the local concentration to exceed its thermodynamic solubility limit in the aqueous environment, forcing it to come out of solution as a solid precipitate.[10][11]
The piperidine ring, while containing a nitrogen atom, can contribute to the nonpolar character of the molecule, especially when substituted, which limits its inherent aqueous solubility.[12]
Q2: What is the best initial approach to dissolve this compound?
Answer: The standard and recommended first step is to prepare a high-concentration stock solution in a high-purity, anhydrous organic solvent.
-
Primary Choice: Dimethyl Sulfoxide (DMSO) is the most widely used solvent in drug discovery for this purpose due to its excellent solvating power for a broad range of organic molecules.[13]
-
Alternatives: If DMSO is incompatible with your assay, other polar aprotic solvents like N,N-dimethylformamide (DMF) or alcohols such as ethanol can be considered.[14] For compounds containing cysteine, DMF is often preferred over DMSO to prevent oxidation.[15]
Self-Validation Check: A properly dissolved stock solution should be a clear, homogenous liquid with no visible particulates. If you observe any cloudiness or solid matter, the compound is not fully dissolved in the stock solvent itself.[16]
Q3: My compound precipitates even with DMSO. How can pH adjustment help?
Answer: The piperidine nitrogen in this compound is basic. This property is key to enhancing its aqueous solubility.
-
Mechanism of Action: In an acidic environment (pH below the pKa of the piperidine nitrogen), the nitrogen atom becomes protonated, forming a positively charged salt. This ionized form is generally much more water-soluble than the neutral, free-base form.[9][12]
-
Practical Application: Try adjusting the pH of your final assay buffer to a more acidic range (e.g., pH 5-6.5), provided it is compatible with your biological system (cells, enzymes, etc.). This can significantly increase the concentration of the compound that remains in solution.[17]
Visualizing the Impact of pH on Solubility
The following diagram illustrates how lowering the pH can increase the solubility of a piperidine-containing compound by favoring the more soluble, protonated form.
Caption: Fig 1. pH effect on ionization and solubility.
Q4: Are there other solubilizing agents I can use besides adjusting pH?
Answer: Yes. If pH modification is not feasible or sufficient, several excipients can be employed to enhance solubility. It is critical to validate the compatibility of these agents with your assay, as they can have their own biological effects.
| Agent | Class | Typical Final Conc. | Mechanism of Action |
| Ethanol, PEG-400 | Co-solvent | < 2% | Increases the overall polarity of the solvent system, acting as a bridge between the compound and water.[18] |
| Tween® 80, Triton™ X-100 | Non-ionic Surfactant | Below CMC* | Forms micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in the aqueous phase.[18][19] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Cyclodextrin | Varies | Forms inclusion complexes by encapsulating the hydrophobic parts of the molecule within its cavity.[9][12] |
*CMC: Critical Micelle Concentration
Q5: What are the best practices for storing my stock solution to prevent future issues?
Answer: Proper storage is essential for maintaining the integrity and solubility of your compound.[20] Incorrect storage can lead to degradation or precipitation within the stock vial itself.
-
Temperature: Store lyophilized powder at -20°C or -80°C for long-term stability.[20][21] Once reconstituted in DMSO, store aliquots at -20°C or -80°C.
-
Aliquoting: Crucially, avoid repeated freeze-thaw cycles. [21][22] Upon initial reconstitution, divide the stock solution into single-use aliquots. This prevents degradation and moisture introduction that can compromise the compound.
-
Moisture Protection: DMSO is highly hygroscopic (readily absorbs moisture from the air).[10] Moisture can reduce the compound's solubility in the stock over time.[20] Always allow vials to warm to room temperature before opening to prevent condensation, and ensure vials are tightly sealed.[20]
-
Light Protection: While this compound does not have strong chromophores suggesting high photosensitivity, it is good practice to store solutions in amber vials or wrapped in foil to protect from light.[4][20][21]
Troubleshooting Guides & Experimental Protocols
Troubleshooting Workflow: Compound Precipitation in Assay
If you observe precipitation, follow this logical decision tree to diagnose and solve the problem.
Caption: Fig 2. A decision workflow for troubleshooting precipitation.
Experimental Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol details the standard procedure for reconstituting the lyophilized compound.
-
Acclimatization: Allow the vial containing the lyophilized this compound powder to reach room temperature before opening to prevent condensation.[20]
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to make 1 mL of a 10 mM stock from a compound with a MW of 156.23 g/mol , you would add 1 mL of DMSO to 1.56 mg of the compound.
-
Solubilization: Vortex the vial for 1-2 minutes. If particulates remain, brief sonication in a water bath can be used to aid dissolution.[23]
-
Visual Inspection: Confirm that the solution is clear and free of any visible solid material. This is your self-validating checkpoint.
-
Aliquoting & Storage: Immediately dispense the stock solution into single-use, low-binding tubes. Store these aliquots at -20°C or -80°C, protected from light.[21]
Experimental Protocol 2: Kinetic Solubility Assessment in Assay Buffer
This protocol helps you determine the maximum concentration of your compound that will remain soluble in your specific assay buffer under your experimental conditions.[24]
-
Prepare Stock: Create a high-concentration stock solution (e.g., 20 mM) in 100% DMSO as described in Protocol 1.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock into your final assay buffer. For example, add 2 µL of the 20 mM stock to 198 µL of buffer to get a 200 µM solution with 1% DMSO. Continue this dilution series to create a range of concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.).
-
Incubation: Incubate the plate at your assay temperature (e.g., 37°C) for a relevant time period (e.g., 1-2 hours).[11]
-
Visual or Instrumental Analysis:
-
Visual: Carefully inspect each well against a dark background for any signs of cloudiness or precipitate.
-
Instrumental: For a more quantitative measure, use a nephelometer to detect light scattering caused by insoluble particles.[24]
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate is your working kinetic solubility limit for that specific buffer and temperature.[11] Do not exceed this concentration in your subsequent assays.
By systematically applying these principles and protocols, you can overcome the solubility challenges associated with this compound, leading to more reliable and reproducible research outcomes.
References
-
PubChem. (S)-N,N-dimethylpiperidine-3-carboxamide. National Center for Biotechnology Information. [Link]
-
Pure Tides Therapy. (2026). Best Practices for Reconstituting and Storing Research Peptides. [Link]
-
Maple Research Labs. (2024). Best Practices for Research Compound Storage. [Link]
-
Primal Vitality. (2025). Best Practices for Handling & Storing Research Peptides. [Link]
-
Oszczapowicz, I., et al. (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Bioinorganic Chemistry and Applications. [Link]
-
Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely. [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. SLAS Discovery. [Link]
-
PubMed. (2000). Piperidine-renin inhibitors compounds with improved physicochemical properties. Bioorganic & Medicinal Chemistry Letters. [Link]
-
LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. [Link]
-
Semantic Scholar. (2014). Compound Precipitation in High-Concentration DMSO Solutions. [Link]
-
ResearchGate. (2014). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. [Link]
-
PubMed. (2009). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert Opinion on Drug Discovery. [Link]
-
Creative Biolabs. Solubility Assessment Service. [Link]
-
Lee, H., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. [Link]
-
PubChem. n,n-Dimethylpiperazine-1-carboxamide. National Center for Biotechnology Information. [Link]
-
Wójcik, M., et al. (2023). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. International Journal of Molecular Sciences. [Link]
-
Frontiers. (2022). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Frontiers in Chemistry. [Link]
-
Tang, Y., et al. (2022). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules. [Link]
-
CP Lab Safety. This compound, 95%+ Purity, C8H16N2O, 1 gram. [Link]
-
GML-3. (2023). Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. Pharmaceuticals. [Link]
Sources
- 1. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (S)-N,N-dimethylpiperidine-3-carboxamide | C8H16N2O | CID 11469201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 5505-20-4 [sigmaaldrich.com]
- 7. aceschem.com [aceschem.com]
- 8. CAS 5505-20-4 | this compound - Synblock [synblock.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. lifetein.com [lifetein.com]
- 16. Sci-Hub. Compound Precipitation in High-Concentration DMSO Solutions / SLAS Discovery, 2014 [sci-hub.box]
- 17. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Research Compounds & Laboratory Materials | Maple Research Labs | Canada [mapleresearchlabs.com]
- 21. puretidestherapy.com [puretidestherapy.com]
- 22. primalvitality.ca [primalvitality.ca]
- 23. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Aqueous Solubility Assay - Enamine [enamine.net]
Technical Support Center: N,N-Dimethylpiperidine-3-carboxamide NMR Spectra
Welcome to the technical support guide for the NMR analysis of N,N-dimethylpiperidine-3-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the NMR characterization of this molecule. Here, we combine foundational principles with practical, field-tested solutions to ensure the integrity of your spectral data.
Understanding the Spectrum: What to Expect
Before troubleshooting, it's crucial to have a baseline. This compound possesses distinct structural features that manifest clearly in its NMR spectra: a substituted piperidine ring and a dimethylamide group. The key challenge arises from two dynamic processes: the restricted rotation around the amide C-N bond and the chair-to-chair interconversion of the piperidine ring.[1]
Expected ¹H NMR Signals (CDCl₃, 400 MHz)
| Protons | Approx. Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| N-(CH₃)₂ | 2.90 - 3.10 | Two singlets (s) | 3H each | Often appear as two distinct singlets due to slow rotation around the C-N amide bond at room temperature. May be broadened.[2] |
| Piperidine Ring Protons | 1.50 - 3.50 | Multiplets (m) | 9H total | Complex, overlapping signals from the CH and CH₂ groups of the piperidine ring. |
Expected ¹³C NMR Signals (CDCl₃, 101 MHz)
| Carbon | Approx. Chemical Shift (ppm) | Notes |
| C=O (Amide) | ~172 | |
| Piperidine C2, C6 | ~50 - 60 | |
| Piperidine C3 | ~40 | |
| Piperidine C4, C5 | ~25 - 30 | |
| N-(CH₃)₂ | ~35 - 38 | May appear as two distinct signals. |
Frequently Asked Questions (FAQs)
Here are rapid-fire answers to the most common spectral anomalies.
Q1: Why do I see two sharp singlets around 3 ppm for the N-methyl groups instead of one singlet for 6H?
A: This is the most classic feature of a tertiary amide. Due to the partial double-bond character of the C-N amide bond, rotation is restricted on the NMR timescale at room temperature.[2] This makes the two methyl groups chemically non-equivalent—one is cis and the other is trans to the carbonyl oxygen—resulting in two distinct signals.
Q2: My N-methyl signals are broad, not sharp singlets. Is my sample impure?
A: Not necessarily. Broadening of these signals often indicates that the rate of rotation around the C-N bond is intermediate on the NMR timescale at the temperature of your experiment. The peaks are in the process of "coalescing." This is a natural property of the molecule.[3][4]
Q3: I have a peak at 7.26 ppm in my ¹H NMR spectrum. What is it?
A: This is the residual signal from non-deuterated chloroform (CHCl₃) in your CDCl₃ solvent. It is the most common impurity peak observed.[5][6]
Q4: My baseline is "wavy" and my integrations are incorrect, especially for broad peaks.
A: This is likely a phasing or baseline correction issue during data processing. Reprocess the FID (Free Induction Decay) with careful attention to zero-order and first-order phase correction, followed by a polynomial baseline correction.
Q5: There's a singlet at ~1.56 ppm and a broad peak that moves around between 1.5-4.0 ppm. What are these?
A: The signal at ~1.56 ppm in CDCl₃ is characteristic of water (H₂O).[7] Its chemical shift is highly dependent on temperature, concentration, and hydrogen bonding. The presence of significant water can also broaden exchangeable protons like N-H signals if any secondary amine impurities are present.
In-Depth Troubleshooting Guides
For more complex issues, a systematic approach is required.
Guide 1: Dealing with Unexpected Peaks
Unexpected signals are typically due to solvents, reagents from synthesis, or side products.
Causality: The synthesis of this compound often involves the reaction of a piperidine derivative with an acylating agent (like dimethylcarbamoyl chloride) or coupling of the corresponding carboxylic acid with dimethylamine.[8] Impurities can arise from unreacted starting materials, solvents used in the reaction or purification (e.g., Ethyl Acetate, Dichloromethane, Hexanes), or byproducts.[9]
Troubleshooting Workflow
Caption: Workflow for identifying unknown peaks.
Reference Table: Common Impurities [5][6][10][11]
| Impurity | ¹H Chemical Shift (CDCl₃, ppm) | Multiplicity |
|---|---|---|
| Dichloromethane (DCM) | 5.30 | s |
| Ethyl Acetate (EtOAc) | 2.05, 4.12, 1.26 | s, q, t |
| Acetone | 2.17 | s |
| Diethyl Ether | 3.48, 1.21 | q, t |
| Hexanes/Pentane | ~0.9, ~1.3 | m |
| Triethylamine (TEA) | ~2.5, ~1.0 | q, t |
| Dimethylformamide (DMF) | 8.02, 2.92, 2.75 | s, s, s |
Guide 2: Resolving Broad or Duplicated Signals (Dynamic NMR)
Broadening or duplication of the N-methyl and piperidine ring proton signals is inherent to the molecule's structure due to dynamic processes.
Causality:
-
Amide Bond Rotation: As discussed, the C-N bond rotation is slow at room temperature, leading to two distinct N-methyl environments.[12][13][14]
-
Piperidine Ring Inversion: The piperidine ring undergoes a rapid chair-to-chair interconversion, which averages the axial and equatorial proton signals. If this process is slowed or hindered, it can lead to peak broadening.[1][15]
These two dynamic processes can complicate the spectrum. The definitive diagnostic tool for such phenomena is Variable Temperature (VT) NMR .[3][16]
Experimental Protocol: Variable Temperature (VT) ¹H NMR
-
Baseline Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K). Note the chemical shifts and line shape of the N-methyl signals.
-
Heating: Increase the probe temperature in increments of 10-15 K (e.g., to 313 K, 328 K, 343 K...). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Observation (Heating): As the temperature increases, the rate of C-N bond rotation will increase. You should observe the two N-methyl singlets broaden, move closer together, and eventually merge into a single, broad peak. This is the coalescence temperature (Tc) .[3] If you continue heating past Tc, the peak will sharpen into a single singlet representing the time-averaged environment of the two methyl groups.
-
Cooling (Optional): Cooling the sample below room temperature will slow the rotation further, resulting in sharper, more distinct singlets. It may also slow the piperidine ring flip, potentially leading to further signal decoalescence and a more complex spectrum.
Interpreting VT-NMR Results
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. research.cbc.osu.edu [research.cbc.osu.edu]
- 8. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 9. Amide Synthesis [fishersci.it]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. ERIC - EJ1253688 - Variable Temperature NMR Experiment Studying Restricted Bond Rotation, Journal of Chemical Education, 2020-May [eric.ed.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ias.ac.in [ias.ac.in]
- 16. scholars.georgiasouthern.edu [scholars.georgiasouthern.edu]
Technical Support Center: N,N-Dimethylpiperidine-3-carboxamide Synthesis
Welcome to the technical support resource for the synthesis and application of N,N-dimethylpiperidine-3-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and prevent byproduct formation during their experiments. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the integrity and success of your synthetic work.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind each issue and providing actionable solutions.
Question 1: My reaction yield is low, and analysis (TLC/LC-MS) shows a significant amount of unreacted piperidine-3-carboxylic acid starting material. What is the likely cause?
Answer:
This issue almost certainly points to inefficient activation of the carboxylic acid. The formation of an amide bond requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group, creating a reactive intermediate that the amine (dimethylamine) can then attack.[1] If this activation is incomplete, the amine will not react, leaving the starting material untouched.
Probable Causes & Solutions:
-
Insufficient Coupling Reagent: The stoichiometry of your coupling reagent may be too low. Ensure you are using at least 1.1 to 1.5 equivalents of the coupling reagent relative to the carboxylic acid.
-
Decomposition of Coupling Reagent: Common coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) are moisture-sensitive. Using old or improperly stored reagents will lead to poor activation. Always use fresh, anhydrous reagents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Sub-optimal pH/Base: The reaction requires a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the acid formed during the reaction and to ensure the amine nucleophile is deprotonated.[2] Ensure you are using 2-3 equivalents of the base.
Question 2: I'm using EDC as a coupling reagent and observe a significant, difficult-to-remove byproduct with a mass corresponding to an N-acylurea. How can I prevent this?
Answer:
This is a classic side reaction associated with carbodiimide coupling agents like EDC and DCC.[3] The initially formed O-acylisourea intermediate is highly reactive. If it does not react quickly with your amine, it can undergo an intramolecular rearrangement to form a very stable N-acylurea byproduct.[3] This byproduct contains your acyl group, thus consuming your starting material and reducing the yield of the desired amide.
Byproduct Formation Pathway: O-acylisourea Rearrangement
Caption: Mechanism of N-acylurea byproduct formation.
Preventative Measures:
-
Introduce a Nucleophilic Additive: The most effective solution is to add 1-hydroxybenzotriazole (HOBt) or OxymaPure along with the EDC. These additives react with the O-acylisourea intermediate to form an activated ester. This new intermediate is more stable towards intramolecular rearrangement but still highly reactive towards the amine, effectively trapping the activated species and preventing the formation of N-acylurea.
-
Control Reaction Temperature: Carbodiimide-mediated couplings that are prone to this side reaction should be run at low temperatures (e.g., starting at 0 °C and slowly warming to room temperature).[4] This slows the rate of the undesired rearrangement.
-
Order of Addition: Add the carboxylic acid, coupling reagent (EDC), and additive (HOBt) to the solvent first. Allow them to stir for a few minutes to pre-activate the acid before adding the amine.
Question 3: My reaction using an unprotected piperidine-3-carboxylic acid is messy, yielding a complex mixture of products and possibly oligomers. What is the cause?
Answer:
The secondary amine on the piperidine ring is a nucleophile and can compete with your target nucleophile (dimethylamine). This can lead to self-condensation, where one molecule of piperidine-3-carboxylic acid reacts with the piperidine nitrogen of another, forming dimers or oligomers. This is a very common issue when working with amino acids or similar structures.
Solution: Employ an N-Protecting Group
The standard and most effective solution is to use a protecting group on the piperidine nitrogen. The tert-butoxycarbonyl (Boc) group is ideal for this purpose.[5]
-
Start with N-Boc-piperidine-3-carboxylic acid. This protects the piperidine nitrogen, ensuring that only the carboxylic acid can react.[2][6]
-
Perform the amide coupling reaction as planned with dimethylamine.
-
Deprotect the Boc group in a final step, typically using a strong acid like trifluoroacetic acid (TFA) or HCl in dioxane, to yield the final this compound.[2]
Recommended Synthetic Workflow
Caption: Workflow using an N-Boc protecting group strategy.
Frequently Asked Questions (FAQs)
Q: What is the recommended general protocol for synthesizing this compound?
A: A robust and high-yielding method involves a protected starting material. Please see the detailed protocol below.
Q: Why is HATU often preferred over EDC/HOBt for amide coupling?
A: HATU is a uronium-based coupling reagent that is generally more reactive and faster than carbodiimide-based systems.[2] It is particularly effective for more challenging couplings. However, it is also more expensive. The choice often depends on the scale of the reaction and the reactivity of the substrates.
Q: My final product appears yellowish or brown after purification. What could be the cause?
A: Product discoloration is often a sign of degradation or the presence of impurities formed at high temperatures.[7] Some older methods for amide bond formation required heating to high temperatures (110-220°C), which can cause such issues.[7] Modern coupling reagents allow the reaction to proceed efficiently at room temperature, which should be preferred. If you are heating your reaction, consider if it is necessary or if a more potent coupling reagent could achieve the same result at a lower temperature.[3]
Q: What are the best practices for storing this compound?
A: The compound should be stored in a tightly sealed container in a dry, cool place away from strong acids and oxidizing agents.[8] While predicted to be thermally stable, hydrolysis of the amide bond can occur under harsh acidic or basic conditions over long periods.[9]
Data & Protocols
Table 1: Troubleshooting Summary
| Issue Observed | Probable Cause | Recommended Solution | Citation |
| Low yield, unreacted acid | Incomplete carboxylic acid activation | Use fresh/anhydrous coupling reagents; increase stoichiometry (1.1-1.5 eq.); ensure adequate base (2-3 eq. DIPEA). | [1][2] |
| N-acylurea byproduct | O-acylisourea rearrangement (with EDC/DCC) | Add HOBt or OxymaPure (1.1 eq.) to the reaction; conduct at 0°C to RT. | [3] |
| Guanidinium byproduct | Amine reaction with uronium salt (e.g., HATU) | Ensure proper stoichiometry and add the amine last after a brief pre-activation period. | [3] |
| Complex product mixture | Side reactions at piperidine nitrogen | Use N-Boc-piperidine-3-carboxylic acid as the starting material. | [5] |
| Product discoloration | High reaction temperatures | Use modern coupling reagents that are effective at room temperature; avoid unnecessary heating. | [7] |
Experimental Protocol: Synthesis of this compound
This protocol is based on standard amide coupling procedures using a Boc-protected starting material.[2]
Step 1: Amide Coupling
-
To a round-bottom flask under an inert atmosphere (N₂), add N-Boc-piperidine-3-carboxylic acid (1.0 eq.).
-
Dissolve the acid in an anhydrous solvent such as DMF or DCM (to a concentration of 0.1-0.5 M).
-
Add HATU (1.2 eq.) to the solution, followed by DIPEA (3.0 eq.).
-
Stir the mixture at room temperature for 10-15 minutes to allow for pre-activation.
-
Add a 2M solution of dimethylamine in THF (1.5 eq.) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected product. Purify by column chromatography if necessary.
Step 2: Boc Deprotection
-
Dissolve the crude or purified N-Boc protected intermediate from Step 1 in DCM (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add a 4M solution of HCl in 1,4-dioxane (4-5 eq.) dropwise.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC/LC-MS.
-
Upon completion, concentrate the reaction mixture to dryness under reduced pressure.
-
The resulting solid is the hydrochloride salt of the product. To obtain the free base, dissolve the residue in water, basify to pH >10 with 2M NaOH, and extract with DCM (3x).[10]
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the final product, This compound .
References
- Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide - Google Patents. (n.d.).
-
New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - MDPI. (n.d.). Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling - OUCI. (n.d.). Retrieved from [Link]
-
New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PMC - NIH. (n.d.). Retrieved from [Link]
-
(PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling - ResearchGate. (n.d.). Retrieved from [Link]
- WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents. (n.d.).
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (n.d.). Retrieved from [Link]
-
Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed. (n.d.). Retrieved from [Link]
-
Purification of N,N-diethylnicotinamide (N,N-diethylpyridine-3-carboxamide)? - ResearchGate. (n.d.). Retrieved from [Link]
-
n,n-Dimethylpiperazine-1-carboxamide | C7H15N3O | CID 712909 - PubChem. (n.d.). Retrieved from [Link]
-
(S)-N,N-dimethylpiperidine-3-carboxamide | C8H16N2O | CID 11469201 - PubChem. (n.d.). Retrieved from [Link]
-
N,N-Dimethylpiperidin-4-amine | C7H16N2 | CID 417391 - PubChem. (n.d.). Retrieved from [Link]
-
Amide Bond Formation and Peptide Coupling - ResearchGate. (n.d.). Retrieved from [Link]
-
Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. (n.d.). Retrieved from [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - eScholarship.org. (n.d.). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidin… [ouci.dntb.gov.ua]
- 7. WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]
- 8. CAS 5505-20-4 | this compound - Synblock [synblock.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. N,N-Dimethylpiperidin-4-amine | 50533-97-6 [chemicalbook.com]
Technical Support Center: Scaling Up N,N-Dimethylpiperidine-3-Carboxamide Synthesis
Introduction
Welcome to the technical support guide for the synthesis and scale-up of N,N-dimethylpiperidine-3-carboxamide. This molecule, a derivative of nipecotic acid, is a valuable building block in pharmaceutical development. The synthesis typically involves the formation of an amide bond between piperidine-3-carboxylic acid (nipecotic acid) and dimethylamine. While straightforward in principle, scaling this reaction from the bench to pilot or manufacturing scale introduces challenges related to reaction efficiency, impurity profiles, and process safety.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during synthesis and scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent and industrially viable method is the direct amide coupling of a piperidine-3-carboxylic acid derivative with dimethylamine. The carboxylic acid must first be "activated" to facilitate the reaction. Common activating agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or uronium/phosphonium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[1][2] For large-scale operations, converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is often more cost-effective.[3]
Q2: Why can't I just mix piperidine-3-carboxylic acid and dimethylamine with heat?
A2: Directly heating a carboxylic acid and an amine is generally ineffective for amide bond formation. The acidic proton of the carboxylic acid will be readily transferred to the basic amine, forming a highly stable and unreactive carboxylate-ammonium salt.[3] This acid-base reaction competes with and prevents the desired nucleophilic attack of the amine on the carbonyl carbon. Activation of the carboxylic acid is necessary to create a more electrophilic species that can react with the amine.
Q3: Do I need to protect the piperidine nitrogen during the amide coupling?
A3: It depends on your chosen synthetic route. If you start with piperidine-3-carboxylic acid itself, the secondary amine of the piperidine ring is a competing nucleophile. It can react with the activated carboxylate of another molecule, leading to oligomerization or polymerization, which presents a significant purification challenge. Therefore, it is highly recommended to use an N-protected starting material, such as N-Boc-piperidine-3-carboxylic acid. The Boc (tert-butoxycarbonyl) group can be removed in a subsequent step under acidic conditions.
Q4: What are the key safety considerations when working with dimethylamine?
A4: Dimethylamine is a flammable and corrosive gas or liquid with a low boiling point (7 °C). It is typically supplied as a solution in a solvent like tetrahydrofuran (THF), ethanol, or water. Key safety precautions include:
-
Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.
-
Exothermic Reaction: The addition of dimethylamine to the activated acid can be highly exothermic.[4] For scale-up, this must be controlled through slow, subsurface addition and efficient reactor cooling to prevent thermal runaway.
-
Pressure: When using anhydrous dimethylamine gas or a solution at elevated temperatures, ensure the reaction vessel is rated for the potential pressure increase.
Process Workflow & Key Decision Points
The following diagram illustrates a typical workflow for the synthesis, highlighting critical stages where troubleshooting is often required.
Caption: General workflow for this compound synthesis.
Troubleshooting Guide
Issue 1: Low or Stalled Reaction Yield
Q: My reaction has stalled, or the final yield is significantly below target. What are the most likely causes?
A: This is a common issue in amide coupling and can be traced back to several factors. Use the following decision tree to diagnose the problem.
Caption: Troubleshooting decision tree for low reaction yield.
-
In-Depth Explanation:
-
Moisture Sensitivity: Coupling reagents like EDC and HATU, as well as the activated ester intermediate, are highly susceptible to hydrolysis.[5] Water contamination will consume your reagents and halt the reaction. Ensure solvents are passed through activated alumina or distilled, and reagents are stored in a desiccator.
-
Activation Time: The formation of the active O-acylisourea (with EDC) or active ester (with HATU/HOBt) is not instantaneous.[3] It is best practice to stir the carboxylic acid, coupling agent, and any additives (like HOBt) for a period (e.g., 30-60 minutes) before adding the amine.[6] This ensures the activated species is present in high concentration when the nucleophile is introduced.
-
Choice and Stoichiometry of Base: A non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial. Its role is to scavenge the acid byproduct (e.g., HCl if using an acid chloride) or protons released during the reaction, driving the equilibrium towards the product. Using a primary or secondary amine as the base will lead to it competing as a nucleophile.
-
Issue 2: Formation of Impurities
Q: My post-reaction analysis (LC-MS, NMR) shows significant impurities. What are they and how can I prevent them?
A: Impurity formation is a major hurdle in scaling up. The table below outlines common byproducts and mitigation strategies.
| Impurity Name | Structure / Description | Common Cause | Prevention & Mitigation Strategy |
| N-Acylurea | Byproduct from rearrangement of the O-acylisourea intermediate. | Occurs with carbodiimide reagents (EDC, DCC), especially with sterically hindered amines or slow reactions. | Add an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) or HOAt. These additives trap the O-acylisourea to form an active ester, which is less prone to rearrangement and more reactive towards the amine. |
| Dimer/Oligomer | Piperidine ring of one molecule couples with the carboxylate of another. | Insufficient N-protection on the piperidine starting material. | Use an N-protected starting material (e.g., N-Boc-piperidine-3-carboxylic acid). Ensure protection is stable to the coupling conditions. |
| Epimerization | Loss of stereochemical integrity at the C3 position if using an enantiomerically pure starting material. | Overly harsh conditions (high temperature) or excessive exposure to base with certain activating agents. | Use racemization-suppressing additives like HOBt. Uronium reagents like HATU are generally better at preserving stereochemistry than carbodiimides alone. Maintain low reaction temperatures. |
| Unreacted Starting Material | Piperidine-3-carboxylic acid and/or dimethylamine present in the final product. | Incomplete reaction (see Issue 1). Inefficient workup. | Optimize reaction conditions for full conversion. During workup, use acid/base washes to remove unreacted acid and amine starting materials. For example, a wash with dilute HCl will protonate and extract residual dimethylamine into the aqueous layer. |
Issue 3: Workup and Purification Challenges
Q: The product is difficult to isolate, or the purification is low-yielding. What are the best practices for workup and purification at scale?
A: Challenges often arise from removing coupling agent byproducts and handling the final product's physical properties.
-
Removing Carbodiimide Byproducts:
-
EDC: The urea byproduct from EDC is water-soluble, making it relatively easy to remove with a series of aqueous washes during the workup. Multiple washes with dilute acid (e.g., 1M HCl), followed by dilute base (e.g., sat. NaHCO₃), and finally brine are effective.
-
DCC: The dicyclohexylurea (DCU) byproduct is notoriously insoluble in most organic solvents.[7] While filtration can remove the bulk of it, residual DCU can contaminate the product. On a large scale, DCC is often avoided in favor of EDC or other reagents for this reason.
-
-
Product Isolation:
-
This compound is a relatively polar, basic compound.
-
Extraction: After Boc deprotection, the product will be in its protonated (salt) form. To extract it into an organic solvent (like dichloromethane or ethyl acetate), the aqueous layer must first be basified (e.g., with NaOH or K₂CO₃) to a pH > 10 to generate the free base.
-
Purification: For many applications, a carefully optimized extraction and workup can yield a product of sufficient purity. If higher purity is required, vacuum distillation is the most scalable method. Column chromatography using basic alumina may also be effective for removing acidic impurities.[8]
-
Experimental Protocols
Protocol 1: Lab-Scale (10g) Synthesis via EDC/HOBt Coupling
Materials:
-
N-Boc-piperidine-3-carboxylic acid (1.0 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Dimethylamine (2.0 M solution in THF) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dichloromethane (DCM), Anhydrous
-
Hydrochloric Acid (4.0 M in Dioxane)
Procedure:
-
Activation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add N-Boc-piperidine-3-carboxylic acid and anhydrous DCM.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add HOBt, followed by EDC. Stir the mixture at 0 °C for 15 minutes.
-
Add DIPEA and stir for an additional 30 minutes at 0 °C. The solution should remain clear or slightly hazy.
-
Coupling: Slowly add the dimethylamine solution via a syringe pump over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction completion by TLC or LC-MS.
-
Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-N,N-dimethylpiperidine-3-carboxamide.
-
Deprotection: Dissolve the crude intermediate in a minimal amount of DCM and cool to 0 °C.
-
Add 4.0 M HCl in dioxane (4-5 eq) dropwise.
-
Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC/LC-MS).
-
Concentrate the mixture under reduced pressure. The resulting solid is the hydrochloride salt of the product.
-
Isolation of Free Base: Dissolve the salt in water, cool to 0 °C, and basify to pH >10 with 50% NaOH solution. Extract the free base into DCM (3x). Dry the combined organic layers, filter, and concentrate to yield the final product.
References
-
Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. Available at: [Link]
-
Reducing the Complexity of Commercial-Scale Amide Formation. Pharmaceutical Technology. Available at: [Link]
-
Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. White Rose eTheses Online. Available at: [Link]
-
A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Available at: [Link]
-
New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. MDPI. Available at: [Link]
-
How do I avoid side reactions while doing this peptide coupling reaction? Reddit. Available at: [Link]
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ResearchGate. Available at: [Link]
-
amide coupling help. Reddit. Available at: [Link]
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. Available at: [Link]
- Process for preparation of n,n-di substituted carboxamides. Google Patents.
-
(S)-N,N-dimethylpiperidine-3-carboxamide. PubChem. Available at: [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-Carboxylic Acid via Amide Coupling. ResearchGate. Available at: [Link]
-
Amide Synthesis. Fisher Scientific. Available at: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at: [Link]
-
Coupling Reagents. ResearchGate. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
- Method of making amides of dimethylamine and piperazine. Google Patents.
-
Optimizing Peptide Coupling: Key Techniques. CD Bioparticles. Available at: [Link]
-
Purification of N,N-diethylnicotinamide (N,N-diethylpyridine-3-carboxamide)? ResearchGate. Available at: [Link]
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. growingscience.com [growingscience.com]
- 3. Amide Synthesis [fishersci.dk]
- 4. WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: N-Boc-Piperidine-3-Carboxylic Acid Derivatives Deprotection Strategies
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-Boc-piperidine-3-carboxylic acid derivatives. It is designed to address common challenges and provide robust troubleshooting strategies for the critical N-Boc deprotection step.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering explanations and actionable protocols.
Question 1: My N-Boc deprotection is incomplete, even after extended reaction times with standard TFA/DCM conditions. What are the likely causes and how can I drive the reaction to completion?
Answer:
Incomplete deprotection is a common hurdle. The stability of the Boc group can be influenced by the steric and electronic environment of the piperidine ring. Here’s a systematic approach to troubleshoot this issue:
-
Insufficient Acid Strength or Concentration: While a 20-50% TFA in DCM solution is standard, some substrates require more forceful conditions.[1][2][3] Consider increasing the TFA concentration to 50% or even higher. For particularly stubborn cases, switching to a stronger acid system like 4M HCl in dioxane is a reliable alternative.[1][2][4]
-
Reaction Temperature: Most Boc deprotections are performed at room temperature.[1] If the reaction is sluggish, gentle heating to 40-50°C can significantly increase the rate.[5][6] However, this should be done cautiously, monitoring for potential side product formation.
-
Solubility Issues: Poor solubility of the starting material can hinder the reaction.[6] Ensure your N-Boc-piperidine-3-carboxylic acid derivative is fully dissolved. If solubility in DCM is low, consider alternative solvents like methanol or dioxane in conjunction with an appropriate acid (e.g., HCl in dioxane/methanol).[1][5]
Troubleshooting Workflow for Incomplete Deprotection
Caption: A systematic workflow for troubleshooting incomplete N-Boc deprotection.
Question 2: I'm observing significant side product formation, particularly t-butylation of other functional groups on my molecule. How can this be minimized?
Answer:
The generation of the electrophilic tert-butyl cation during Boc deprotection is the primary cause of this side reaction.[2][7] This cation can alkylate any nucleophilic sites present in your molecule, such as electron-rich aromatic rings or other heteroatoms.
The most effective strategy is the use of scavengers . These are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation before it can react with your substrate.
Common Scavengers and Their Applications:
| Scavenger | Typical Concentration (v/v) | Target Residues/Functional Groups | Reference |
| Anisole | 5% | Tryptophan, Methionine | [8] |
| Thioanisole | 5% | Tryptophan, Methionine, Cysteine | [9] |
| Triethylsilane (TES) | 5% | General purpose, reduces t-butyl cation | [8] |
| Water | 5% | General purpose, quenches t-butyl cation | [8] |
Experimental Protocol: N-Boc Deprotection with Scavengers
-
Dissolve the N-Boc-piperidine derivative in anhydrous DCM (at a concentration of approximately 0.1-0.2 M) in a round-bottom flask.[1]
-
Add the chosen scavenger (e.g., 5% v/v anisole).
-
Cool the solution to 0°C using an ice bath.[1]
-
Slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v) to the stirred solution.[1][10]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring progress by TLC or LC-MS.[1]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[2]
-
Proceed with standard aqueous work-up, neutralizing with a mild base like saturated sodium bicarbonate solution.[1]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key differences between using TFA and HCl for N-Boc deprotection?
A1: Both are strong acids that effectively cleave the Boc group, but they have practical differences:
-
TFA (Trifluoroacetic Acid): Typically used as a 20-50% solution in DCM.[1][3] It is highly effective and the resulting trifluoroacetate salt is often soluble in organic solvents. However, TFA is volatile and corrosive, and its salts can sometimes be difficult to handle or require an additional step to obtain the free base.[1]
-
HCl (Hydrogen Chloride): Commonly used as a 4M solution in an organic solvent like dioxane or methanol.[1][4] A major advantage is that the resulting hydrochloride salt of the deprotected piperidine often precipitates from the reaction mixture, simplifying isolation and purification.[1]
Decision Tree for Acid Selection
Caption: A decision-making guide for choosing between TFA and HCl for N-Boc deprotection.
Q2: My substrate contains other acid-sensitive functional groups (e.g., esters, acetals). Are there milder deprotection methods available?
A2: Yes, when dealing with molecules containing other acid-labile groups, standard strong acid conditions can lead to unwanted cleavage.[2][6] Several milder or alternative strategies can be employed:
-
Oxalyl Chloride in Methanol: This method has been shown to be effective for the deprotection of N-Boc groups on a wide range of substrates, including those with acid-sensitive functionalities.[11] The reaction proceeds under mild, room temperature conditions.[11][12] It is believed to involve a mechanism that is broader than the simple in situ generation of HCl.[11][12]
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) in DCM can offer greater selectivity for N-Boc deprotection in the presence of other acid-sensitive groups.[2]
-
Thermal Deprotection: In some cases, heating the N-Boc protected compound in a suitable solvent can effect deprotection without the need for an acid catalyst.[13][14] This method's success is highly substrate-dependent.
-
Aqueous Conditions: For certain substrates, refluxing in water has been reported as a green and effective method for N-Boc removal.[15][16]
Mechanism of TFA-Mediated N-Boc Deprotection
The deprotection proceeds through a well-established mechanism:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[17]
-
Loss of Tert-butyl Cation: The protonated intermediate eliminates a stable tert-butyl cation to form a carbamic acid.[17]
-
Decarboxylation: The unstable carbamic acid spontaneously decarboxylates, releasing carbon dioxide gas.[17]
-
Amine Salt Formation: The resulting free amine is protonated by the excess acid in the reaction medium to form the corresponding salt (e.g., trifluoroacetate or hydrochloride).[17]
It is crucial to perform this reaction in an open or well-vented system to allow for the safe release of the generated carbon dioxide and isobutylene gas (from the deprotonation of the tert-butyl cation).[17]
References
- Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives - Benchchem.
- Acid-Labile Protecting Groups Definition - Organic Chemistry Key Term - Fiveable.
- General Procedure for Boc Deprotection (General Procedure B) - Bio-protocol.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
- Boc Deprotection Mechanism - TFA - Common Organic Chemistry.
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. Available at: [Link]
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Publishing. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. Available at: [Link]
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry.
- Troubleshooting N-Boc deprotection in the presence of sensitive functional groups - Benchchem.
- Technical Support Center: Deprotection of Boc-Protected Piperazines - Benchchem.
-
Standard Removal of Boc Protecting Group - Aapptec. Available at: [Link]
-
How can we do the deprotection of boc-amino acids using hcl ? | ResearchGate. Available at: [Link]
-
Boc Deprotection - HCl - Common Organic Chemistry. Available at: [Link]
- Optimizing Boc deprotection conditions to prevent side reactions - Benchchem.
-
BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. Available at: [Link]
- Application Notes and Protocols for t-Boc Deprotection of N-methyl-N-(t-Boc)-PEG4-acid - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Boc Deprotection - HCl [commonorganicchemistry.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mcours.net [mcours.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Validation & Comparative
A Comparative Guide to N,N-dimethylpiperidine-3-carboxamide and Other Piperidine Scaffolds in Drug Discovery
Introduction: The Piperidine Scaffold - A Cornerstone of Modern Medicinal Chemistry
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous and privileged scaffolds in modern drug discovery.[1] Its prevalence in over 20 classes of pharmaceuticals, from anticancer agents to analgesics, is a testament to its remarkable versatility.[2] The piperidine moiety offers a unique combination of desirable physicochemical properties: it can modulate lipophilicity and aqueous solubility, act as both a hydrogen bond donor and acceptor, and its conformational flexibility allows for optimal fitting into the binding pockets of various biological targets.[3] The introduction of piperidine scaffolds into small molecules can enhance their biological activity and selectivity, improve pharmacokinetic properties, and even reduce cardiotoxicity.
This guide provides an in-depth comparative analysis of N,N-dimethylpiperidine-3-carboxamide, a specific piperidine derivative, with other key piperidine scaffolds. We will delve into the critical influence of substituent placement on the piperidine ring, particularly comparing the 3-carboxamide and 4-carboxamide regioisomers, and explore how these structural nuances impact biological activity and pharmacokinetic profiles. This analysis is supported by experimental data from the literature, detailed protocols for synthesis and in vitro assays, and visual representations of relevant biological pathways to provide researchers, scientists, and drug development professionals with a comprehensive resource for informed decision-making in their own discovery programs.
The Criticality of Substituent Position: A Tale of Two Isomers
The precise positioning of substituents on the piperidine ring can dramatically alter a compound's biological activity. A compelling example of this is seen in the differential activity of piperidine-3-carboxamide and piperidine-4-carboxamide derivatives. In a high-throughput screening campaign to identify novel anti-melanoma agents, a lead compound featuring an N-arylpiperidine-3-carboxamide scaffold was discovered to induce a senescence-like phenotype in human melanoma cells.[4] Subsequent structure-activity relationship (SAR) studies revealed that the piperidine-3-carboxamide moiety was crucial for the observed activity. Strikingly, the corresponding regioisomer with a piperidine-4-carboxamide functionality was found to be completely inactive.[4] This stark difference underscores the critical role of the substituent's position in defining the molecule's interaction with its biological target.
While specific biological activity data for this compound is not extensively reported in the public domain, we can infer its potential behavior and advantages by examining the broader class of piperidine-3-carboxamide derivatives. The dimethyl substitution on the carboxamide nitrogen is a common strategy in medicinal chemistry to block hydrogen bond donation, which can improve metabolic stability and membrane permeability.
Comparative Biological Activity
The following table summarizes the biological activity of representative piperidine-3-carboxamide derivatives against various biological targets, highlighting the importance of the 3-carboxamide scaffold.
| Compound/Scaffold | Target/Assay | Potency (IC50/EC50) | Key Findings | Reference |
| N-Arylpiperidine-3-carboxamide (Lead Compound) | Human Melanoma A375 Cells (Senescence Induction) | EC50 = 1.24 µM | The 3-carboxamide position is essential for activity. | [4] |
| N-Arylpiperidine-4-carboxamide (Regioisomer) | Human Melanoma A375 Cells (Senescence Induction) | Inactive | Demonstrates the criticality of substituent placement. | [4] |
| Optimized N-Arylpiperidine-3-carboxamide (Compound 54) | Human Melanoma A375 Cells (Antiproliferative) | IC50 = 0.03 µM | Significant potency improvement through SAR studies. | [4] |
| Piperidine Carboxamide (SW042) | Plasmodium falciparum (Antimalarial) | EC50 = 0.14-0.19 µM | Potent antimalarial activity. | [3] |
| (S)-SW042 | P. falciparum 20S Proteasome β5 | IC50 = 0.13 µM | Enantioselectivity observed, with the (S)-enantiomer being significantly more potent. | [3] |
| (R)-SW042 | P. falciparum 20S Proteasome β5 | IC50 > 10 µM | The (R)-enantiomer is largely inactive. | [3] |
Navigating the ADME Landscape: A Predictive Comparison
A compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties are as crucial as its biological potency for its success as a drug candidate. While direct, head-to-head experimental ADME data for this compound versus its 4-carboxamide counterpart is scarce, we can make informed predictions based on established principles of medicinal chemistry and available data for related piperidine isomers.[5]
| Property | This compound (Predicted) | N,N-Dimethylpiperidine-4-carboxamide (Predicted) | Rationale & Supporting Evidence |
| Lipophilicity (LogP) | Moderate | Moderate | The addition of the N,N-dimethyl group will increase lipophilicity compared to the primary amide. The positional change from 3 to 4 is expected to have a minor impact on the overall LogP. |
| Aqueous Solubility | Moderate | Moderate | The piperidine nitrogen provides good aqueous solubility. The N,N-dimethyl group may slightly decrease solubility compared to a primary or secondary amide due to the loss of hydrogen bonding capacity with water. |
| Membrane Permeability (e.g., Caco-2) | Moderate to High | Moderate to High | Increased lipophilicity from the N,N-dimethyl group is predicted to enhance passive diffusion across cell membranes.[5] |
| Metabolic Stability (Microsomal Stability) | Moderate to High | Potentially Higher | The 4-position of the piperidine ring is generally less susceptible to metabolism compared to the 2- and 3-positions, which are alpha to the nitrogen.[5] The N,N-dimethyl group is also generally more metabolically stable than N-H or N-alkyl groups. The antimalarial piperidine carboxamide, SW584, showed good metabolic stability in human and rat liver microsomes.[3] |
| Plasma Protein Binding | Low to Moderate | Low to Moderate | As relatively small and polar molecules, simple piperidine derivatives are predicted to have low to moderate plasma protein binding.[5] |
Experimental Protocols
Synthesis of Piperidine-3-Carboxamides
The following is a general, robust protocol for the synthesis of N,N-disubstituted piperidine-3-carboxamides via amide coupling.
Protocol: Amide Coupling for the Synthesis of this compound
-
Preparation: To a solution of piperidine-3-carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an additive like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) (1.1 equivalents).
-
Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add dimethylamine hydrochloride (1.2 equivalents) followed by a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) to the reaction mixture.
-
Reaction: Continue stirring the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent such as DCM or ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.
In Vitro ADME Assays
The following are standardized protocols for key in vitro ADME assays to evaluate the pharmacokinetic properties of piperidine scaffolds.
Protocol: Caco-2 Permeability Assay
This assay is a widely used in vitro model to predict the intestinal absorption of drug candidates.[6]
-
Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell® inserts and cultured for approximately 21 days to form a confluent monolayer that mimics the intestinal epithelial barrier.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Compound Application: The test compound (e.g., at a concentration of 10 µM) is added to the apical (donor) compartment.
-
Sampling: At predetermined time points (e.g., 2 hours), samples are taken from the basolateral (receiver) compartment.
-
Quantification: The concentration of the test compound in the samples is determined by LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.
Protocol: Microsomal Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[7]
-
Preparation: Thaw liver microsomes (human or other species) and dilute them in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Reaction Mixture: Prepare a reaction mixture containing the liver microsomes, the test compound (e.g., 1 µM), and an NADPH-regenerating system to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with an ice-cold organic solvent like acetonitrile.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Protocol: Plasma Protein Binding Assay (Equilibrium Dialysis)
This assay determines the extent to which a compound binds to plasma proteins.[8]
-
Apparatus Setup: Use a rapid equilibrium dialysis (RED) device with a semi-permeable membrane separating a plasma-containing chamber from a buffer-containing chamber.
-
Sample Preparation: Add the test compound to plasma from the desired species (e.g., human, rat).
-
Dialysis: Add the compound-spiked plasma to one chamber and a protein-free buffer (e.g., PBS, pH 7.4) to the other chamber.
-
Equilibration: Incubate the device at 37°C with shaking for a sufficient time (e.g., 4 hours) to allow the unbound compound to reach equilibrium across the membrane.
-
Sampling: After incubation, take samples from both the plasma and buffer chambers.
-
Quantification: Determine the concentration of the compound in both samples by LC-MS/MS.
-
Calculation: Calculate the fraction of unbound compound (fu).
Visualization of Biological Pathways
To provide a deeper understanding of the biological context in which piperidine-3-carboxamides have shown activity, the following diagrams illustrate the relevant signaling pathways.
Caption: Oncogene-induced senescence pathway in melanoma.
Caption: The Ubiquitin-Proteasome Pathway and its inhibition.
Conclusion and Future Directions
The piperidine scaffold remains a highly valuable and versatile tool in the medicinal chemist's arsenal. This guide has highlighted the critical importance of substitution patterns on the piperidine ring, with a particular focus on the advantages of the 3-carboxamide moiety as exemplified by its essential role in inducing senescence in melanoma cells and in the potent antimalarial activity of proteasome inhibitors. While direct experimental data for this compound is limited, the available evidence from closely related analogs suggests that it is a promising scaffold with the potential for favorable biological activity and pharmacokinetic properties.
The provided experimental protocols offer a solid foundation for researchers to synthesize and evaluate their own piperidine-based compounds. Future work should focus on generating comprehensive head-to-head comparative data for simple N,N-dialkylpiperidine-3-carboxamides and their 4-carboxamide isomers to further elucidate the structure-property relationships and guide the rational design of next-generation therapeutics.
References
-
AxisPharm. Microsomal Stability Assay Protocol. AxisPharm Website. Accessed January 15, 2026. [Link]
- Lawong, A., et al.
-
PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem Website. Accessed January 15, 2026. [Link]
- DeMartino, G. N. Proteasome inhibition: mechanism of action. Journal of the National Comprehensive Cancer Network. 2004;2 Suppl 4:S5-9.
- Park, S., et al. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. 2021;12(4):563-571.
- Ben-Porath, I., & Weinberg, R. A. Pathways of oncogene-induced senescence in human melanocytic cells. Cell Cycle. 2004;3(6):703-705.
-
Visikol. Plasma Protein Binding Assay. Visikol Website. Published November 3, 2022. [Link]
- Viros, A., & Marais, R. Induction of senescence in melanoma: thinking outside the cell. Pigment Cell & Melanoma Research. 2011;24(2):269-271.
-
Cyprotex. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Published December 9, 2024. [Link]
-
Cyprotex. Microsomal Stability. Evotec Website. Accessed January 15, 2026. [Link]
-
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. European Commission Website. Accessed January 15, 2026. [Link]
-
Bio-protocol. Protein Binding by Equilibrium Dialysis. Bio-protocol Website. Accessed January 15, 2026. [Link]
-
Creative Bioarray. Caco-2 permeability assay. Creative Bioarray Website. Accessed January 15, 2026. [Link]
- Frolov, D. O., et al.
-
Sygnature Discovery. Plasma Protein Binding - Technical Notes. Sygnature Discovery Website. Accessed January 15, 2026. [Link]
-
European Union. In vitro Caco-2 permeability. EURL ECVAM - TSAR Website. Accessed January 15, 2026. [Link]
-
BioIVT. Plasma Protein Binding Assay. BioIVT Website. Accessed January 15, 2026. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Stereospecific synthesis and structure-activity relationships of unsymmetrical 4,4-diphenylbut-3-enyl derivatives of nipecotic acid as GAT-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Piperidine-3-Carboxamide Analogs
Welcome to a comprehensive exploration of the piperidine-3-carboxamide scaffold, a privileged structure in modern medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals seeking to understand the vast therapeutic potential unlocked by strategic modifications to this versatile core. We will move beyond a simple cataloging of compounds to dissect the structure-activity relationships (SAR) that govern their biological effects, supported by robust experimental data and detailed protocols. Our objective is to provide a clear, in-depth comparison of various analog classes, illuminating the chemical nuances that transform a common chemical starting point into a potent and selective modulator of diverse biological targets.
Introduction: The Piperidine-3-Carboxamide Scaffold as a Versatile Pharmacophore
The piperidine-3-carboxamide core, characterized by a piperidine ring and a carboxamide group, is a recurring motif in a multitude of biologically active compounds.[1] Its synthetic tractability and the conformational constraints imposed by the piperidine ring make it an attractive scaffold for library synthesis and lead optimization. While the specific compound N,N-dimethylpiperidine-3-carboxamide is not extensively documented for a singular biological activity, its underlying structure serves as a foundational element for derivatives targeting a wide array of proteins and pathways. This guide will compare and contrast several classes of these analogs, showcasing how modifications to the piperidine nitrogen, the carboxamide, and other positions on the ring can dramatically alter their therapeutic application, from oncology to neuropharmacology and beyond.
Comparative Analysis of Biological Activity
The true power of the piperidine-3-carboxamide scaffold lies in its chameleonic ability to interact with diverse biological targets based on its substitution patterns. Below, we compare several key classes of analogs, highlighting their distinct biological activities and the structural modifications responsible for these effects.
Anticancer Agents: Targeting Kinases and Inducing Senescence
The piperidine-3-carboxamide scaffold has been successfully employed in the development of potent anticancer agents through two distinct mechanisms: kinase inhibition and the induction of cellular senescence.
Anaplastic Lymphoma Kinase (ALK) Inhibitors: A series of piperidine carboxamide derivatives have demonstrated significant potential as ALK inhibitors, a critical target in certain types of tumors.[1] These compounds have shown efficacy in inhibiting the proliferation of tumor cells, such as the Karpas-299 cell line.[1] Computational studies, including 3D-QSAR modeling and molecular docking, have been instrumental in designing novel compounds with enhanced inhibitory activity.[1]
Inducers of Senescence in Melanoma: In a different approach to cancer therapy, N-arylpiperidine-3-carboxamide derivatives have been identified as inducers of a senescence-like phenotype in human melanoma cells (A375 cell line).[2][3] This represents a promising strategy to halt cancer cell proliferation without causing the widespread cytotoxicity of traditional chemotherapy.[2][3] Structure-activity relationship studies revealed that substitutions on the N-aryl ring are critical for activity.[2]
| Compound Class | Target/Mechanism | Key Structural Features | Representative Activity (IC50/EC50) | Cell Line | Reference |
| ALK Inhibitors | Anaplastic Lymphoma Kinase (ALK) | Varied substitutions on the piperidine and carboxamide moieties. | Varies based on specific analog. | Karpas-299 | [1] |
| Senescence Inducers | Induction of cellular senescence | N-aryl substitution on the piperidine ring. Specific fluoro-substitutions on the aryl ring enhance activity. | 40 nM (EC50 for most potent analog) | A375 (human melanoma) | [2] |
Neurological and Pain Disorders: Modulating Receptors
The piperidine-3-carboxamide core is also a key feature in compounds designed to interact with receptors in the central nervous system, offering potential treatments for neurological and pain-related disorders.
Dopamine D3 Receptor Ligands: N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, which can be viewed as extended analogs of the core scaffold, have been developed as potent and selective dopamine D3 receptor ligands.[4] High D3 receptor affinity is a desirable trait for potential therapeutics for substance addiction and other neuropsychiatric disorders.[5] SAR studies have shown that the length of the alkyl chain and substitutions on the aryl rings are crucial for achieving high affinity and selectivity over other dopamine receptor subtypes.[4][5]
TRPV1 Antagonists: A series of piperidine carboxamides have been developed as potent antagonists of the Transient Receptor Potential Vanilloid-1 (TRPV1), a key target for the treatment of pain.[6] These compounds have demonstrated good potency in cell-based assays, and their development was guided by a focused library approach and QSAR modeling.[6]
| Compound Class | Target | Key Structural Features | Representative Activity (Ki) | Assay Type | Reference |
| Dopamine D3 Ligands | Dopamine D3 Receptor | N-arylpiperazine moiety connected via a butyl chain to the carboxamide. | 0.13 nM - 4.97 nM | Radioligand Binding Assay | [4] |
| TRPV1 Antagonists | TRPV1 Receptor | Benzoxazinone amide polar head group. | 65 nM (in a hTRPV1 binding assay) | Binding Assay | [6] |
Other Therapeutic Areas: From Osteoporosis to Infectious Diseases
The versatility of the piperidine-3-carboxamide scaffold extends to a range of other therapeutic areas.
Cathepsin K Inhibitors for Osteoporosis: Novel piperidine-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of cathepsin K, an enzyme involved in bone resorption.[7] The most potent compound from this series, H-9, exhibited an IC50 of 0.08 µM and demonstrated anti-bone resorption effects in vitro and increased bone mineral density in an in vivo osteoporosis model.[7]
Antimalarial Agents: A piperidine carboxamide, identified through phenotypic screening, showed anti-malarial activity by targeting the proteasome of Plasmodium falciparum.[8] This discovery opens a new avenue for the development of novel antimalarial drugs.
Experimental Methodologies: A Closer Look
The biological evaluation of these diverse piperidine-3-carboxamide analogs relies on a suite of well-established experimental protocols. The choice of assay is dictated by the specific biological target and the desired endpoint measurement.
In Vitro Cell Viability and Proliferation Assays
A fundamental step in assessing the anticancer potential of new compounds is to determine their effect on cell viability. The MTT assay is a widely used colorimetric method for this purpose.
MTT Assay Protocol for Anticancer Activity:
-
Cell Seeding: Plate cancer cells (e.g., A375 melanoma or Karpas-299 lymphoma) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (piperidine-3-carboxamide analogs) and a vehicle control for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Receptor Binding Assays
For compounds targeting specific receptors, such as the dopamine D3 receptor, radioligand binding assays are the gold standard for determining binding affinity (Ki).
Radioligand Binding Assay Protocol for Dopamine D3 Receptor:
-
Membrane Preparation: Prepare cell membranes from HEK 293 cells stably expressing the human dopamine D3 receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [¹²⁵I]IABN), and various concentrations of the unlabeled test compounds (piperidine-3-carboxamide analogs).[5]
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Enzyme Inhibition Assays
To evaluate compounds as enzyme inhibitors, such as for cathepsin K, specific enzymatic assays are employed.
Cathepsin K Inhibition Assay Protocol:
-
Enzyme Activation: Activate recombinant human cathepsin K in an appropriate buffer.
-
Compound Incubation: Pre-incubate the activated enzyme with various concentrations of the test compounds (piperidine-3-carboxamide analogs).
-
Substrate Addition: Initiate the enzymatic reaction by adding a fluorogenic substrate specific for cathepsin K.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of increase is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC50 value.
Visualizing the Concepts: Workflows and Pathways
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: A generalized workflow for the discovery and evaluation of piperidine-3-carboxamide analogs.
Caption: Structure-Activity Relationship (SAR) logic for the piperidine-3-carboxamide scaffold.
Conclusion and Future Directions
The this compound scaffold and its broader class of analogs represent a remarkable example of how a single chemical core can be tailored to address a multitude of therapeutic challenges. Through systematic structural modifications, researchers have successfully developed potent and selective modulators of kinases, G-protein coupled receptors, enzymes, and other critical biological targets. The diverse biological activities, ranging from anticancer to neuroprotective and anti-infective, underscore the versatility and importance of this scaffold in drug discovery.
Future research in this area will likely focus on refining the selectivity of these compounds to minimize off-target effects, improving their pharmacokinetic properties for better in vivo efficacy, and exploring novel therapeutic applications. The integration of computational chemistry with high-throughput screening will continue to accelerate the discovery of new and improved piperidine-3-carboxamide-based therapeutics. This guide serves as a testament to the power of medicinal chemistry to transform a simple chemical structure into a source of hope for patients with a wide range of diseases.
References
- Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis.Arabian Journal of Chemistry.
-
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. [Link]
-
New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. MDPI. [Link]
- Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity.Malaria World.
-
Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. PMC - NIH. [Link]
-
Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. MDPI. [Link]
-
Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]
-
(S)-N,N-dimethylpiperidine-3-carboxamide. PubChem. [Link]
-
New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. PMC - NIH. [Link]
-
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC - NIH. [Link]
-
Synthesis and Antiviral Evaluation of N-Carboxamidine-Substituted Analogues of 1-Beta-D-Ribofuranosyl-1,2,4-triazole-3-carboxami. DTIC. [Link]
-
Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands. PubMed. [Link]
-
Discovery of piperidine carboxamide TRPV1 antagonists. ResearchGate. [Link]
-
Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. EMBL-EBI. [Link]
-
N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. NIH. [Link]
Sources
- 1. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]
- 2. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands: Critical Role of the Carboxamide Linker for D3 Receptor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
A Comparative Guide to the In Vitro Efficacy of N,N-Dimethylpiperidine-3-carboxamide Derivatives
In the landscape of modern medicinal chemistry, the N,N-dimethylpiperidine-3-carboxamide scaffold has emerged as a versatile and privileged structure, yielding derivatives with a remarkable breadth of biological activities. This guide offers an in-depth comparative analysis of the in vitro performance of various this compound derivatives and their close analogs. We will dissect their efficacy in key therapeutic areas, including oncology, osteoporosis, and neurodegenerative disease, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for their own investigations.
The Rationale for In Vitro Comparative Analysis
The initial stages of drug discovery hinge on robust and reproducible in vitro testing.[1][2] These assays serve as a critical filter, identifying promising lead compounds and elucidating structure-activity relationships (SAR) long before the complexities of in vivo studies are introduced. By directly comparing derivatives within the same chemical class under controlled laboratory conditions, we can discern the subtle yet significant impact of structural modifications on biological activity. This guide will focus on three distinct areas where piperidine-3-carboxamide derivatives have shown significant promise: anticancer activity through the induction of cellular senescence, anti-osteoporotic effects via enzyme inhibition, and potential Alzheimer's disease treatment by targeting cholinesterase.
I. Anticancer Activity: Inducing Senescence in Melanoma
A compelling therapeutic strategy in oncology is the induction of cellular senescence, a state of irreversible cell cycle arrest, in cancer cells.[3] Recent high-throughput screening efforts have identified N-arylpiperidine-3-carboxamide derivatives as potent inducers of a senescence-like phenotype in human melanoma cells.[3]
Comparative In Vitro Efficacy against A375 Human Melanoma Cells
A study by Park et al. provides a clear head-to-head comparison of a series of N-arylpiperidine-3-carboxamide derivatives for their anti-melanoma activity.[3] The data, summarized below, highlights the antiproliferative activity (IC50) and the concentration required to induce a senescent phenotype in 50% of the cell population (EC50).
| Compound | Key Structural Features | Antiproliferative IC50 (µM) | Senescence-Inducing EC50 (µM) |
| 1 (Hit) | Racemic mixture, R³ = pyrrole | 0.28 | 0.65 |
| 19 | R-enantiomer of 1 | 4.13 | 1.83 |
| 20 | S-enantiomer of 1 | 0.18 | 0.27 |
| 54 | S-enantiomer, Pyridine B-ring, R³ = pyrrole | 0.03 | 0.04 |
| Doxorubicin | Standard Chemotherapeutic | Not directly compared in the same table, but used to validate the assay | Not directly compared in the same table, but used to validate the assay |
Data extracted from Park, S. et al. (2021).[3]
The data unequivocally demonstrates the superior potency of the S-enantiomer (Compound 20) over the R-enantiomer (Compound 19), indicating a high degree of enantioselectivity.[3] Furthermore, the strategic replacement of a benzene ring with a pyridine ring in the "B ring" position, coupled with the S-configuration, resulted in Compound 54, which exhibited a remarkable increase in both antiproliferative and senescence-inducing activity.[3]
Mechanism of Action: Induction of a Senescence-Like Phenotype
These N-arylpiperidine-3-carboxamide derivatives exert their anticancer effects by pushing melanoma cells into a state of premature senescence.[3] Senescent cells are characterized by distinct morphological changes, including an enlarged and flattened shape, and are metabolically active but have lost the ability to divide.[3] While the precise upstream target of these compounds is still under investigation, the secretome of these senescent melanoma cells has been shown to activate the STAT3 signaling pathway, which can influence the tumor microenvironment.[4][5]
Diagram of Senescence Induction and Downstream Signaling
Caption: Workflow of senescence induction by N-arylpiperidine-3-carboxamide derivatives.
Experimental Protocol: In Vitro Cytotoxicity and Senescence Assay (MTT-Based)
The following is a generalized protocol for assessing the cytotoxicity of novel compounds against melanoma cell lines, based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][6][7][8]
Objective: To determine the IC50 (concentration that inhibits 50% of cell growth) of this compound derivatives on A375 melanoma cells.
Materials:
-
A375 human melanoma cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound derivatives (dissolved in DMSO to create stock solutions)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A375 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM.[1] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).
-
Incubation: Incubate the plate for 72 hours in a humidified incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.[1] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1] Agitate the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[1]
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.[1]
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (logarithmic scale) and determine the IC50 value using non-linear regression analysis.
II. Anti-Osteoporosis Activity: Cathepsin K Inhibition
Osteoporosis is characterized by excessive bone resorption by osteoclasts.[9] Cathepsin K (Cat K), a cysteine protease, is a key enzyme in this process, making it a prime therapeutic target.[9][10][11] A series of piperidine-3-carboxamide derivatives have been synthesized and evaluated as potent Cat K inhibitors.[10]
Comparative In Vitro Efficacy of Cathepsin K Inhibitors
The following table presents the in vitro inhibitory activity (IC50) of several piperidine-3-carboxamide derivatives against Cathepsin K.
| Compound | Key Structural Features | Cathepsin K IC50 (µM) |
| H-4 | (R)-enantiomer, 2-methoxybenzyl group | 0.25 |
| H-6 | (R)-enantiomer, 4-methoxybenzyl group | 0.12 |
| H-9 | (R)-enantiomer, 3-methoxybenzyl group | 0.08 |
| H-11 | (R)-enantiomer, 3-bromobenzyl group | 0.10 |
| MIV-711 | Clinical Phase 2a Inhibitor | 0.09 |
Data extracted from Wang, Y. et al. (2022).[10]
The SAR study revealed that the position of the substituent on the benzyl ring significantly influences inhibitory activity. Compound H-9, with a 3-methoxybenzyl group, demonstrated the most potent inhibition, comparable to MIV-711, a Cathepsin K inhibitor that has undergone clinical trials.[10]
Mechanism of Action: Targeting Bone Resorption
These derivatives function by directly inhibiting the enzymatic activity of Cathepsin K in osteoclasts. By blocking Cat K, these compounds prevent the degradation of bone matrix proteins, primarily type I collagen, thereby reducing bone resorption.[9][10]
Diagram of Cathepsin K Inhibition in Osteoclasts
Caption: Mechanism of Cathepsin K inhibition by piperidine-3-carboxamide derivatives.
III. Acetylcholinesterase Inhibition: A Potential Avenue for Alzheimer's Treatment
The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive deficits.[12] Acetylcholinesterase (AChE) inhibitors prevent the breakdown of this neurotransmitter and are a mainstay in symptomatic treatment.[12][13] N-benzylpiperidine carboxamide derivatives have been explored as potential AChE inhibitors.[14][15]
Comparative In Vitro Efficacy of AChE Inhibitors
The inhibitory potency (IC50) of several N-benzylpiperidine carboxamide derivatives against AChE is compared below with the standard drug, donepezil.
| Compound | Key Structural Features | AChE IC50 |
| 5d | N-(2-(piperidine-1-yl)ethyl)benzamide with 2-fluoro substitution | 13 ± 2.1 nM |
| 20 | 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide | 5.94 ± 1.08 µM |
| 28 | 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | 0.41 ± 1.25 µM |
| Donepezil | Standard AChE Inhibitor | 0.6 ± 0.05 µM |
Data for 5d from Fassihi, A. et al. (2024)[16] and for 20 & 28 from Bedi, H. et al. (2019).[14]
The data reveals that specific structural modifications can lead to highly potent AChE inhibitors. Notably, compound 5d, a benzamide derivative, exhibited significantly greater potency than the widely used drug donepezil.[16]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is based on the colorimetric method developed by Ellman.
Objective: To determine the IC50 of this compound derivatives against acetylcholinesterase.
Materials:
-
Acetylcholinesterase (from electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds and a reference inhibitor (e.g., donepezil)
-
96-well plate and microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Pre-incubation: Add the AChE solution to each well and pre-incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 23°C).
-
Reaction Initiation: Start the reaction by adding the ATCI substrate solution to each well.
-
Absorbance Measurement: Immediately measure the change in absorbance at 410-412 nm over time (e.g., every 30 seconds for 5 minutes). The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control (no inhibitor). Plot the percentage of inhibition against the inhibitor concentration (logarithmic scale) and calculate the IC50 value.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a fertile ground for the discovery of novel therapeutic agents. The comparative in vitro data presented in this guide underscore the significant potential of these derivatives in oncology, osteoporosis, and neurodegenerative diseases. The structure-activity relationships highlighted here provide a rational basis for the design of next-generation compounds with improved potency and selectivity.
Future work should focus on elucidating the precise molecular targets and downstream signaling pathways for the most potent derivatives. For instance, identifying the direct binding partner of the senescence-inducing compounds in melanoma could open new avenues for therapeutic intervention. Furthermore, comprehensive in vitro profiling, including assessment of off-target effects and metabolic stability, will be crucial for advancing the most promising candidates toward preclinical and clinical development.
References
-
Wang, Y., et al. (2022). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules. Available from: [Link]
-
Zhang, Y., et al. (2025). Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting. World Journal of Gastrointestinal Oncology. Available from: [Link]
-
Li, S., et al. (2022). Regulation and Function of Matrix Metalloproteinase-13 in Cancer Progression and Metastasis. International Journal of Molecular Sciences. Available from: [Link]
-
Park, S., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Zhang, L., et al. (2022). Unveiling Matrix Metalloproteinase 13's Dynamic Role in Breast Cancer: A Link to Physical Changes and Prognostic Modulation. International Journal of Molecular Sciences. Available from: [Link]
-
Li, S., et al. (2022). The action of MMP-13 in cancer progression and metastasis. ResearchGate. Available from: [Link]
-
Wang, Y., et al. (2020). MTT assay. Bio-protocol. Available from: [Link]
-
ACS Publications. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Chen, C., et al. (2023). Pan-cancer analysis reveals the associations between MMP13 high expression and carcinogenesis and its value as a serum diagnostic marker. Frontiers in Immunology. Available from: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]
-
Vashistha, A., et al. (2025). Cellular Senescence and Immunosenescence in Melanoma: Insights From the Tumor Microenvironment. Journal of Cutaneous Immunology and Allergy. Available from: [Link]
-
Petrova, O., et al. (2016). Small molecule compounds that induce cellular senescence. Aging Cell. Available from: [Link]
-
Bedi, H., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. Available from: [Link]
-
Ohanna, M., et al. (2013). Secretome from senescent melanoma engages the STAT3 pathway to favor reprogramming of naive melanoma towards a tumor-initiating cell phenotype. Oncotarget. Available from: [Link]
-
Ohanna, M., et al. (2013). Secretome from senescent melanoma engages the STAT3 pathway to favor reprogramming of naive melanoma towards a tumor-initiating cell phenotype. PubMed Central. Available from: [Link]
-
Lecaille, F., et al. (2016). Cathepsin K inhibitors for osteoporosis and potential off-target effects. Expert Opinion on Investigational Drugs. Available from: [Link]
-
Wang, D., et al. (2016). Advances in the discovery of cathepsin K inhibitors on bone resorption. Expert Opinion on Drug Discovery. Available from: [Link]
-
Fassihi, A., et al. (2024). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Research in Pharmaceutical Sciences. Available from: [Link]
-
Li, Y., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry. Available from: [Link]
-
Vilgelm, A. Combining senescence-inducing and senolytic agents to improve melanoma therapy. Grantome. Available from: [Link]
-
ResearchGate. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. ResearchGate. Available from: [Link]
-
Wang, S., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. Available from: [Link]
-
Kumar, A., et al. (2024). Identification of coumarin derivatives targeting acetylcholinesterase for Alzheimer's disease by field-based 3D-QSAR, pharmacophore model-based virtual screening, molecular docking, MM/GBSA, ADME and MD Simulation study. Journal of Biomolecular Structure and Dynamics. Available from: [Link]
-
Mo, J., et al. (2021). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. European Journal of Medicinal Chemistry. Available from: [Link]
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Secretome from senescent melanoma engages the STAT3 pathway to favor reprogramming of naive melanoma towards a tumor-initiating cell phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small molecule compounds that induce cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of coumarin derivatives targeting acetylcholinesterase for Alzheimer's disease by field-based 3D-QSAR, pharmacophore model-based virtual screening, molecular docking, MM/GBSA, ADME and MD Simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Strategic Use of N,N-dimethylpiperidine-3-carboxamide as a Negative Control in Drug Discovery
In the rigorous pursuit of novel therapeutics, the clarity of experimental outcomes is paramount. The ability to distinguish a true biological effect from background noise or non-specific interactions is fundamental to the scientific method. A critical, yet often overlooked, component in ensuring this clarity is the judicious selection of a negative control. This guide provides an in-depth technical analysis of N,N-dimethylpiperidine-3-carboxamide, a compound with potential as a robust negative control in specific research applications, particularly in studies involving bioactive piperidine carboxamides.
Part 1: The Imperative of a High-Fidelity Negative Control
A negative control is more than a mere baseline; it is a carefully chosen molecule that ideally shares high structural and physicochemical similarity with the active test compound but is devoid of the specific biological activity under investigation. Its purpose is to account for any effects that are not due to the specific interaction of the test compound with its intended target. These can include effects related to the chemical scaffold itself, cellular toxicity, or interference with the assay technology.
The gold standard for a negative control is often an inactive enantiomer of a chiral drug. However, these are not always synthetically accessible. In such cases, a structurally analogous but biologically inert compound is the next best choice. This compound emerges as a candidate for this role in research programs focused on piperidine-3-carboxamide derivatives.
Part 2: Profiling this compound
This compound is a simple derivative of piperidine, a heterocyclic scaffold prevalent in a vast number of pharmaceuticals and biologically active molecules. Its key structural features include the piperidine ring and a dimethylated carboxamide group at the 3-position.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Weight | 156.23 g/mol | [1][2] |
| XLogP3 | -0.7 | [1][2] |
| Hydrogen Bond Donor Count | 1 | [1][2] |
| Hydrogen Bond Acceptor Count | 2 | [1][2] |
| Rotatable Bond Count | 1 | [1][2] |
| Topological Polar Surface Area | 32.3 Ų | [1][2] |
The rationale for its use as a negative control lies in its structural simplicity compared to more complex, biologically active piperidine-3-carboxamides. Many such active compounds possess elaborate substitutions on the piperidine nitrogen or the amide moiety, which are crucial for target engagement. For instance, studies have shown that specific substitutions on the piperidine-3-carboxamide scaffold are essential for activities such as inhibiting human platelet aggregation[3], inducing senescence in melanoma cells[4][5], and inhibiting enzymes like cathepsin K[6]. In these contexts, the unsubstituted and simply N,N-dimethylated nature of this compound would likely preclude the specific interactions required for biological activity.
Part 3: A Comparative Framework for Negative Control Selection
The choice of a negative control is context-dependent. Below is a comparison of this compound with other potential controls for an active piperidine-3-carboxamide derivative.
| Control Compound | Rationale for Use | Potential Drawbacks |
| This compound | Structurally similar scaffold to active compounds, accounting for general properties of the piperidine-3-carboxamide core. | May not be completely inert in all biological systems. The piperidine scaffold itself can have pharmacological activity. |
| Piperidine | Controls for effects of the basic piperidine ring structure. | Lacks the carboxamide moiety, making it a poor physicochemical mimic of the active compound. |
| Inactive Enantiomer | The ideal negative control if the biological activity is stereospecific. | Often synthetically challenging or expensive to obtain. Not applicable for achiral active compounds. |
| Structurally Unrelated Compound with Similar Physicochemical Properties | Can control for non-specific effects related to properties like solubility and logP. | Does not control for effects related to the specific chemical scaffold of the active compound. |
Part 4: Experimental Validation - A Case Study in Kinase Inhibition
To illustrate the practical application of this compound as a negative control, we present a hypothetical case study. Let us assume a research program has identified "Compound A," a potent and selective inhibitor of a novel kinase, "Kinase X." Compound A is a derivative of piperidine-3-carboxamide with a large aromatic group attached to the piperidine nitrogen, which is hypothesized to be critical for binding to the kinase's active site.
Experimental Workflow for Negative Control Validation:
Figure 1: Workflow for validating this compound as a negative control in a kinase inhibition assay.
Detailed Protocol: In Vitro Kinase Inhibition Assay
-
Compound Preparation: Prepare 10 mM stock solutions of Compound A and this compound in 100% DMSO. Perform a serial dilution to obtain a range of concentrations.
-
Assay Reaction: In a 96-well plate, add 2 µL of each compound dilution. To each well, add 48 µL of a solution containing Kinase X and its peptide substrate in kinase assay buffer.
-
Incubation: Incubate the plate at room temperature for 20 minutes to allow for compound binding to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 50 µL of a solution containing ATP.
-
Detection: After a 1-hour incubation at 30°C, stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO vehicle control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Hypothetical Results and Interpretation:
| Compound | IC50 (µM) for Kinase X |
| Compound A | 0.015 |
| This compound | > 100 |
The hypothetical data clearly demonstrates that while Compound A is a potent inhibitor of Kinase X, this compound exhibits no significant inhibitory activity at concentrations up to 100 µM. This result would strongly support the hypothesis that the specific structural motifs present in Compound A, and absent in the negative control, are responsible for its potent and specific inhibition of Kinase X. This validates the use of this compound as a negative control in this specific context. This approach is consistent with findings where modifications at the 3-position of the piperidine ring can lead to a loss of biological activity, as seen in studies of anti-CMV compounds[7].
Part 5: Logical Framework for Application
The decision to employ this compound as a negative control should be guided by a clear logical framework.
Figure 2: Decision-making framework for the use of this compound as a negative control.
Conclusion
This compound can serve as a highly effective negative control for studies involving more complex, biologically active piperidine-3-carboxamide derivatives. Its utility is grounded in the principle of structural analogy without the specific functionalities required for biological activity. By incorporating this and other appropriate controls, researchers can significantly enhance the rigor and reliability of their findings, paving the way for more confident and translatable drug discovery outcomes.
References
-
(S)-N,N-dimethylpiperidine-3-carboxamide. PubChem. [Link]
-
Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. [Link]
-
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC - NIH. [Link]
-
Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. PMC - NIH. [Link]
-
The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides. MDPI. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. (S)-N,N-dimethylpiperidine-3-carboxamide | C8H16N2O | CID 11469201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of Analytical Methods for N,N-dimethylpiperidine-3-carboxamide
Prepared by: Senior Application Scientist
Introduction
N,N-dimethylpiperidine-3-carboxamide is a substituted piperidine derivative, a structural motif of significant interest in medicinal chemistry and pharmaceutical development.[1] As with any component of a potential therapeutic agent, the ability to accurately and reliably quantify the analyte is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantification of this compound, grounded in the principles of method validation as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3]
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4] This process is not a one-time event but a continuous lifecycle that begins during method development and extends throughout its application.[5] This guide will detail the validation of two primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—offering field-proven insights into experimental design, causality, and data interpretation for researchers and drug development professionals.
Diagram: Analytical Method Validation Workflow
The following diagram illustrates the structured workflow for validating an analytical procedure, ensuring a systematic and compliant approach from inception to final reporting.
Caption: A structured workflow for analytical method validation.
Section 1: Comparison of Primary Analytical Techniques
The selection of an analytical technique is contingent on the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the method (e.g., purity assay, impurity quantification, bioanalysis). For this compound, both HPLC and GC present viable options.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Ideal for non-volatile and thermally labile compounds. Highly versatile. | Best suited for volatile or semi-volatile compounds that are thermally stable. |
| Detection | Lacks a strong chromophore; requires derivatization for sensitive UV detection or use of universal detectors (e.g., CAD, ELSD).[6] | Amenable to Flame Ionization Detection (FID), a robust and universally responsive detector for organic compounds.[7] |
| Sensitivity | High sensitivity achievable, especially with Mass Spectrometry (LC-MS). | High sensitivity, particularly for trace-level analysis of volatile impurities.[8] |
| Complexity | Method development can be complex due to mobile phase optimization. | Simpler method development, primarily focused on temperature programming. |
| Recommendation | Recommended for purity, assay, and stability testing in drug substance and product. | Recommended for residual solvent analysis and quantification of volatile related substances. |
Section 2: High-Performance Liquid Chromatography (HPLC) Method Validation
An HPLC method is often the workhorse for quality control, providing robust quantification for assay and impurity analysis. Due to the lack of a strong UV-absorbing chromophore in this compound, this protocol proposes a pre-column derivatization step to enhance detection sensitivity with a standard UV detector. An alternative would be to use a universal detector like a Charged Aerosol Detector (CAD).[6]
Experimental Protocol: HPLC-UV (with Derivatization)
-
Rationale: Derivatization with an agent like benzoyl chloride introduces a strongly UV-absorbing benzoyl group, enabling sensitive detection. This approach is common for amines lacking chromophores.[9][10]
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 230 nm (for benzoyl derivative) |
Sample Preparation (Derivatization):
-
Accurately weigh and dissolve the this compound standard or sample in a suitable aprotic solvent (e.g., acetonitrile).
-
Add an excess of a non-nucleophilic base (e.g., triethylamine).
-
Slowly add a molar excess of benzoyl chloride while stirring in an ice bath.
-
Allow the reaction to proceed to completion (monitor by TLC or a test injection).
-
Quench the reaction and dilute the mixture with the mobile phase to the desired concentration.
-
Filter through a 0.45 µm syringe filter before injection.
Validation Parameters and Results
The validation must demonstrate that the analytical procedure is fit for its intended purpose.[4] The following sections detail the validation experiments according to ICH Q2(R2) guidelines.[2][11]
1. Specificity (Selectivity)
-
Causality: To ensure the method can accurately measure the analyte without interference from other components like impurities, degradation products, or matrix excipients.[12]
-
Protocol: Analyze blank samples (diluent), placebo samples (matrix without analyte), and spiked samples. Perform forced degradation studies (acid, base, oxidation, heat, light) on the analyte and verify that the resulting degradation peaks do not co-elute with the main analyte peak.
-
Acceptance Criteria: The analyte peak should be pure and free from co-elution with any other component. Peak purity analysis (e.g., using a photodiode array detector) should yield a purity angle less than the purity threshold.
2. Linearity and Range
-
Causality: To establish a direct proportional relationship between the analyte concentration and the instrumental response, defining the interval where the method is accurate and precise.[13]
-
Protocol: Prepare a series of at least five concentrations of the derivatized analyte, typically ranging from 50% to 150% of the target concentration. Analyze each concentration in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
| Parameter | Hypothetical Result |
| Range | 0.05 - 0.15 mg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Linear Regression Equation | y = 25430x + 150 |
3. Accuracy
-
Causality: To determine the closeness of the measured value to the true value.[14]
-
Protocol: Perform recovery studies by spiking a known quantity of analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%) across the specified range. Analyze each level in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
| Concentration Level | Mean Recovery (%) | %RSD |
| 80% (0.08 mg/mL) | 99.5% | 0.8% |
| 100% (0.10 mg/mL) | 100.2% | 0.6% |
| 120% (0.12 mg/mL) | 100.8% | 0.7% |
4. Precision
-
Causality: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for drug substance assay.[12]
| Precision Type | %RSD |
| Repeatability | 0.75% |
| Intermediate Precision (Day 2 / Analyst 2) | 1.10% |
5. Limit of Quantitation (LOQ)
-
Causality: To determine the lowest concentration of the analyte that can be reliably quantified with suitable precision and accuracy.
-
Protocol: Determine the concentration that yields a signal-to-noise ratio (S/N) of approximately 10. Verify the LOQ by analyzing six replicates at this concentration and confirming that the precision (%RSD) and accuracy (% Recovery) meet acceptance criteria (e.g., %RSD ≤ 10%, Recovery 80-120%).
-
Hypothetical Result: LOQ established at 0.5 µg/mL with a %RSD of 6.5% and recovery of 97%.
6. Robustness
-
Causality: To demonstrate the reliability of the method with respect to deliberate, minor variations in its parameters, indicating its suitability for routine use.[14]
-
Protocol: Introduce small, deliberate changes to method parameters one at a time, such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min). Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
-
Acceptance Criteria: System suitability parameters must remain within specified limits for all tested variations.
Section 3: Gas Chromatography (GC) Method Validation
A GC method offers a simpler, direct-injection alternative for quantifying this compound, avoiding the need for derivatization. This is particularly advantageous for in-process controls and quality control labs where speed and simplicity are valued.[7]
Experimental Protocol: GC-FID
| Parameter | Condition |
| Column | DB-5ms (or similar, 30 m x 0.32 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | Initial 100 °C, hold 1 min, ramp at 15 °C/min to 280 °C, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Sample Preparation:
-
Accurately weigh and dissolve the standard or sample in a suitable solvent (e.g., methanol or dichloromethane).
-
Dilute to the target concentration.
-
Filter through a 0.45 µm syringe filter if necessary.
Validation Parameters and Results
The validation principles are identical to those for HPLC, following ICH Q2(R2) guidelines.
1. Specificity, Linearity, Accuracy, and Precision
-
Protocol & Causality: As described in the HPLC section.
-
Acceptance Criteria: Generally the same as for HPLC.
Comparative Data Summary (Hypothetical)
| Validation Parameter | HPLC-UV (Derivatized) | GC-FID (Direct) |
| Linearity (r²) | 0.9995 | 0.9992 |
| Accuracy (% Recovery) | 99.5% - 100.8% | 99.1% - 101.2% |
| Precision (%RSD, Repeatability) | 0.75% | 0.88% |
| Precision (%RSD, Intermediate) | 1.10% | 1.35% |
| LOQ | 0.5 µg/mL | 1.0 µg/mL |
2. Robustness
-
Protocol: Introduce deliberate variations in parameters like inlet temperature (±10 °C), oven ramp rate (±2 °C/min), and carrier gas flow rate (±0.1 mL/min).
-
Acceptance Criteria: System suitability must be maintained.
Diagram: Interrelation of Key Validation Parameters
This diagram illustrates how core validation parameters are interconnected and collectively establish the reliability of an analytical method.
Caption: Interdependence of core analytical validation parameters.
Conclusion
Both HPLC and GC are powerful and suitable techniques for the quantitative analysis of this compound.
-
An HPLC-based method , particularly when coupled with derivatization or a universal detector, is highly recommended for comprehensive quality control, including assay, purity, and stability testing of the drug substance and final product. Its versatility and performance are well-established in pharmaceutical analysis.
-
A GC-FID method serves as an excellent alternative, offering simplicity, speed, and robustness without the need for derivatization. It is exceptionally well-suited for in-process controls and for analyzing related substances that are sufficiently volatile and thermally stable.
The choice between these methods should be guided by the specific application, available instrumentation, and the overall analytical control strategy. Regardless of the chosen technique, a thorough validation compliant with ICH Q2(R2) guidelines is mandatory to ensure the generation of reliable, consistent, and accurate data, thereby guaranteeing product quality and patient safety.[2][15]
References
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link]
-
Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]
-
Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link]
-
Title: Review Article on Analytical Method Development and Validation Source: Ashdin Publishing, Journal of Drug and Alcohol Research URL: [Link]
-
Title: Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Source: ResearchGate URL: [Link]
-
Title: Exploration of piperidine 3D fragment chemical space Source: Royal Society of Chemistry URL: [Link]
- Title: A kind of HPLC analytical approach of 3-amino piperidine - Google Patents Source: Google Patents URL
-
Title: A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Source: Asian Journal of Chemistry URL: [Link]
- Title: The HPLC analytical approach of 3-amino piperidine - Google Patents Source: Google Patents URL
-
Title: Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry Source: MDPI URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. fda.gov [fda.gov]
- 3. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole [mdpi.com]
- 9. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 10. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. ashdin.com [ashdin.com]
- 14. propharmagroup.com [propharmagroup.com]
- 15. intuitionlabs.ai [intuitionlabs.ai]
A Senior Application Scientist's Guide to Assessing Antibody Cross-Reactivity Against N,N-dimethylpiperidine-3-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the specificity of therapeutic antibodies is paramount. Off-target binding, or cross-reactivity, can lead to unforeseen side effects and diminished efficacy. This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies against a specific class of small molecules: N,N-dimethylpiperidine-3-carboxamide derivatives. These compounds are of growing interest in medicinal chemistry, appearing in scaffolds for a variety of therapeutic targets.[1][2][3][4][5] Therefore, understanding the potential for antibodies to cross-react with these derivatives is a critical step in both therapeutic antibody development and in the creation of specific immunoassays for these small molecules.
This guide is structured to provide not just procedural steps, but the underlying scientific rationale for experimental design and data interpretation. We will explore the key methodologies for assessing cross-reactivity, present hypothetical comparative data, and offer insights into building a robust, self-validating experimental workflow.
The Molecular Basis of Cross-Reactivity: A Primer
Antibody-antigen recognition is a highly specific interaction driven by a multitude of non-covalent forces at the antibody's paratope and the antigen's epitope.[6] For small molecules like this compound derivatives, the entire molecule or a significant portion of it acts as the epitope. Cross-reactivity arises when an antibody, raised against a specific target, also binds to structurally similar molecules.[7][8] This can occur due to shared chemical motifs, similar three-dimensional shapes, or comparable charge distributions.[9][10] In the context of this compound derivatives, even minor substitutions on the piperidine ring or alterations to the carboxamide group can influence antibody binding.
Core Methodologies for Assessing Cross-Reactivity
A multi-pronged approach is essential for a thorough assessment of antibody cross-reactivity. Here, we compare three gold-standard immunoassays: Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Western Blotting. Each technique offers unique advantages and, when used in concert, provides a comprehensive picture of antibody specificity.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a highly sensitive and specific method for quantifying small molecules and assessing antibody cross-reactivity.[8] In this format, the target antigen (or a conjugate) is immobilized on a microplate. The antibody is then pre-incubated with a sample containing the free analyte (the this compound derivative being tested for cross-reactivity). This mixture is then added to the coated plate. The more free analyte in the sample, the less antibody will be available to bind to the immobilized antigen, resulting in a weaker signal.
To illustrate, let's consider a hypothetical antibody, Ab-X, raised against this compound (the primary ligand). We will assess its cross-reactivity against three structurally related derivatives.
| Derivative | Structural Modification | IC50 (nM) | % Cross-Reactivity |
| Primary Ligand | N/A | 10 | 100% |
| Derivative A | Methylation at position 4 of the piperidine ring | 50 | 20% |
| Derivative B | Replacement of dimethylamide with diethylamide | 200 | 5% |
| Derivative C | Introduction of a hydroxyl group at position 5 | 1000 | 1% |
-
IC50: The concentration of the derivative required to inhibit 50% of the antibody binding to the coated antigen.
-
% Cross-Reactivity: Calculated as (IC50 of Primary Ligand / IC50 of Derivative) x 100.
This table clearly demonstrates that even subtle structural changes can significantly impact antibody binding, with Derivative C showing minimal cross-reactivity.
Caption: Competitive ELISA workflow for cross-reactivity assessment.
-
Antigen Coating: Dilute the this compound-protein conjugate to an optimal concentration in a carbonate-bicarbonate buffer and coat the wells of a 96-well microplate. Incubate overnight at 4°C.
-
Blocking: Wash the plate with PBS-T (Phosphate Buffered Saline with 0.05% Tween-20) and block with 5% Bovine Serum Albumin (BSA) in PBS for 1-2 hours at room temperature to prevent non-specific binding.[11]
-
Competition: In a separate plate, prepare serial dilutions of the primary ligand and the test derivatives. Add a fixed concentration of the primary antibody (Ab-X) to each well and incubate for 1 hour.
-
Incubation: Transfer the antibody-derivative mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate thoroughly. Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) and incubate for 1 hour.
-
Signal Development: After another wash step, add a chromogenic substrate (e.g., TMB). Stop the reaction with a stop solution (e.g., 2M H₂SO₄) and measure the absorbance at the appropriate wavelength.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time data on the kinetics of molecular interactions.[12][13] For assessing cross-reactivity, the antibody is typically immobilized on a sensor chip, and solutions containing the this compound derivatives are flowed over the surface. The binding and dissociation of the derivatives are measured in real-time, providing valuable kinetic and affinity data.[14]
| Derivative | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (nM) |
| Primary Ligand | 1.5 x 10⁵ | 1.5 x 10⁻⁴ | 1.0 |
| Derivative A | 1.2 x 10⁵ | 6.0 x 10⁻⁴ | 5.0 |
| Derivative B | 1.0 x 10⁵ | 2.0 x 10⁻³ | 20.0 |
| Derivative C | 5.0 x 10⁴ | 5.0 x 10⁻³ | 100.0 |
-
ka: The rate at which the derivative binds to the antibody.
-
kd: The rate at which the derivative dissociates from the antibody.
-
KD (Equilibrium Dissociation Constant): Calculated as kd/ka. A lower KD indicates a higher affinity.
The SPR data corroborates the ELISA findings, showing a progressive decrease in affinity from the primary ligand to Derivative C. This level of kinetic detail is a key advantage of SPR.[14][15]
Caption: SPR workflow for kinetic and affinity analysis.
-
Antibody Immobilization: Activate the surface of a sensor chip (e.g., CM5) using a mixture of EDC and NHS. Inject the antibody (Ab-X) in an appropriate buffer to allow for covalent coupling to the chip surface. Deactivate any remaining active esters with ethanolamine.
-
Binding Analysis: Equilibrate the chip with running buffer. Inject a series of concentrations of the primary ligand and each derivative over the antibody-immobilized surface. Monitor the change in the refractive index, which is proportional to the mass of the bound analyte.[12]
-
Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the derivative from the antibody.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound derivative, preparing the surface for the next injection.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (ka and kd) and calculate the affinity (KD).
Western Blotting
While less quantitative than ELISA and SPR for small molecule cross-reactivity, Western blotting can be a valuable qualitative tool, especially when the this compound derivative is conjugated to a carrier protein.[16][17] This technique can help visualize the specificity of an antibody in a more complex mixture of proteins.
In a hypothetical scenario, different carrier proteins are conjugated with the primary ligand and its derivatives and then separated by SDS-PAGE. The blot is then probed with Ab-X.
| Conjugate | Band Intensity |
| Carrier Protein-Primary Ligand | ++++ |
| Carrier Protein-Derivative A | ++ |
| Carrier Protein-Derivative B | + |
| Carrier Protein-Derivative C | - |
| Unconjugated Carrier Protein | - |
The decreasing band intensity indicates reduced binding of Ab-X to the conjugated derivatives, consistent with the ELISA and SPR data. The absence of a band for the unconjugated carrier protein confirms that the antibody is specific to the small molecule portion.
Caption: Western blot workflow for specificity visualization.
-
Sample Preparation and Electrophoresis: Prepare conjugates of a carrier protein (e.g., BSA) with the primary ligand and each derivative. Separate these conjugates by SDS-PAGE.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (Ab-X) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After a final wash, add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.[18]
Synthesizing the Data for a Confident Conclusion
By integrating the quantitative data from ELISA and SPR with the qualitative insights from Western blotting, a comprehensive profile of antibody cross-reactivity can be established. A consistent trend across all three platforms, as illustrated in our hypothetical examples, provides a high degree of confidence in the specificity of the antibody. Discrepancies between the assays would warrant further investigation into the experimental conditions or the nature of the antibody-antigen interaction in different formats.
References
- Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC. (n.d.).
- An Introduction to Surface Plasmon Resonance - Jackson ImmunoResearch. (2023, March 29).
- Sandwich ELISA protocol - Abcam. (n.d.).
- Molecular basis of crossreactivity and the limits of antibody-antigen complementarity - PubMed. (1993, October 28).
- Structural basis of antibody cross-reactivity: solution conformation of an immunogenic peptide fragment containing both T and B epitopes - PubMed. (1995, October 3).
- Small Molecule Immunosensing Using Surface Plasmon Resonance - ResearchGate. (2025, October 16).
- Structural Basis of Antibody–Antigen Interactions. (n.d.).
- ELISA: The Complete Guide - Antibodies.com. (2024, April 6).
- Detection methods for intracellular protein binding with small molecule inhibitors - Western blot - 百泰派克生物科技. (n.d.).
- Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.).
- ELISA Procedures - Sigma-Aldrich. (n.d.).
- Antibody Cross Reactivity And How To Avoid It? - ELISA kit. (n.d.).
- Investigation of Charged Small Molecule–Aptamer Interactions with Surface Plasmon Resonance. (2023, January 27).
- Illuminating the Cellular Target of Novel Piperidine Carboxamides: A Comparative Guide to Target Engagement Strategies - Benchchem. (n.d.).
- Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - MDPI. (n.d.).
- In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. (n.d.).
- Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10).
- ELISA Guide; Part 2: The ELISA Protocol - Jackson ImmunoResearch. (2023, March 14).
- Antibody-antigen interactions: new structures and new conformational changes. | Semantic Scholar. (n.d.).
- The Structural Basis of Antibody-Antigen Recognition - Frontiers. (n.d.).
- Western blot protocol for low molecular weight proteins - Abcam. (n.d.).
- Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry. (n.d.).
- Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC - NIH. (n.d.).
- New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PMC - NIH. (2025, December 5).
- Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PubMed Central. (n.d.).
- Western blot optimization enhance detection & quantification of low abundance protein. (n.d.).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
- (S)-N,N-dimethylpiperidine-3-carboxamide | C8H16N2O | CID 11469201 - PubChem. (n.d.).
- Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed. (n.d.).
- Comparative Guide to the Reproducibility of Biological Assays: Piperidine-3-carbothioamide and its Carboxamide Analog - Benchchem. (n.d.).
- New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - MDPI. (n.d.).
- Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2 - PubMed. (2024, December 1).
Sources
- 1. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]
- 2. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Structural Basis of Antibody-Antigen Recognition [frontiersin.org]
- 7. Molecular basis of crossreactivity and the limits of antibody-antigen complementarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 9. Structural basis of antibody cross-reactivity: solution conformation of an immunogenic peptide fragment containing both T and B epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. med.emory.edu [med.emory.edu]
- 11. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
- 12. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 13. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 14. Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Detection methods for intracellular protein binding with small molecule inhibitors - Western blot [en.biotech-pack.com]
- 17. Western blot protocol for low molecular weight proteins [abcam.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
Safety Operating Guide
Navigating the Disposal of N,N-dimethylpiperidine-3-carboxamide: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in an experiment. The final step, proper disposal, is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of N,N-dimethylpiperidine-3-carboxamide, ensuring the protection of both laboratory personnel and the environment.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, it is paramount to understand the inherent hazards of this compound. According to available safety information, this compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The presence of the GHS07 pictogram, an exclamation mark, further underscores its potential as an irritant. These hazards necessitate careful handling and the use of appropriate personal protective equipment (PPE) at all stages, including disposal.
Personal Protective Equipment (PPE) Requirements
A foundational aspect of chemical safety is the consistent and correct use of PPE. When handling this compound for disposal, the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant material | To prevent skin contact and irritation (H315). |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes and prevent serious eye irritation (H319). |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from accidental contamination. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | To minimize inhalation and prevent respiratory irritation (H335). |
Core Disposal Protocol: A Step-by-Step Approach
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. This protocol is designed to be a self-validating system, where each step logically follows from the established hazard profile of the chemical.
Step 1: Waste Identification and Segregation
Causality: The primary principle of chemical waste management is the strict segregation of incompatible materials to prevent dangerous reactions.[1] this compound is a non-halogenated heterocyclic amide . It must not be mixed with other waste streams, particularly:
-
Halogenated solvents: Mixing can complicate and increase the cost of disposal.
-
Acids and strong oxidizing agents: While specific reactivity data for this compound is limited, amides can react with strong acids and oxidizers. Piperidine derivatives can be incompatible with acids and strong oxidizing agents.[2]
-
Aqueous waste: To prevent environmental release and ensure proper disposal via incineration.
Step 2: Selection of an Appropriate Waste Container
Causality: The integrity of the waste container is crucial to prevent leaks and exposure.
-
Container Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle. The original container, if in good condition, is an excellent choice.
-
Container Integrity: Ensure the container is free from cracks, clean on the exterior, and has a securely fitting cap. This prevents leaks and contamination of the storage area.
Step 3: Proper Labeling of the Waste Container
Causality: Accurate and clear labeling is a legal requirement under OSHA and EPA regulations and is vital for the safety of all personnel handling the waste.[1] The label must include:
-
The words "HAZARDOUS WASTE ".
-
The full chemical name: "This compound ".
-
The approximate concentration and quantity of the waste.
-
The date on which the first drop of waste was added to the container.
-
The relevant hazard pictograms (GHS07 exclamation mark).
Step 4: Accumulation and Storage
Causality: Safe storage of hazardous waste is essential to prevent accidents and ensure a safe laboratory environment.
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.
-
Segregation: Within the SAA, ensure the container of this compound waste is segregated from incompatible materials.
Step 5: Final Disposal
Causality: Hazardous chemical waste must be disposed of through a licensed and approved hazardous waste disposal company to ensure it is managed in an environmentally sound manner.
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a contracted waste disposal company.
-
Do Not Drain Dispose: Under no circumstances should this compound or its containers be disposed of down the drain. This can lead to environmental contamination and is a violation of regulations.
-
Empty Containers: Even empty containers that once held this chemical must be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must then be collected and disposed of as hazardous waste.
Visualizing the Disposal Workflow
To further clarify the procedural logic, the following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Hazardous Decomposition Products and Incompatibilities
-
Likely Hazardous Decomposition Products: Upon combustion, expect the release of:
-
Oxides of Nitrogen (NOx)
-
Carbon Monoxide (CO)
-
Carbon Dioxide (CO2)
-
-
Known Incompatibilities of Similar Compounds: Based on the chemistry of amides and piperidines, avoid contact with:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.
-
Strong Acids: Can cause hydrolysis or other reactions.
-
By adhering to this detailed guide, laboratory professionals can confidently manage the disposal of this compound, upholding the highest standards of safety, scientific integrity, and environmental stewardship.
References
Sources
A Senior Application Scientist's Guide to Handling N,N-dimethylpiperidine-3-carboxamide
This document provides essential safety protocols and operational guidance for the handling and disposal of N,N-dimethylpiperidine-3-carboxamide (CAS 5505-20-4). As a chemical intermediate with significant potential hazards, adherence to stringent safety measures is not merely recommended—it is imperative for the protection of all laboratory personnel. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and functional understanding of the required safety practices.
Hazard Assessment: Understanding the Risks
This compound is a compound that demands respect. Based on data from structurally similar compounds and available safety information, it must be treated as a hazardous substance. The primary risks are associated with its corrosivity, flammability, and potential for causing severe irritation.[1][2][3][4]
A summary of its hazard profile is presented below:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Corrosion/Irritation | GHS05, GHS07 | Danger | H314: Causes severe skin burns and eye damage.[1][4] H315: Causes skin irritation. |
| Serious Eye Damage | GHS05, GHS07 | Danger | H318: Causes serious eye damage.[1] H319: Causes serious eye irritation. |
| Flammable Liquid | GHS02 | Danger | H226: Flammable liquid and vapour.[1] |
| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation.[2] |
| Acute Toxicity (Oral) | GHS06 | Danger | H302: Harmful if swallowed.[4] |
Causality Behind the Hazards: The carboxamide functional group, combined with the piperidine ring structure, contributes to the chemical's reactivity. Its ability to cause severe burns is characteristic of corrosive amines, which can rapidly destroy tissue upon contact.[2][5] The compound's volatility contributes to both its flammability and the risk of respiratory irritation.[1][5]
The Core Protocol: Personal Protective Equipment (PPE)
Personal protective equipment is the final barrier between a researcher and chemical exposure; its selection and use must be deliberate and informed by the specific task at hand.[6] The following matrix outlines the minimum required PPE for various laboratory operations involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume (<50 mL) Handling in a Certified Chemical Fume Hood | Safety glasses with side shields or tight-sealing safety goggles.[5][7] | Chemical-resistant nitrile or neoprene gloves. Inspect before use.[8] | Fully-buttoned laboratory coat. | Not required if fume hood is functioning correctly. |
| Weighing or Preparing Solutions | Tight-sealing safety goggles and a full-face shield.[5][6] | Double-gloving with chemical-resistant nitrile or neoprene gloves. | Chemical-resistant apron over a laboratory coat. | Work must be performed in a chemical fume hood or ventilated enclosure.[2][5] |
| Large-Scale Operations or Transfers (>50 mL) | Tight-sealing safety goggles and a full-face shield.[5][6] | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) over nitrile gloves. | Chemical-resistant suit or coveralls.[9] | Use in a well-ventilated area is insufficient. A chemical fume hood is mandatory.[5] |
| Spill Cleanup | Tight-sealing safety goggles and a full-face shield.[5][6] | Heavy-duty chemical-resistant gloves. | Chemical-resistant, disposable coveralls. Chemical-resistant boots.[9][10] | For large spills or poor ventilation, a NIOSH-approved respirator with organic vapor cartridges is required.[5][11] A self-contained breathing apparatus (SCBA) may be necessary for major releases.[5][12] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE when planning any procedure involving this compound.
Caption: PPE selection workflow for this compound.
Operational and Emergency Procedures
Standard Handling Protocol
-
Preparation: Designate a specific area for handling, preferably within a certified chemical fume hood. Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[1][5]
-
Donning PPE: Put on all required PPE as determined by the PPE Selection Matrix and Workflow diagram. Always inspect gloves for tears or punctures before use.
-
Handling: Use non-sparking tools and explosion-proof equipment due to the chemical's flammability.[3][5] Keep containers tightly closed when not in use.[1] Ground and bond all containers during transfers to prevent static discharge.[13]
-
Post-Handling: After use, wash hands and any exposed skin thoroughly.[2] Decontaminate the work area.
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination (e.g., gloves first). Do not reuse disposable PPE.
First-Aid Measures
Immediate action is critical in the event of an exposure.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Seek immediate medical attention.[1][2]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3]
-
If Swallowed: Rinse mouth with water. DO NOT induce vomiting. Ingestion can cause severe damage and perforation of the esophagus or stomach.[2][5] Call a poison center or doctor immediately.[1]
Spill Response Protocol
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating drafts that could spread vapors.
-
Contain: Wearing appropriate PPE (see table above), contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).
-
Collect: Carefully sweep or scoop up the absorbent material and place it into a suitable, labeled container for hazardous waste disposal.[2]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: Treat all materials used for cleanup as hazardous waste.
Waste Disposal Plan
All materials contaminated with this compound are classified as hazardous waste and must be disposed of accordingly.[3]
-
Segregation: Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a designated, sealed, and clearly labeled hazardous waste container. Empty containers may retain product residue and vapors and are dangerous.[3]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Disposal: Disposal must be conducted through a licensed waste disposal company.[1] Do not discharge to sewer systems or contaminate waterways.[3][7] Always adhere to local, regional, and national environmental regulations.[1][7]
By integrating these safety protocols into your standard operating procedures, you can mitigate the risks associated with this compound and ensure a safer research environment.
References
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 3,5-Dimethylpiperidine, cis + trans. Retrieved from [Link]
-
PubChem. (n.d.). (S)-N,N-dimethylpiperidine-3-carboxamide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
-
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. pppmag.com [pppmag.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. epa.gov [epa.gov]
- 11. echemi.com [echemi.com]
- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
